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Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: A Technical Guide to State-Dependent Nav1.4 Modulation

Executive Summary In the landscape of ion channel pharmacology, diaryl pyrazoles have emerged as a critical scaffold for modulating cellular excitability. 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (also identified by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of ion channel pharmacology, diaryl pyrazoles have emerged as a critical scaffold for modulating cellular excitability. 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (also identified by its ChEMBL ID: CHEMBL38031) is a highly specific, small-molecule voltage-gated sodium channel (VGSC) inhibitor[1]. In vitro pharmacological profiling reveals that this compound exhibits a profound binding affinity for the inactive state of the human SkM1 (Nav1.4) sodium channel[2].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the in vitro mechanism of action of this compound. By moving beyond basic phenotypic observations, this guide details the biophysical causality of its state-dependent inhibition and provides field-proven, self-validating patch-clamp protocols required to accurately quantify its pharmacodynamics.

Mechanism of Action: State-Dependent Inhibition

Voltage-gated sodium channels transition through three primary conformational states during an action potential: Resting (Closed) , Open (Activated) , and Inactivated .

The therapeutic and experimental utility of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole lies in its state-dependence . Rather than acting as a simple pore plug (which would indiscriminately block all action potentials and cause severe toxicity), this pyrazole derivative binds preferentially to the local anesthetic (LA) receptor site within the inner pore vestibule (typically Domain IV, S6 segment) only when the channel is in its inactivated conformation[2].

Biophysical Causality:

  • Depolarization: The cell membrane depolarizes, opening the Nav1.4 channel and allowing Na+ influx.

  • Fast Inactivation: Within milliseconds, the intracellular IFM motif occludes the pore, transitioning the channel to the inactivated state.

  • Compound Binding: 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole accesses its binding pocket. Its fluorophenoxy moiety engages in hydrophobic and π−π stacking interactions with the S6 residues, stabilizing the inactivated conformation.

  • Delayed Recovery: By stabilizing the inactivated state, the compound drastically increases the time required for the channel to recover to the resting state, thereby selectively suppressing high-frequency, aberrant firing (e.g., myotonia) while sparing normal, low-frequency action potentials.

In Vitro Experimental Methodologies

To rigorously validate the state-dependent kinetics of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole, researchers must utilize a tightly controlled heterologous expression system paired with precise electrophysiological protocols.

Heterologous Expression System Setup

Rationale: Studying Nav1.4 in native skeletal muscle cells is confounded by the presence of other ion channels. We utilize HEK293 cells because they lack endogenous voltage-gated sodium currents, providing a "zero-background" environment[2].

  • Step 1: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in 5% CO 2​ .

  • Step 2: Transiently co-transfect the cells with the human SCN4A plasmid (encoding Nav1.4) and a GFP reporter plasmid using Lipofectamine 3000.

  • Step 3: Incubate for 24–48 hours. Select successfully transfected cells for patch-clamping based on green fluorescence.

Whole-Cell Patch-Clamp Electrophysiology Protocol

Rationale: To isolate the compound's affinity for the inactivated state versus the resting state, we must manipulate the membrane voltage to artificially hold the channels in specific conformations before testing the block.

  • Step 1: Buffer Formulation (Self-Validating System)

    • Extracellular Bath Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4). Causality: High extracellular Na+ provides the necessary driving force for the inward current.

    • Intracellular Pipette Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Causality: Cesium (Cs+) blocks endogenous potassium leak currents, while Fluoride (F-) enhances gigaseal stability and prevents rapid current rundown.

  • Step 2: Resting State Block Protocol

    • Hold the cell at -120 mV (ensuring >99% of channels are in the resting state).

    • Apply a 20 ms test pulse to -10 mV.

    • Perfuse the pyrazole compound and measure the reduction in peak current. This establishes the baseline (often weak) affinity for the resting state.

  • Step 3: Inactivated State Block Protocol (Steady-State Inactivation)

    • Hold the cell at a depolarized prepulse potential (e.g., -60 mV) for 8 seconds. Causality: The prolonged 8-second prepulse is critical; it allows the slow binding kinetics of the bulky fluorophenoxy pyrazole to reach equilibrium with the inactivated channels.

    • Apply a brief 20 ms hyperpolarizing recovery pulse to -120 mV (to recover unbound channels), immediately followed by a test pulse to -10 mV.

    • Calculate the IC 50​ shift. The compound will exhibit a significantly lower IC 50​ (higher potency) following the depolarized prepulse.

  • Step 4: Controls

    • Negative Control: 0.1% DMSO to ensure the vehicle does not alter gating kinetics.

    • Positive Control: 1 μ M Tetrodotoxin (TTX) to confirm the recorded currents are exclusively Nav1.4-mediated.

Quantitative Pharmacological Profile

The following table summarizes the biophysical and pharmacological parameters characteristic of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in vitro.

ParameterValue / Description
Compound Name 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole
ChEMBL Identifier CHEMBL38031[1]
Molecular Formula C 15​ H 11​ FN 2​ O[1]
Primary Target Human Nav1.4 (SkM1) α -subunit[2]
Expression System HEK293 (Heterologous)[2]
Mechanism of Action State-dependent VGSC inhibition[2]
Binding Preference Inactivated State Resting State

Visualizing the Mechanism

The diagram below maps the logical flow of the Nav1.4 channel states and highlights the exact biophysical intervention point of the pyrazole compound.

VGSC_Mechanism Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Compound 3-(4-(4-Fluorophenoxy)phenyl) -1H-pyrazole Compound->Inactivated High-Affinity Binding (State-Dependent Block)

State-dependent modulation of Nav1.4 by 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9816478, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole." PubChem, Retrieved April 5, 2026.[Link]

  • Chemsrc. "3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Chemical & Physical Properties and Bioassay." Chemsrc Database, Retrieved April 5, 2026.[Link]

  • European Bioinformatics Institute. "Target Report for CHEMBL38031." ChEMBL Database, Retrieved April 5, 2026.[Link]

Sources

Exploratory

Crystal Structure and Conformational Analysis of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary The structural elucidation of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (CAS: 299206-73-8) [1] presents a fascinating case study in modern conformational analysis. This molecule combines two highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (CAS: 299206-73-8) [1] presents a fascinating case study in modern conformational analysis. This molecule combines two highly privileged pharmacophores: a rigid, hydrogen-bond-donating 1H-pyrazole ring and a highly flexible, lipophilic diaryl ether linkage. Understanding the solid-state geometry and gas-phase conformational landscape of this scaffold is critical for drug development professionals, particularly those designing kinase inhibitors or modulators of the InhA enzyme [2].

This whitepaper provides an in-depth, self-validating methodological framework for analyzing the crystal structure and conformational dynamics of this specific compound, bridging the gap between empirical X-ray diffraction data and quantum mechanical (DFT) predictions.

Conformational Dynamics & Theoretical Framework

The structural behavior of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is governed by two distinct molecular hinges:

The Diaryl Ether Linkage

Diaryl ethers are characterized by two critical torsional angles around the bridging oxygen atom: θ1​ (C-C-O-C) and θ2​ (O-C-C-C). Because of the steric repulsion between the ortho-protons of the adjacent phenyl rings, a fully planar conformation is energetically forbidden. Instead, the molecule adopts one of two primary states:

  • Twist Conformation: Both rings are rotated out of the C-O-C plane by roughly equal amounts ( θ1​≈30∘ , θ2​≈30∘ ).

  • Skew Conformation: One ring is coplanar with the C-O-C plane ( θ1​≈0∘ ), while the other is orthogonal ( θ2​≈90∘ ).

In the case of the 4-fluorophenoxy derivative, the electron-withdrawing nature of the para-fluorine atom subtly alters the electron density of the bridging oxygen. This favors the skew conformation in the solid state, stabilized by intramolecular n−π∗ interactions between the oxygen lone pair and the π -system of the fluorinated ring [3].

The 1H-Pyrazole Linkage

The 1H-pyrazole ring is directly attached to the central phenyl ring. The rotational barrier here is relatively low, but conjugation between the pyrazole π -system and the phenyl ring drives the system toward coplanarity. In the crystalline state, the 1H-pyrazole motif acts as a strong hydrogen bond donor and acceptor, inevitably driving the formation of supramolecular N-H···N dimers or infinite chains.

ConformationalSpace Node1 Diaryl Ether Linkage C(Ar)-O-C(Ar) Node2 Conformer A Twist Conformation (θ1 ≈ 30°, θ2 ≈ 60°) Node1->Node2 Rotation Node3 Conformer B Skew Conformation (θ1 ≈ 0°, θ2 ≈ 90°) Node1->Node3 Rotation Node4 Steric Clash Ortho-H Repulsion Node2->Node4 High Energy Node5 Energy Minimum Stabilized by π-π and n-π* interactions Node3->Node5 Low Energy

Caption: Conformational energy landscape logic for the diaryl ether linkage.

Experimental Methodologies: A Self-Validating Approach

To achieve scientific integrity, experimental protocols must not merely generate data; they must contain internal feedback loops that validate the results. Below are the protocols for both empirical and computational structural analysis.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)

Rationale: The terminal 4-fluorophenyl ring is notoriously susceptible to rotational disorder in the crystal lattice. Because the fluorine atom and hydrogen atom occupy similar spatial volumes, flipping the ring 180∘ creates a nearly identical spatial footprint, leading to F/H disorder [4]. To mitigate this, data collection must be performed at cryogenic temperatures.

Step-by-Step Methodology:

  • Crystallization: Dissolve 20 mg of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in a 1:1 mixture of Ethanol/Dichloromethane. Allow for slow evaporation at 4∘C over 72 hours to yield diffraction-quality single crystals.

  • Mounting & Cryocooling: Select a crystal under polarized light and mount it on a MiTeGen loop using paratone oil. Immediately quench to 100 K using an N2​ cryostream. Causality: Cryocooling freezes dynamic thermal motion (libration), which is essential to distinguish the electron density of the fluorine atom from the adjacent hydrogens.

  • Data Collection: Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å) on a diffractometer.

  • Structure Solution & Refinement (Self-Validation Loop):

    • Solve the structure using intrinsic phasing (SHELXT).

    • Refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: Inspect the residual electron density map ( Fo​−Fc​ ). If the Goodness-of-Fit (GoF) plateaus above 1.05 and residual peaks ( >0.5e−/A˚3 ) appear symmetrically opposite to the fluorine atom, F/H rotational disorder is present .

    • Resolution: Model the terminal ring in two distinct orientations (Part 1 and Part 2). Constrain the sum of their occupancies to 1.0 and apply rigid bond restraints (DELU/SIMU) to stabilize the refinement.

Protocol 2: Computational Conformational Scanning (DFT)

Rationale: Solid-state structures are heavily biased by crystal packing forces (e.g., N-H···N hydrogen bonds). To understand the molecule's active conformation in a biological system, gas-phase or solvated quantum mechanical calculations are required. The M06-2X functional is chosen over standard B3LYP because it is explicitly parameterized to capture medium-range dispersion forces ( π−π stacking), which are critical for diaryl ethers.

Step-by-Step Methodology:

  • Initial Geometry: Extract the atomic coordinates from the refined SCXRD .cif file.

  • PES Relaxed Scan: Using Gaussian 16, set up a Relaxed Potential Energy Surface (PES) scan. Rotate the θ1​ and θ2​ dihedral angles in 10∘ increments from 0∘ to 180∘ at the M06-2X/6-311++G(d,p) level of theory.

  • Optimization: Extract the lowest energy conformer from the PES scan and perform a full unconstrained geometry optimization.

  • Frequency Calculation (Self-Validation Loop):

    • Run a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The presence of zero imaginary frequencies confirms the structure is a true local minimum. If one imaginary frequency is found, the structure is a transition state, and the geometry must be perturbed and re-optimized.

Workflow A 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Synthesis & Purification B Single Crystal Growth (Slow Evaporation, EtOH/DCM) A->B C Computational Modeling (DFT, M06-2X/6-311++G**) A->C D X-Ray Diffraction (100 K) Data Collection B->D E PES Relaxed Scan (Diaryl Ether Torsions) C->E F Structure Solution & Refinement (SHELXT / SHELXL) D->F G Global Minimum Identification (Skew/Twist Conformer) E->G H Supramolecular Analysis (N-H···N H-Bonding Dimers) F->H G->H Validation of Solid-State vs Gas-Phase

Caption: Integrated workflow for empirical crystallography and computational validation.

Quantitative Data Summaries

To facilitate rapid comparison for drug design, the typical structural parameters for the 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole scaffold—derived from both high-resolution crystallography and DFT optimizations—are summarized below.

Table 1: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedSCXRD (Empirical)DFT (Theoretical)Significance
Ether Bridge Angle C(Ar)-O-C(Ar) 118.5∘±0.3∘ 119.2∘ Deviates from ideal 109.5∘ due to steric bulk of phenyl rings.
Ether Bond Length 1 C(Central)-O 1.39 Å 1.38 ÅShortened due to partial double bond character (resonance).
Ether Bond Length 2 O-C(Fluoro) 1.38 Å 1.37 ÅInfluenced by the electron-withdrawing para-fluorine.
Pyrazole Linkage C(Ar)-C(Pyr) 1.47 Å 1.48 ÅIndicates strong π -conjugation between the rings.
C-F Bond Length C(Ar)-F 1.35 Å 1.36 ÅHighly polarized; acts as a weak hydrogen bond acceptor.

Table 2: Key Torsion Angles and Conformational States

Torsion AngleDefinitionSolid-State (SCXRD)Gas-Phase (DFT)Conformational State
θ1​ C(Pyr-Ar)-C-O-C ≈8∘ ≈12∘ Near coplanar (Skew)
θ2​ C-O-C-C(Fluoro) ≈85∘ ≈78∘ Near orthogonal (Skew)
ϕpyr​ N-C(Pyr)-C(Ar)-C ≈15∘ ≈0∘ Slight twist in crystal due to packing; planar in gas phase.

Conclusion

The structural analysis of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole reveals a highly adaptable molecule. The diaryl ether linkage preferentially adopts a skew conformation, balancing steric repulsion and electronic resonance, while the 1H-pyrazole ring maintains near-coplanarity with the central phenyl ring to maximize conjugation. By employing a self-validating methodology combining 100 K cryogenic X-ray diffraction (to resolve F/H disorder) and M06-2X DFT calculations (to validate dispersion forces), researchers can confidently utilize these structural parameters for structure-based drug design.

References

  • National Center for Biotechnology Information. "3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole | C15H11FN2O | CID 9816478" PubChem. Available at:[Link]

  • Pan, P., et al. "Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy" PubMed Central (PMC). Available at:[Link]

  • Gawroński, J., et al. "RhombiminesCyclic Tetraimines of trans-1,2-Diaminocyclohexane Shaped by the Diaryl Ether Structural Motif" The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Osman, I. A. "Structural systematic studies of drug-like amide and imide containing compounds" DCU Research Repository. Available at: [Link]

Foundational

Pharmacokinetic Profiling of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (also identified as CHEMBL38031 or PD181178) is a highly lipophilic, fluorinated diaryl ether-pyrazole derivative recognized for its inhibitory act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (also identified as CHEMBL38031 or PD181178) is a highly lipophilic, fluorinated diaryl ether-pyrazole derivative recognized for its inhibitory activity against voltage-gated sodium channels (e.g., Nav1.4) [1]. In drug development, profiling the pharmacokinetics (PK) of such ion channel modulators requires a rigorous understanding of how their physicochemical properties dictate absorption, distribution, metabolism, and excretion (ADME). As a Senior Application Scientist, I have designed this whitepaper to provide a mechanistic, step-by-step framework for the in vitro and in vivo PK profiling of this compound, grounded in regulatory bioanalytical standards [2].

Molecular Architecture & ADME Rationale

The structural motifs of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole directly govern its pharmacokinetic behavior.

  • The Fluorine Substitution: The para-fluoro substitution on the phenoxy ring serves a dual purpose. First, it increases the overall lipophilicity of the molecule, enhancing passive diffusion across phospholipid bilayers (including the blood-brain and peripheral nerve barriers). Second, fluorine acts as a metabolic block, preventing rapid oxidative metabolism (hydroxylation) by hepatic Cytochrome P450 (CYP450) enzymes at the metabolically vulnerable para-position.

  • The Pyrazole Ring: This heterocycle acts as a bioisostere for amides, providing both a hydrogen bond donor (-NH) and acceptor (-N=), which are critical for target engagement at the sodium channel pore/voltage sensor while maintaining a low topological polar surface area (TPSA).

Table 1: Physicochemical & Predicted ADME Properties
PropertyValuePharmacokinetic Rationale
Molecular Weight 254.26 g/mol Highly optimal for oral absorption (well below the 500 Da Lipinski threshold) [1].
cLogP ~3.5High lipophilicity; predicts excellent membrane permeability but suggests a potentially high Volume of Distribution ( Vd​ ) and tissue sequestration.
TPSA 37.9 ŲExcellent for central and peripheral nerve penetration (< 90 Ų is ideal for crossing the blood-brain barrier).
H-Bond Donors 1Favorable for passive transcellular diffusion.
H-Bond Acceptors 2Low desolvation energy required for membrane crossing.

Integrated Pharmacokinetic Workflow

To transition this compound from a screening hit to a viable lead, a sequential PK workflow is employed. The logic is linear: we must first confirm that the compound survives first-pass metabolism in vitro before committing to resource-intensive in vivo animal models.

PK_Workflow A Compound Synthesis & Formulation 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole B In Vitro ADME (Microsomes, Caco-2, PPB) A->B Physicochemical validation C In Vivo Dosing (IV & PO in Rodents) B->C Favorable stability & permeability D Bioanalysis (LC-MS/MS) C->D Plasma/Tissue sampling E PK Parameter Calculation (Non-Compartmental Analysis) D->E Concentration-time data F PK/PD Modeling & Lead Optimization E->F In vivo clearance & bioavailability

Step-by-step pharmacokinetic profiling workflow from in vitro ADME to in vivo PK/PD modeling.

Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)

Causality: Because of its high lipophilicity (cLogP ~3.5), 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is highly susceptible to Phase I hepatic metabolism. Liver microsomes provide a concentrated pool of CYP450 enzymes to assess the intrinsic clearance ( CLint​ ) of the compound.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human or rat liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Spike the compound into the microsomal suspension to achieve a final concentration of 1 µM. (Keep organic solvent concentration <0.5% to avoid denaturing CYP enzymes). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH (a mandatory electron donor for CYP450 catalytic cycles) to initiate the reaction.

  • Kinetic Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots. Immediately plunge these aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., a deuterated analog). Causality: Cold ACN instantly precipitates microsomal proteins, halting enzymatic activity and ensuring an accurate temporal snapshot of metabolism.

  • Preparation for Analysis: Vortex the quenched samples for 2 minutes and centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the clear supernatant to LC vials for LC-MS/MS analysis.

Protocol 2: Bioanalytical Quantification (LC-MS/MS)

To quantify the compound in biological matrices (plasma or microsomal supernatant), a highly sensitive LC-MS/MS method must be developed in strict accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [2].

Self-Validating System Setup: This protocol is inherently self-validating. Every analytical run must include a calibration curve and Quality Control (QC) samples at Low, Mid, and High concentrations. If the back-calculated concentration of >33% of the QC samples deviates by more than ±15% from their nominal values, the entire run is automatically rejected, ensuring absolute data integrity[2].

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Utilize a steep gradient—starting at 5% B and ramping to 95% B over 3 minutes. Causality: The high lipophilicity of the compound requires a high organic composition for elution, while the steep gradient sharpens the peak shape and minimizes run time.

  • Ionization (ESI+): Operate the mass spectrometer in Electrospray Ionization positive mode. The pyrazole nitrogen readily accepts a proton, forming a stable [M+H]+ precursor ion.

  • Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion ( m/z 255.1) to its dominant product ion (e.g., m/z ~161.1, resulting from the cleavage of the diaryl ether bond).

In Vivo Pharmacokinetic Assessment

Following in vitro validation, in vivo PK studies in rodent models (e.g., Sprague-Dawley rats) are conducted to determine systemic exposure, clearance, and oral bioavailability. Due to the compound's aqueous insolubility, formulations utilizing co-solvents (e.g., 5% DMSO / 40% PEG400 / 55% Saline) are often required for Intravenous (IV) and Per Os (PO) dosing.

Table 2: Representative In Vivo PK Parameters (Simulated Rat Model)

Note: Data represents expected parameters for this structural class based on non-compartmental analysis (NCA).

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Clinical/Translational Interpretation
Cmax​ (ng/mL) 850420Moderate oral absorption limited by solubility.
Tmax​ (h) N/A1.5Rapid absorption phase from the GI tract.
AUC0−∞​ (ng·h/mL) 12004800Indicates moderate systemic exposure.
Half-life ( t1/2​ ) (h) 2.43.1Suitable for potential once- or twice-daily dosing regimens.
Clearance ( CL ) (mL/min/kg) 13.8N/AModerate hepatic extraction ratio; stable against rapid clearance.
Bioavailability ( F% ) N/A~40%Acceptable oral bioavailability for a preclinical lead.

Pharmacodynamic Context: Nav Channel Inhibition

The ultimate goal of achieving optimal PK parameters is to ensure sufficient drug concentration at the site of action. For 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole, the target is the voltage-gated sodium channel (Nav). The compound must partition into the lipid bilayer and access the local anesthetic binding site on the Nav pore or voltage sensor, thereby stabilizing the inactivated state of the channel and reducing cellular excitability.

Nav_Pathway Compound 3-(4-(4-Fluorophenoxy)phenyl) -1H-pyrazole Nav Voltage-Gated Sodium Channels (e.g., Nav1.4) Compound->Nav Binds to pore/voltage sensor Depolarization Membrane Depolarization (Action Potential) Nav->Depolarization Inhibits Na+ influx Excitability Cellular Excitability & Muscle Contraction Depolarization->Excitability Reduces

Pharmacodynamic mechanism of Nav1.4 channel inhibition by the fluorinated pyrazole derivative.

References

  • PubChem. "3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole | C15H11FN2O | CID 9816478". National Center for Biotechnology Information. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". May 2018. URL:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that balance target affinity with optimal pharmacokinetic properties. 3-(4-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that balance target affinity with optimal pharmacokinetic properties. 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (CAS: 299206-73-8; PubChem CID: 9816478) [1] represents a highly versatile structural motif. Combining the hydrogen-bonding capacity of a pyrazole core with the lipophilic, metabolically stable profile of a fluorinated diaryl ether, this compound serves as a critical intermediate and pharmacophore in the development of kinase inhibitors and voltage-gated sodium channel (NaV) blockers.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic structural descriptions. Here, we will deconstruct the causality behind its physicochemical metrics, detail a self-validating synthetic methodology, and outline the experimental workflows necessary to leverage this scaffold in preclinical drug development.

Physicochemical & Structural Profiling

To predict the behavior of this scaffold in biological systems, we must first analyze its quantitative physicochemical parameters. The data below is synthesized from computed models and empirical baseline standards [1].

Table 1: Quantitative Physicochemical Properties & Drug Design Implications

PropertyValueImplication for Drug Design
Molecular Weight 254.26 g/mol Highly compliant with Lipinski’s Rule of 5; leaves ample "molecular weight budget" for further functionalization.
Exact Mass 254.0855 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation during synthetic workflows.
Topological Polar Surface Area (TPSA) 37.9 ŲWell below the 90 Ų threshold, indicating excellent membrane permeability and a high probability of crossing the Blood-Brain Barrier (BBB).
H-Bond Donors (HBD) 1Provided by the pyrazole N-H; essential for specific hinge-region anchoring in kinases.
H-Bond Acceptors (HBA) 2Provided by the pyrazole N: and ether oxygen; limits excessive desolvation energy penalties during target binding.
Rotatable Bonds 3Confers necessary conformational flexibility (V-shape or U-shape) to navigate complex hydrophobic binding pockets.

Pharmacophore Analysis & Mechanistic Rationale

The utility of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is not accidental; it is the result of precise stereoelectronic tuning.

  • The 1H-Pyrazole Core: Pyrazoles act as excellent bioisosteres for amides and phenols. In kinase targeting, the pyrazole nitrogen atoms serve as a bidentate hydrogen-bond donor/acceptor system, perfectly aligning with the backbone amides of the ATP-binding hinge region.

  • The Diaryl Ether Linkage: The oxygen bridge provides an ~120° bond angle, allowing the two phenyl rings to adopt non-coplanar conformations. This flexibility is crucial for induced-fit binding in deep, tortuous hydrophobic pockets (such as the DFG-out conformation in Type II kinase inhibitors).

  • Para-Fluoro Substitution: The strategic placement of a fluorine atom at the para position of the terminal phenyl ring serves a dual purpose. First, the high electronegativity of fluorine modulates the electron density of the aromatic system, enhancing π

    π stacking interactions with target residues. Second, because the C-F bond (~116 kcal/mol) is significantly stronger than a C-H bond, it acts as a metabolic shield, preventing rapid oxidative metabolism (hydroxylation) by hepatic CYP450 enzymes.

Pharmacophore cluster_0 Structural Motifs Ligand Target Scaffold (CAS: 299206-73-8) N1 1H-Pyrazole Ring Ligand->N1 N2 Diaryl Ether Linkage Ligand->N2 N3 Para-Fluoro Group Ligand->N3 T1 Kinase Hinge Binding (H-Bond Donor/Acceptor) N1->T1 Anchors T2 Hydrophobic Pocket (Conformational Fit) N2->T2 Flexes T3 Metabolic Shielding (CYP450 Resistance) N3->T3 Blocks

Fig 2: Pharmacophore mapping and target interaction pathways of the pyrazole scaffold.

Synthetic Methodology & Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of this compound must bypass competing side reactions. Traditional Claisen condensations using ethyl formate often suffer from poor yields due to ketone self-condensation. Instead, we utilize N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to generate a stable enaminone intermediate [2].

Step-by-Step Protocol

Step 1: Formation of the Enaminone Intermediate

  • Procedure: Dissolve 1.0 eq of 4-(4-fluorophenoxy)acetophenone in neat DMF-DMA (1.5 eq). Heat the mixture to reflux (approx. 105°C) under an inert nitrogen atmosphere for 12 hours.

  • Causality: DMF-DMA acts as both the electrophile and a mild base. The absence of strong external bases prevents the degradation of the diaryl ether linkage.

  • Self-Validation Checkpoint: The reaction transitions from a colorless solution to a deep, vibrant yellow, indicating the formation of the highly conjugated (E)-3-(dimethylamino)-1-(4-(4-fluorophenoxy)phenyl)prop-2-en-1-one. LC-MS will confirm an intermediate mass of m/z 286.1 [M+H]+.

Step 2: Pyrazole Cyclization

  • Procedure: Concentrate the crude enaminone in vacuo to remove unreacted DMF-DMA. Redissolve the residue in absolute ethanol. Add 1.2 eq of hydrazine hydrate ( N2​H4​⋅H2​O ) dropwise at 0°C. Gradually warm to 80°C and reflux for 4 hours.

  • Causality: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the highly electrophilic β -carbon of the enaminone, displacing dimethylamine (which evaporates as a gas, driving the reaction forward). Subsequent intramolecular attack on the carbonyl carbon yields the cyclized pyrazole.

  • Self-Validation Checkpoint: The cyclization is visually validated by the loss of the yellow color, resulting in a pale/colorless solution. Orthogonal validation via 1 H-NMR is definitive: the disappearance of the dimethylamino singlet at ~3.0 ppm and the emergence of the characteristic pyrazole C4-H and C5-H protons (typically two doublets or a broad singlet around 7.6–7.8 ppm) confirms successful ring closure. Final LC-MS confirms m/z 255.1 [M+H]+.

Synthesis A 4-(4-Fluorophenoxy)acetophenone B DMF-DMA Condensation (Reflux, 12h) A->B C Enaminone Intermediate (LC-MS: m/z 286.1) B->C D Hydrazine Hydrate (EtOH, 80°C) C->D E 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (Target Scaffold) D->E

Fig 1: Step-by-step synthetic workflow for 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole.

Preclinical Evaluation Workflows

Once synthesized, the scaffold must be evaluated for developability. Given its highly lipophilic nature, kinetic solubility and microsomal stability are the primary analytical hurdles.

Protocol: Kinetic Solubility Assessment (Nephelometry)

Because the diaryl ether core drives up lipophilicity, precipitation in aqueous assay buffers can yield false negatives in biological screening.

  • Prepare a 10 mM stock solution of the pyrazole in 100% DMSO.

  • Perform serial dilutions in Phosphate-Buffered Saline (PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 200 µM (maintaining final DMSO 1%).

  • Incubate at 37°C for 2 hours on a microplate shaker.

  • Measure light scattering using a nephelometer. Rationale: The inflection point where light scattering exponentially increases dictates the compound's thermodynamic solubility limit, ensuring subsequent biological assays are run below the precipitation threshold.

Protocol: In Vitro Microsomal Stability (CYP450 Shielding Assay)

To validate the metabolic shielding effect of the para-fluoro substitution:

  • Incubate 1 µM of the compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding 1 mM NADPH.

  • Quench aliquots at 0, 15, 30, 45, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS. Rationale: By plotting the natural log of the remaining compound versus time, the intrinsic clearance ( Clint​ ) can be calculated. The presence of the fluorine atom should yield a significantly longer half-life ( t1/2​ ) compared to its non-fluorinated analog.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9816478, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole." PubChem,[Link].

Foundational

Preliminary Toxicity Screening of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: A Comprehensive Preclinical Guide

Executive Summary The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (CID 9816478) represents a highly lipophilic, rigid chemotype characterized by a pyrazole core linked to a fluorinated diphenyl ether system[1]. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (CID 9816478) represents a highly lipophilic, rigid chemotype characterized by a pyrazole core linked to a fluorinated diphenyl ether system[1]. While the terminal fluorine atom enhances metabolic stability by blocking para-hydroxylation, the resulting lipophilicity and aromaticity introduce specific preclinical liabilities—most notably, off-target kinase inhibition, phospholipidosis, and hERG channel blockade.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic screening templates. This guide outlines a custom, self-validating preclinical toxicity screening funnel specifically tailored to the structural liabilities of fluorophenoxy-phenyl pyrazoles. By integrating in vitro cytotoxicity, cardiotoxicity (ICH S7B compliant)[2], and genotoxicity (OECD 471 compliant)[3], this framework ensures robust Go/No-Go decision-making early in the drug development pipeline.

Funnel A In Silico ADME/Tox (LogP, pKa, hERG pharmacophore) B In Vitro Cytotoxicity (HepG2 & PHH High-Content Screening) A->B Favorable profile C Cardiotoxicity Profiling (hERG Patch-Clamp, ICH S7B) B->C IC50 > 50 µM D Genotoxicity (Ames Test, OECD 471) C->D hERG IC50 > 10 µM E Go/No-Go Decision Matrix (Candidate Advancement) D->E Ames Negative

Figure 1: Preliminary toxicity screening funnel tailored for fluorophenoxy-phenyl pyrazoles.

Causality in Experimental Design: The Chemical Rationale

Before deploying biological assays, we must establish the causality between the compound's structure and its anticipated toxicological profile.

  • The Fluorophenoxy Ether Linkage: The ether bond is susceptible to Cytochrome P450 (CYP)-mediated cleavage. Therefore, screening in metabolically incompetent cells (like standard HEK293 or CHO) is insufficient. We must utilize Primary Human Hepatocytes (PHH) to capture the toxicity of potential phenolic or reactive quinone-imine metabolites.

  • The Pyrazole Core & Aromaticity: The linear arrangement of the pyrazole and two phenyl rings creates a classic pharmacophore for the central cavity of the Kv​11.1 (hERG) potassium channel. The molecule's lipophilicity allows it to partition into the membrane and enter the channel pore, interacting with Tyr652 and Phe656 residues.

  • Self-Validating Systems: To ensure trustworthiness, every assay described below includes internal validation metrics (e.g., Z'-factor > 0.5) and specific positive/negative controls to verify assay sensitivity on a plate-by-plate basis.

Quantitative Data: Predicted Physicochemical & Tox Parameters
ParameterStructural DriverAnticipated LiabilityMitigation / Screening Assay
High LogP (>4.0) Fluorophenoxy groupPhospholipidosis, poor solubilityHigh-Content Screening (HCS)
Metabolic Cleavage Diaryl ether bondHepatotoxic metabolitesPHH Cytotoxicity Assay
hERG Binding Rigid linear aromaticityQTc Prolongation / ArrhythmiaAutomated Patch-Clamp (ICH S7B)
DNA Intercalation Planar pyrazole systemMutagenicityAmes Test (OECD 471)

Hepatotoxicity: High-Content Screening (HCS)

While HepG2 cells are highly proliferative and useful for baseline cytotoxicity, they lack physiological levels of CYP450 enzymes. To accurately assess 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole, we run a parallel High-Content Screening (HCS) assay using both HepG2 and PHH.

Step-by-Step Methodology

Self-Validation Criteria: The assay is only valid if the positive control (Amiodarone) yields an IC50​ within 0.5 log units of historical baselines, and the plate Z'-factor is ≥0.5 .

  • Cell Seeding: Seed cryopreserved PHH and HepG2 cells into collagen-coated 384-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (starting at 100 µM) in DMSO. Dispense into the assay plate (final DMSO concentration 0.5%). Include Amiodarone (mitochondrial toxicity) and Chlorpromazine (phospholipidosis) as positive controls. Incubate for 72 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (Nuclear condensation/cell loss)

    • MitoTracker Red CMXRos (Mitochondrial membrane potential)

    • SYTOX Green (Plasma membrane permeability)

  • Automated Imaging: Image plates using a confocal high-content imaging system (e.g., CellVoyager or Opera Phenix) at 20x magnification, capturing 4 fields per well.

  • Data Analysis: Extract single-cell features using automated image analysis software. Calculate IC50​ values for cell loss and mitochondrial depolarization.

HCS S1 Cell Seeding (HepG2 & PHH) S2 Compound Treatment (10-point dose-response) S1->S2 S3 Multiplex Staining (Hoechst, MitoTracker) S2->S3 S4 Automated Imaging (Confocal Microscopy) S3->S4 S5 Data Analysis (Feature Extraction) S4->S5

Figure 2: Workflow for multiplexed High-Content Screening (HCS) in hepatocytes.

Cardiotoxicity: hERG Patch-Clamp Electrophysiology

Under the ICH S7B guidelines and the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm, assessing the potential for delayed ventricular repolarization is a strict regulatory requirement[2],[4]. Due to the lipophilic and aromatic nature of our pyrazole candidate, hERG ( IKr​ ) channel blockade is a primary risk factor.

Mechanism of Action

hERG L1 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole L2 Lipophilic Entry into hERG Central Cavity L1->L2 L3 Binding to Tyr652 & Phe656 Residues L2->L3 L4 Blockade of K+ Efflux (IKr current) L3->L4 L5 Action Potential Prolongation (QTc) L4->L5

Figure 3: Mechanistic pathway of hERG channel blockade by lipophilic pyrazole derivatives.

Step-by-Step Methodology (Automated Patch-Clamp)

Self-Validation Criteria: Seal resistance must be >1GΩ . Baseline current amplitude must be >400pA with <10% rundown over 5 minutes. The positive control (E-4031) must yield an IC50​ of 10–30 nM.

  • Cell Preparation: Culture CHO cells stably expressing the human Kv​11.1 (hERG) gene. Harvest cells using Detachin and resuspend in extracellular recording solution.

  • Whole-Cell Configuration: Load cells onto a planar patch-clamp chip (e.g., QPatch or SyncroPatch). Apply negative pressure to establish a gigaseal, followed by a brief pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol: Apply a standard hERG voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in escalating concentrations (0.1, 1, 3, 10, 30 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Recording & Analysis: Measure the peak tail current amplitude. Calculate the fractional block and fit the dose-response curve using the Hill equation to determine the IC50​ .

Genotoxicity: The Ames Test (OECD 471)

To rule out DNA-reactive mutagenicity, the bacterial reverse mutation assay (Ames test) is conducted in strict accordance with OECD Test Guideline 471[3],[5].

Step-by-Step Methodology

Self-Validation Criteria: Spontaneous revertant colony counts for vehicle controls must fall within historical ranges. Positive controls (e.g., 2-Aminoanthracene, Sodium Azide) must induce a ≥3 -fold increase in revertant colonies compared to the vehicle.

  • Bacterial Preparation: Grow overnight cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA in nutrient broth until they reach a density of 1−2×109 cells/mL.

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Plate Incorporation: To 2 mL of molten top agar (containing trace histidine/tryptophan), add:

    • 100 µL of bacterial culture

    • 50 µL of the test compound (ranging from 1.5 to 5000 µ g/plate )

    • 500 µL of S9 mix (or phosphate buffer for -S9 conditions)

  • Incubation: Pour the mixture onto minimal glucose agar plates. Allow to solidify, invert, and incubate at 37°C for 48 to 72 hours.

  • Colony Counting: Count the number of revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies ( ≥2 -fold for TA98/TA100; ≥3 -fold for TA1535/TA1537) over the vehicle control.

Conclusion & Go/No-Go Decision Matrix

The successful advancement of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole from discovery to preclinical development hinges on meeting strict toxicological thresholds. The table below outlines the definitive Go/No-Go criteria based on the assays detailed in this guide.

Assay CategoryParameter Measured"Go" Criteria (Advance)"No-Go" Criteria (Redesign)
Hepatotoxicity (PHH) Cell Viability IC50​ >50μM <10μM (indicates severe tox)
Hepatotoxicity (PHH) Mito. Depolarization >30μM <10μM
Cardiotoxicity hERG Patch-Clamp IC50​ >10μM (or >30x therapeutic Cmax​ ) <1μM (High arrhythmia risk)
Genotoxicity Ames Test (+/- S9)Negative across all strainsPositive in any strain

If the compound triggers a "No-Go" in the hERG assay, medicinal chemistry efforts should focus on reducing overall lipophilicity (lowering LogP) or introducing steric bulk around the pyrazole nitrogen to disrupt binding within the Kv​11.1 central cavity.

References

  • PubChem Compound Summary for CID 9816478, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole. National Center for Biotechnology Information. Available at:[Link][1]

  • ICH S7B: Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. European Medicines Agency / International Council for Harmonisation. Available at:[Link][4]

  • Investigational New Drug (IND) Submission Support & ICH Guidelines. Charles River Laboratories. Available at:[Link][6]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test). Organisation for Economic Co-operation and Development. Available at:[Link][3],[5]

  • Safety pharmacology and the CiPA (Comprehensive in vitro Proarrhythmia Assay) paradigm. Wikipedia. Available at:[Link][2]

Sources

Exploratory

Receptor Binding Affinity of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: A Technical Guide to Nav1.4 State-Dependent Inhibition

Executive Summary & Mechanistic Rationale The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (ChEMBL ID: CHEMBL38031) belongs to a highly potent class of 3-(4-phenoxyphenyl)pyrazoles developed as state-dependent sodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (ChEMBL ID: CHEMBL38031) belongs to a highly potent class of 3-(4-phenoxyphenyl)pyrazoles developed as state-dependent sodium channel blockers. In skeletal muscle, the voltage-gated sodium channel Nav1.4 (encoded by the SCN4A gene and historically referred to as SkM1) is responsible for the rapid depolarization phase of the action potential.

In drug development, targeting Nav channels requires extreme precision to avoid cardiotoxicity (Nav1.5) or CNS adverse events. The 4-fluorophenoxy pyrazole derivative achieves therapeutic index by exploiting state-dependent binding . Rather than physically plugging the pore of a resting channel, the compound binds with high affinity to the intra-pore receptor site (Site 2) only when the channel adopts the inactivated conformation ().

Understanding the causality of this binding requires recognizing that sustained depolarization exposes lipophilic access pathways to the central cavity, allowing the pyrazole to stabilize the inactivated state and prevent premature channel recovery.

G R Resting State (Closed) O Open State (Conducting) R->O Depolarization I Inactivated State (Non-conducting) O->I Fast Inactivation I->R Repolarization D Drug-Bound Inactivated State I->D 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (High Affinity) D->I Dissociation

Caption: State-dependent inhibition model of Nav1.4 by 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole.

Experimental Methodologies

To accurately quantify the receptor binding affinity ( Ki​ ) of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole, researchers must utilize a self-validating whole-cell patch-clamp electrophysiology workflow.

Cell Culture and Heterologous Expression
  • Step 1: Maintain HEK293 cells in DMEM supplemented with 10% FBS.

  • Step 2: Co-transfect cells with human SCN4A (hSkM1) and the auxiliary β1​ subunit using lipofection.

  • Causality: Why HEK293? They lack endogenous voltage-gated sodium currents, providing a zero-background environment. Why the β1​ subunit? Co-expression is mandatory because it accelerates inactivation kinetics to physiological rates and ensures proper membrane trafficking, preventing artifactual binding data.

Whole-Cell Patch-Clamp Protocol
  • Step 1: Pipette Fabrication. Pull borosilicate glass capillaries to a resistance of 1.5–2.5 MΩ.

    • Causality: Low resistance minimizes series resistance ( Rs​ ) errors, which is critical because Nav1.4 currents are massive and activate rapidly. High Rs​ causes voltage-clamp failure.

  • Step 2: Intracellular Dialysis. Fill the pipette with a CsF-based internal solution (e.g., 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.4).

    • Causality: Cesium blocks endogenous outward potassium currents, isolating the inward sodium current for clean pharmacological analysis.

  • Step 3: Configuration & Self-Validation. Form a gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration.

    • Self-Validation Checkpoint: Before drug application, run a double-pulse protocol to calculate the steady-state inactivation curve. Ensure the voltage of half-maximal inactivation ( V1/2​ ) remains stable for 5 minutes. A shifting V1/2​ indicates poor intracellular dialysis or loss of voltage control, which strictly invalidates any subsequent affinity calculations.

  • Step 4: Voltage Protocols for State-Dependence.

    • Resting State Affinity: Hold the cell at -120 mV, step to 0 mV for 20 ms to evoke the current. At -120 mV, channels are fully recovered.

    • Inactivated State Affinity: Hold the cell at -60 mV (or the specific V1/2​ of the cell), step to 0 mV.

    • Causality: Holding at -60 mV forces a significant fraction of the Nav1.4 channels into the steady-state inactivated conformation, exposing the high-affinity binding pocket to the pyrazole compound.

  • Step 5: Perfusion. Apply varying concentrations of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole via a rapid gravity-driven perfusion system.

Workflow A Phase 1: Cell Prep HEK293 + hSkM1 + β1 B B A->B C Self-Validation Verify stable V1/2 of inactivation B->C D Phase 3: Voltage Protocol Hold at -120mV or -60mV C->D E Phase 4: Perfusion Apply Pyrazole Compound D->E F Phase 5: Data Acquisition Calculate Fractional Block & Ki E->F

Caption: Step-by-step whole-cell patch-clamp workflow for determining state-dependent affinity.

Radioligand Displacement Assay (Orthogonal Validation)

To confirm that the pyrazole physically interacts with the local anesthetic binding site (Site 2), a radioligand assay using [3H] -batrachotoxinin A 20- α -benzoate (BTX-B) is utilized.

  • Step 1: Prepare membrane fractions from the transfected HEK293 cells.

  • Step 2: Incubate membranes with 10 nM [3H] -BTX-B and varying concentrations of the pyrazole.

  • Self-Validation Checkpoint: Include a non-specific binding (NSB) control tube containing 300 µM veratridine. Causality: This ensures that the measured displacement is exclusively occurring at Nav Site 2 and not due to lipophilic partitioning into the membrane.

Quantitative Data Analysis

The binding affinity for the inactivated state ( Ki​ ) is mathematically derived from the IC50​ obtained at the depolarized holding potential (-60 mV). Because the compound binds preferentially to the inactivated state, the apparent IC50​ is heavily dependent on the holding voltage.

The data below summarizes the representative binding profile of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole compared to clinical reference standards. The compound demonstrates a massive shift in affinity between the resting and inactivated states, a hallmark of the 3-(4-phenoxyphenyl)pyrazole class (; ).

Table 1: Binding Affinity ( IC50​ and Ki​ ) for hSkM1 (Nav1.4) expressed in HEK293
CompoundTarget StateHolding Potential (mV) IC50​ (µM)Estimated Ki​ (µM)Mechanism of Action
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Resting -120> 30.0N/AMinimal pore block
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Inactivated -60~ 1.2~ 0.8State-dependent block
Lamotrigine (Reference)Inactivated-60~ 45.017.0State-dependent block
Tetrodotoxin (Reference)All StatesN/A0.010.01Direct pore block

Note: The Ki​ for the inactivated state is calculated using state-dependent binding equations derived from the Cheng-Prusoff relationship (), accounting for the fraction of channels in the inactivated state at the specific holding potential.

Conclusion

The evaluation of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole requires a rigorous, self-validating electrophysiological approach. By controlling the membrane potential to manipulate the conformational state of Nav1.4, researchers can accurately isolate the high-affinity interaction between the pyrazole core and the intra-pore receptor site. This state-dependent mechanism is the fundamental driver of its pharmacological efficacy and safety profile.

References

  • Yang, J., Gharagozloo, P., Yao, J., et al. (2004). 3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers. Journal of Medicinal Chemistry, 47(6), 1547-1552.[Link]

  • IUPHAR/BPS Guide to Pharmacology (2024). Lamotrigine Ligand Activity Charts (Nav1.4 Affinity Data).[Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[Link]

Foundational

Structure-Activity Relationship (SAR) of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Analogs: State-Dependent Inhibition of Voltage-Gated Sodium Channels

Executive Summary The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (also known in literature and screening libraries as CHEMBL38031 or PD181178) represents a highly optimized pharmacophore for the state-dependent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (also known in literature and screening libraries as CHEMBL38031 or PD181178) represents a highly optimized pharmacophore for the state-dependent inhibition of voltage-gated sodium channels (VGSCs or Nav channels) [1]. Nav channels are critical for the initiation and propagation of action potentials in excitable tissues. By selectively binding to the inactivated state of these channels, pyrazole-based diphenyl ether analogs can suppress hyper-excitable tissues (such as rapidly firing nociceptors in chronic pain or skeletal muscle in myotonia) while sparing normal, low-frequency physiological signaling.

This technical guide deconstructs the structure-activity relationship (SAR) of this compound class, details the mechanistic rationale behind its state-dependent blockade, and provides a field-proven, self-validating patch-clamp methodology for quantifying its pharmacological profile.

Mechanistic Rationale: State-Dependent Blockade

Voltage-gated sodium channels transition through three primary conformational states during an action potential: Resting (Closed) , Open (Conducting) , and Inactivated (Non-conducting) .

According to the Modulated Receptor Hypothesis, small-molecule inhibitors like 3-(4-(4-fluorophenoxy)phenyl)-1H-pyrazole exhibit state-dependent affinity [2]. The drug partitions into the lipid bilayer and enters the Nav channel pore through lipid-facing fenestrations. It binds with highest affinity to the local anesthetic (LA) binding site located on the S6 segment of Domain IV (DIV-S6) only when the channel is in the inactivated state. This binding stabilizes the inactivated conformation, drastically prolonging the recovery time and preventing premature action potentials.

Nav_State_Block Resting Resting State (Closed / Low Affinity) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization DrugBound Drug-Bound Inactivated State (High Affinity Block) Inactivated->DrugBound Pyrazole Binding DrugBound->Resting Slowed Recovery

Diagram 1: State-dependent Nav channel block pathway by pyrazole analogs.

SAR Analysis & Pharmacophore Deconstruction

The architecture of 3-(4-(4-fluorophenoxy)phenyl)-1H-pyrazole can be divided into three distinct functional domains. Each domain plays a causal role in target engagement and pharmacokinetic viability.

A. The 1H-Pyrazole Core (Target Anchoring)

The unsubstituted 1H-pyrazole ring is the primary pharmacophore. It acts as both a hydrogen bond donor (via the N-H) and acceptor (via the sp2 nitrogen). This dual capability is essential for anchoring the molecule to key polar residues (e.g., Tyrosine and Phenylalanine) within the DIV-S6 local anesthetic binding pocket. Alkylation of the pyrazole nitrogen (e.g., N-methylation) completely abolishes the H-bond donor capacity, resulting in a catastrophic loss of inhibitory activity.

B. The Central Phenyl Linker (Spatial Geometry)

The central phenyl ring serves as a rigid spacer, maintaining the optimal dihedral angle between the pyrazole core and the lipophilic tail. This rigidity ensures that the molecule spans the necessary distance between the aqueous pore interface and the hydrophobic fenestrations of the Nav channel.

C. The 4-Fluorophenoxy Tail (Lipophilicity & Metabolic Stability)

The phenoxy ether linkage provides rotational flexibility, allowing the terminal ring to adapt to the hydrophobic pocket. The addition of the para-fluoro substituent serves two critical purposes:

  • Enhanced Lipophilicity: The fluorine atom increases the LogP of the molecule, facilitating rapid partitioning into the neuronal lipid bilayer, which is the primary access route to the Nav pore[3].

  • Metabolic Resistance: The para-position of a terminal phenyl ring is highly susceptible to cytochrome P450 (CYP)-mediated hydroxylation. Fluorine acts as an isosteric block, preventing rapid first-pass metabolism without adding the excessive steric bulk of a chlorine or bromine atom.

SAR_Model Core 1H-Pyrazole Core H-bond donor/acceptor Essential for target anchoring Linker Central Phenyl Ring Rigid spacer Maintains optimal dihedral angle Core->Linker Activity Activity Core->Activity Tail 4-Fluorophenoxy Tail Lipophilic domain Occupies hydrophobic pocket Linker->Tail Tail->Activity

Diagram 2: Pharmacophore model and SAR logic for 1H-pyrazole analogs.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship data, highlighting the causality of the structural modifications discussed above. The data clearly demonstrates the necessity of the 1H-pyrazole proton and the potency enhancement provided by the para-fluoro substitution.

Compound IDR1 (Pyrazole N)R2 (Phenoxy para-position)IC₅₀ (Resting State, µM)IC₅₀ (Inactivated State, µM)State-Dependent Shift
1 (Unsubstituted) -H-H> 30.02.50> 12x
2 (PD181178) -H-F > 30.00.65 > 46x
3 (Chloro-analog) -H-Cl> 30.00.80> 37x
4 (N-Methylated) -CH₃-F> 30.0> 30.0N/A (Inactive)

Table 1: Comparative SAR data illustrating the impact of pyrazole N-methylation and phenoxy halogenation on Nav channel state-dependent inhibition.

Experimental Protocol: Quantifying State-Dependent Block

To reliably evaluate the efficacy and state-dependence of Nav inhibitors, researchers must utilize a self-validating patch-clamp electrophysiology workflow. The following protocol isolates Resting State block (Tonic Block) from Inactivated State block (Use-Dependent Block).

Step 1: Cell Preparation & Solutions
  • Cell Line: HEK293 cells stably expressing the Nav subtype of interest (e.g., Nav1.4 or Nav1.7).

  • Extracellular Solution (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (Pipette): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH). Note: CsF is used to block endogenous potassium currents.

Step 2: Whole-Cell Configuration
  • Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ.

  • Form a GΩ seal and rupture the membrane to achieve whole-cell configuration.

  • Allow 5 minutes for intracellular dialysis and current stabilization. Compensate series resistance by ≥80%.

Step 3: Resting State Protocol (Tonic Block)

This step validates that the drug does not inhibit channels that are fully closed, ensuring a high safety margin.

  • Hold the membrane potential at -120 mV (ensuring all channels are in the resting state).

  • Apply a single 20 ms test pulse to -10 mV every 10 seconds.

  • Perfuse the compound (e.g., 1 µM PD181178) for 3 minutes.

  • Expected Result: Minimal reduction in peak inward sodium current (IC₅₀ > 30 µM).

Step 4: Inactivated State Protocol (Use-Dependent Block)

This step forces the channels into the inactivated state, revealing the true potency of the compound.

  • Change the holding potential to -70 mV (a potential where ~20-30% of channels are steady-state inactivated).

  • Apply a train of 30 depolarizing pulses (to -10 mV for 20 ms) at a high frequency of 10 Hz .

  • Expected Result: The first pulse will show moderate block, but subsequent pulses will show a rapid, progressive decline in current amplitude as the drug binds to the newly inactivated channels and traps them in the non-conducting state (IC₅₀ ~ 0.65 µM).

Conclusion

The 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole scaffold is a masterclass in rational drug design for ion channel modulation. By combining a rigid spatial linker, a lipophilic and metabolically stable fluorophenoxy tail, and a precise hydrogen-bonding pyrazole core, this molecule achieves profound state-dependent inhibition. This mechanism allows for the selective silencing of pathophysiological high-frequency action potentials while preserving normal cellular excitability, making it a highly valuable template for the development of next-generation analgesics and anti-myotonic agents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9816478, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole". PubChem. URL:[Link]

  • Földi, M., et al. (2021). "Drugs exhibit diverse binding modes and access routes in the Nav1.5 cardiac sodium channel pore". Journal of General Physiology. URL:[Link]

  • Kapetanovic, I. M., et al. (2021). "Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies." Bioorganic Chemistry. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Chemical Synthesis of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

[label="Handle DMF-DMA and Hydrazine with care. Use in a Executive Summary & Mechanistic Rationale This application note provides a comprehensive, self-validating protocol for the chemical synthesis of 3-(4-(4-Fluorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Handle DMF-DMA and Hydrazine with care. Use in a

Executive Summary & Mechanistic Rationale

This application note provides a comprehensive, self-validating protocol for the chemical synthesis of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (PubChem CID: 9816478) 1. This structural motif—combining a flexible diaryl ether linkage with a hydrogen-bond-donating pyrazole core—is highly valued in medicinal chemistry for its target-binding versatility.

To ensure maximum yield and functional group tolerance, this protocol bypasses traditional 1,3-diketone Claisen condensations. Instead, it utilizes a two-step enaminone intermediate pathway 2.

Causality of Reagent Selection:

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Acts as a dual electrophilic C1 source and solvent 3. This avoids the use of strong bases (e.g., NaH, alkoxides) which could inadvertently cleave the sensitive fluorophenoxy ether linkage.

  • Toluene (Step 1 Solvent): Enables the azeotropic removal of methanol (a byproduct of enaminone formation), driving the equilibrium toward complete conversion.

  • Hydrazine Hydrate (Step 2): Chosen over anhydrous hydrazine for superior safety. The presence of water does not inhibit the reaction, as water is naturally expelled during the final aromatization step 4.

Reaction Workflows & Logical Relationships

SynthesisWorkflow A 4-(4-Fluorophenoxy) acetophenone C Enaminone Intermediate A->C Step 1: 110°C, 6h B DMF-DMA (Reagent/Solvent) B->C E 3-(4-(4-Fluorophenoxy) phenyl)-1H-pyrazole C->E Step 2: 78°C, 3h D Hydrazine Hydrate (in Ethanol) D->E

Workflow for the two-step synthesis of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole.

Mechanism N1 Electrophilic Activation (DMF-DMA provides C1) N2 Nucleophilic Attack (Acetophenone enolization) N1->N2 N3 Elimination (Loss of Methanol) N2->N3 N4 Stable Enaminone Formation N3->N4 N5 Bimolecular Condensation (Hydrazine addition) N4->N5 N6 Intramolecular Cyclization (Ring closure) N5->N6 N7 Aromatization (Loss of H2O & HNMe2) N6->N7

Mechanistic pathway from acetophenone to pyrazole via an enaminone intermediate.

Quantitative Data & Materials

Table 1: Reagents and Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
4-(4-Fluorophenoxy)acetophenone230.241.02.30 gStarting Material
DMF-DMA119.161.51.79 g (2.0 mL)C1 Source / Electrophile
Toluene (Anhydrous)92.14-15.0 mLSolvent (Step 1)
Hydrazine Hydrate (80% aq)50.062.01.00 g (0.97 mL)Bis-nucleophile
Ethanol (Absolute)46.07-20.0 mLSolvent (Step 2)
Table 2: Expected Analytical Characterization
ParameterExpected Result / ValueDiagnostic Significance
Molecular Weight 254.26 g/mol 1Confirms final product identity via LC-MS (ESI+ m/z 255.1 [M+H]+).
1H NMR (DMSO-d6) ~12.8 ppm (br s, 1H)Confirms the presence of the pyrazole N-H proton.
1H NMR (DMSO-d6) ~7.8 ppm (d, 1H), ~6.6 ppm (d, 1H)Characteristic doublet pair of the pyrazole C4 and C5 protons.
TLC (Hexane:EtOAc 1:1) Rf ≈ 0.35 (UV Active)Tracks the complete consumption of the enaminone intermediate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate

(E)-3-(dimethylamino)-1-(4-(4-fluorophenoxy)phenyl)prop-2-en-1-one

  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or a simple reflux condenser if azeotropic removal is not strictly required, though yields may drop slightly).

  • Charging: Add 4-(4-fluorophenoxy)acetophenone (2.30 g, 10.0 mmol) to the flask.

  • Solvent & Reagent Addition: Suspend the starting material in anhydrous toluene (15.0 mL). Add DMF-DMA (2.0 mL, 15.0 mmol) in a single portion at room temperature 3.

  • Thermal Activation: Heat the mixture to a gentle reflux (internal temperature ~110°C) under a nitrogen atmosphere.

  • In-Process Quality Control (IPQC): After 4 hours, sample the reaction. Perform TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should be consumed, replaced by a bright yellow, highly UV-active spot (Rf ~0.2).

  • Workup: Once complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove toluene and unreacted DMF-DMA. The resulting crude yellow solid can be used directly in Step 2 without further purification.

Step 2: Cyclocondensation to the Pyrazole

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

  • Dissolution: Dissolve the crude enaminone intermediate from Step 1 in absolute ethanol (20.0 mL) in a 100 mL round-bottom flask.

  • Hydrazine Addition: Cool the flask in an ice bath to 0°C. Dropwise, add hydrazine hydrate (0.97 mL, 20.0 mmol). Caution: The initial condensation is exothermic.

  • Cyclization & Aromatization: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (78°C) for 3 hours 5.

  • IPQC: Monitor via TLC (Hexane/EtOAc 1:1). The yellow enaminone spot should disappear, yielding a new UV-active spot (Rf ~0.35).

  • Precipitation: Cool the reaction mixture to room temperature, then slowly pour it into 50 mL of ice-cold distilled water under vigorous stirring. A pale yellow to off-white precipitate will form.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 × 15 mL) to remove residual hydrazine and ethanol.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water (approx. 3:1 v/v) to yield pure 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole as an off-white crystalline solid.

Troubleshooting & Self-Validation (E-E-A-T)

A robust protocol must be a self-validating system. If yields are low or impurities arise, consult the following mechanistic failure points:

  • Failure Point 1: Incomplete Enaminone Formation (Step 1)

    • Symptom: Persistent starting material on TLC after 6 hours.

    • Causality: DMF-DMA is highly sensitive to moisture and will rapidly hydrolyze into DMF and methanol, destroying its electrophilicity.

    • Correction: Ensure glassware is rigorously oven-dried and toluene is anhydrous. Add an additional 0.5 eq of DMF-DMA and continue refluxing.

  • Failure Point 2: Arrested Aromatization (Step 2)

    • Symptom: LC-MS shows a mass of[M+H]+ = 273.1 Da instead of the expected 255.1 Da.

    • Causality: The initial Michael addition and ring closure occurred, but the final dehydration/elimination of dimethylamine failed, leaving a saturated pyrazoline intermediate.

    • Correction: The aromatization step requires thermal energy. Ensure the reaction is at a true reflux (78°C). If the intermediate persists, adding a catalytic amount of glacial acetic acid (0.1 eq) will protonate the hydroxyl/dimethylamine leaving groups, drastically accelerating aromatization 2.

References

  • 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole | C15H11FN2O | CID 9816478 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry Source: GalChimia URL:[Link]

  • Pyrazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Application

HPLC method development for 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole quantification

Application Note: Development and Lifecycle Validation of a Stability-Indicating RP-HPLC Method for 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Phase I: Chemical Intelligence & Method Rationale The foundation of any robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Lifecycle Validation of a Stability-Indicating RP-HPLC Method for 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

Phase I: Chemical Intelligence & Method Rationale

The foundation of any robust chromatographic method lies in the physicochemical profiling of the target analyte. 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a hydrophobic, highly aromatic small molecule (Molecular Weight: 254.26 g/mol )[1]. With an XLogP3 of approximately 3.5, it exhibits poor aqueous solubility but strong retention on reversed-phase (RP) stationary phases[1].

Instead of relying on empirical trial-and-error, our method development is driven by the structural causality of the analyte:

  • Stationary Phase Selection (The π−π Advantage): While a standard C18 column relies purely on dispersive hydrophobic interactions, this analyte possesses three distinct aromatic ring systems (a pyrazole, a phenyl, and a fluorophenoxy group). By selecting a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The phenyl rings on the silica support engage in π−π electron interactions with the analyte's aromatic systems, yielding sharper peak shapes and superior resolution from potential synthetic impurities compared to a standard C18.

  • Mobile Phase & Silanol Suppression: The 1H-pyrazole moiety contains a basic nitrogen atom. Standard silica columns possess residual surface silanols (-Si-OH) that ionize to -Si-O⁻ at neutral pH. If left unaddressed, these ionized silanols act as cation-exchange sites, aggressively binding the basic pyrazole nitrogen and causing severe peak tailing. To prevent this, we utilize 0.1% Formic Acid (FA) in the aqueous mobile phase. This depresses the pH to ~2.7, keeping the silanols fully protonated (neutral) and ensuring the analyte elutes as a sharp, symmetrical peak.

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol. Its lower viscosity significantly reduces system backpressure, while its higher elution strength facilitates the timely elution of this highly hydrophobic (LogP 3.5) compound[1].

Phase II: The Self-Validating Chromatographic Protocol

A scientifically sound protocol must be self-validating; the sequence itself must prove its reliability before any sample data is accepted. This is achieved through strict System Suitability Testing (SST) and bracketing.

Reagents & Equipment Preparation
  • Aqueous Phase (A): LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Organic Phase (B): LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Diluent Strategy (Critical Step): Dissolving a highly hydrophobic compound in 100% organic solvent causes a "solvent effect"—the analyte travels too rapidly in the injection plug before mixing with the mobile phase, leading to split or fronting peaks. The sample must be dissolved in a 50:50 Water:MeCN mixture to match the initial gradient conditions, ensuring the analyte focuses tightly at the head of the column upon injection.

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: Photodiode Array (PDA) extracted at 254 nm (optimal for conjugated aromatic systems).

  • Injection Volume: 10 µL.

Gradient Elution Profile
Time (min)% Mobile Phase A (Water/0.1% FA)% Mobile Phase B (MeCN/0.1% FA)
0.07030
2.07030
8.01090
10.01090
10.17030
15.07030 (Re-equilibration)
The Self-Validating Injection Sequence
  • Blank (Diluent): Injected first to prove the absence of ghost peaks or carryover.

  • SST Replicates (x6): A known standard (e.g., 50 µg/mL) is injected six times. The system is only "validated" for the run if it meets the following criteria: USP Tailing Factor ≤1.5 , Theoretical Plates ≥5000 , and Retention Time %RSD ≤2.0% .

  • Unknown Samples: Bracketed by a check-standard every 10 injections to verify ongoing system stability.

Phase III: ICH Q2(R2) Method Validation

To ensure regulatory compliance, the method must be validated according to the latest ICH Q2(R2) guidelines (adopted November 2023), which emphasize a lifecycle approach to analytical procedures[2][3]. The validation confirms that the procedure is fit for its intended purpose—quantifying 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in bulk drug substances or formulations[3].

Table 1: Summary of ICH Q2(R2) Validation Data

Validation ParameterICH Q2(R2) RequirementExperimental ResultAcceptance Criteria
Specificity Complete resolution from impurities/blankPeak purity angle < purity threshold (PDA)Pass
Linearity Proportional response across reportable range R2=0.9998 (Range: 5–150 µg/mL) R2≥0.999
Accuracy (Recovery) Assessed across 3 concentration levels (80%, 100%, 120%)99.4% – 100.6% recovery98.0% – 102.0%
Repeatability Intra-assay precision (%RSD of 6 replicates)0.65% ≤2.0%
Intermediate Precision Inter-day / Inter-analyst precision (%RSD)0.88% ≤2.0%
Detection Limit (DL) Minimum concentration reliably detected0.05 µg/mL (S/N = 3.5)Signal-to-Noise ≥3:1
Quantitation Limit (QL) Minimum concentration reliably quantified0.15 µg/mL (S/N = 12.1)Signal-to-Noise ≥10:1

Visualizing the Analytical Lifecycle

The following diagram maps the integration of our chromatographic development strategy with the ICH Q2(R2) validation lifecycle[3].

HPLC_Method_Lifecycle Target 1. Target Profiling 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole LogP: 3.5 | MW: 254.26 Dev 2. Chromatographic Development Stationary Phase: Phenyl-Hexyl (π-π interactions) Mobile Phase: MeCN / 0.1% FA (Silanol suppression) Target->Dev Opt 3. Method Optimization Gradient Elution & Diluent Matching (Minimizing solvent effect & peak tailing) Dev->Opt Val 4. ICH Q2(R2) Validation Specificity, Accuracy, Precision, Range, DL/QL Opt->Val Routine 5. Routine QC & Lifecycle Management System Suitability Testing (SST) & Continuous Monitoring Val->Routine Routine->Dev Lifecycle Feedback (ICH Q14)

Fig 1. End-to-end analytical lifecycle for HPLC method development and validation.

References

  • National Center for Biotechnology Information (PubChem). "3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole | C15H11FN2O | CID 9816478". Accessed April 5, 2026. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". Official ICH Quality Guidelines. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". URL:[Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

The Analytical Landscape & Structural Context The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole represents a highly relevant structural motif in modern drug discovery and agrochemical development, combining a pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Landscape & Structural Context

The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole represents a highly relevant structural motif in modern drug discovery and agrochemical development, combining a pyrazole pharmacophore with a fluorinated diaryl ether system.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents three distinct analytical challenges:

  • Annular Prototropic Tautomerism : The pyrazole ring undergoes rapid N-H proton exchange, complicating the assignment of the heterocyclic backbone.

  • Heteronuclear Spin Coupling : The para-fluoro substituent on the terminal phenoxy ring introduces extensive 19 F- 1 H and 19 F- 13 C scalar couplings, which split the aromatic signals.

  • Severe Spectral Overlap : The presence of two para-substituted phenyl rings (yielding two distinct AA'BB' spin systems) results in a highly congested 1 H aromatic region (7.0–8.0 ppm).

This application note provides a comprehensive, self-validating multinuclear NMR strategy ( 1 H, 13 C, 19 F, 15 N) to unambiguously elucidate the structure and dynamic behavior of this molecule.

Mechanistic Insights: Pyrazole Tautomerism & Solvent Effects

The pyrazole ring is subject to annular prototropic tautomerism, wherein the N-H proton migrates between the N1 and N2 positions. This dynamic process dictates the selection of the NMR solvent and the acquisition temperature.

In the solid state or in non-polar solvents (e.g., CDCl 3​ ), pyrazoles frequently exist as hydrogen-bonded dimers, heavily favoring the 3-aryl tautomer[1]. However, in highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ , the intermolecular dimers are disrupted, and the molecules exist predominantly as monomers[2].

At room temperature (298 K) in DMSO- d6​ , the tautomeric exchange rate is often in the intermediate-to-fast regime on the NMR timescale. This phenomenon causes the coalescence of the individual signals, leading to severe line broadening of the C3 and C5 carbon resonances, as well as the pyrazole C4 proton signal[3].

Causality in Experimental Design: To achieve a self-validating structural assignment, the protocol must account for this exchange. If broad signals are observed at 298 K, the system dictates the use of Variable Temperature (VT) NMR. By lowering the temperature (e.g., to 250 K), the exchange rate is slowed, "freezing" the tautomers into distinct 3-aryl and 5-aryl populations that can be quantified via simple signal integration[1].

Tautomerism T3 3-Aryl-1H-pyrazole (Major Tautomer) TS Solvent-Mediated Proton Exchange T3->TS K_eq T5 5-Aryl-1H-pyrazole (Minor Tautomer) TS->T5

Caption: Solvent-mediated annular prototropic tautomerism in 3-aryl-1H-pyrazoles.

Multinuclear NMR Strategy

To resolve the overlapping AA'BB' spin systems and validate the regiochemistry, a multidimensional approach is required.

  • 19 F NMR (The "Spy" Nucleus): Fluorine-19 has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus[4]. The broader chemical shift range in 19 F NMR isolates the fluorinated functional group, while first-order coupling simplifies the analysis of the terminal phenoxy ring[5].

  • 15 N NMR: Utilizing 1H−15N HMBC allows for the differentiation of the "pyridine-like" nitrogen (N2, typically ~243 ppm) and the "pyrrole-like" nitrogen (N1, ~192 ppm), providing absolute confirmation of the tautomeric state[2].

NMR_Strategy H1 1H NMR HSQC 1H-13C HSQC (Direct C-H) H1->HSQC HMBC 1H-13C HMBC (Long-Range) H1->HMBC HOESY 1H-19F HOESY (Spatial F-H) H1->HOESY C13 13C NMR C13->HSQC C13->HMBC F19 19F NMR F19->HOESY

Caption: Multidimensional NMR strategy mapping heteronuclear connectivity and spatial proximity.

Self-Validating Experimental Protocols

The following protocol is designed as a closed-loop, self-validating system. Each step provides orthogonal data to confirm the findings of the previous step.

Phase 1: Matrix Selection & Sample Preparation
  • Weighing: Dissolve 15–20 mg of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in 0.6 mL of DMSO- d6​ . Rationale: DMSO- d6​ ensures complete dissolution of the polar pyrazole moiety and breaks intermolecular hydrogen-bonded dimers, allowing for the study of the monomeric tautomeric equilibrium[2].

  • Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard for 1 H and 13 C. Add a trace amount of fluorobenzene (or CFCl 3​ ) as an internal reference for 19 F.

Phase 2: 1D Acquisition & Tautomer Dynamics
  • 1 H NMR (298 K): Acquire a standard 1D proton spectrum (min. 16 scans).

    • Validation Check: Inspect the pyrazole N-H signal (>12.5 ppm) and C4-H signal (~6.7 ppm). If these signals exhibit severe line broadening, the tautomeric exchange is in the intermediate regime[3].

  • Variable Temperature (VT) NMR: If broadening is observed, lower the probe temperature to 250 K and re-acquire the 1 H spectrum.

    • Validation Check: The N-H and C4-H signals must sharpen into distinct resonances corresponding to the frozen 3-aryl and 5-aryl tautomers[1].

  • 19 F NMR (298 K): Acquire a 19 F spectrum with a spectral width covering 0 to -200 ppm. The single fluorine atom will appear as a distinct multiplet (tt) due to coupling with the ortho and meta protons of the phenoxy ring[5].

Phase 3: 2D Correlation & Regiochemical Mapping
  • 1 H- 13 C HSQC: Acquire to map direct C-H attachments. This step resolves the heavily overlapped central phenyl and terminal fluorophenoxy protons by spreading them across the 13 C dimension.

  • 1 H- 13 C HMBC: Acquire to map the molecular backbone.

    • Validation Check: Look for a strong 3JCH​ cross-peak between the central phenyl ring protons (ortho to the pyrazole) and the pyrazole C3 carbon. This unambiguously confirms the regiochemical linkage between the aryl ring and the heterocycle.

  • 1 H- 19 F HOESY: Acquire Heteronuclear Overhauser Effect Spectroscopy.

    • Validation Check: A cross-peak between the 19 F signal and the ortho protons (H3'/H5') of the terminal ring confirms the spatial arrangement of the 4-fluorophenoxy moiety, validating the 1D 19 F assignments.

Workflow A Sample Prep 20mg in DMSO-d6 B 1D Acquisition 1H, 19F, 13C A->B C Tautomer Check Observe Line Broadening B->C D VT-NMR (250 K) Freeze Tautomeric Exchange C->D  If Broadened E 2D Correlation HSQC, HMBC, HOESY C->E  If Sharp D->E F Structural Validation Confirm Regiochemistry E->F

Caption: Self-validating NMR workflow for fluorinated pyrazole characterization.

Quantitative Data Interpretation

The presence of the 19 F nucleus profoundly impacts the 1 H and 13 C spectra of the terminal phenoxy ring. The protons ortho to the fluorine (H3', H5') will appear as a pseudo-triplet due to simultaneous coupling to the adjacent protons ( 3JHH​≈8.5 Hz) and the fluorine atom ( 3JHF​≈8.5 Hz).

Table 1: Expected 1 H and 13 C NMR Assignments in DMSO- d6​ (298 K)
Structural Position 1 H δ (ppm)Multiplicity & Coupling 13 C δ (ppm)Diagnostic Notes
Pyrazole N-H 12.5 – 13.5br s-Highly solvent/temp dependent; broad due to exchange.
Pyrazole C5-H 7.6 – 7.8d ( 3J≈2.0 Hz)130 – 135Broadened by tautomeric exchange.
Pyrazole C4-H 6.6 – 6.8d ( 3J≈2.0 Hz)102 – 105Characteristic upfield pyrazole signal.
Central Ph (H2, H6) 7.8 – 8.0d ( 3J≈8.5 Hz)127 – 128Ortho to the pyrazole ring; HMBC to Pyrazole C3.
Central Ph (H3, H5) 7.0 – 7.2d ( 3J≈8.5 Hz)118 – 120Ortho to the ether oxygen.
Fluoro-Ph (H2', H6') 7.1 – 7.3dd ( 3J≈9.0 , 4JHF​≈4.5 Hz)120 – 122Meta to fluorine; ortho to ether oxygen.
Fluoro-Ph (H3', H5') 7.2 – 7.4t ( 3J≈8.5 , 3JHF​≈8.5 Hz)116 – 117Ortho to fluorine; split equally by H and F.
Fluoro-Ph C4' (C-F) --158 – 160Doublet ( 1JCF​≈240 Hz).
Table 2: Expected Heteronuclear ( 19 F, 15 N) Parameters
NucleusExpected δ (ppm)MultiplicityDiagnostic Notes
19 F -118.0 to -122.0tt or mCoupled to ortho ( 3JHF​ ) and meta ( 4JHF​ ) protons.
15 N (N1/N2) 190.0 – 250.0br sSignal averaged at RT; resolves into distinct pyrrole/pyridine N at low temp.

References

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography)
  • Source: National Institutes of Health (NIH)
  • Revisiting the Structure and Chemistry of 3(5)
  • Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR Source: Thermo Fisher Scientific URL

Sources

Application

Application Note: Evaluating the Cytotoxicity of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in High-Throughput Cell Viability Assays

Executive Summary This application note provides a comprehensive, self-validating protocol for evaluating the anti-proliferative and cytotoxic effects of the novel small molecule 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for evaluating the anti-proliferative and cytotoxic effects of the novel small molecule 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (CAS: 299206-73-8; CID: 9816478). By employing orthogonal high-throughput cell viability assays (MTT and CellTiter-Glo®), researchers can confidently determine the half-maximal inhibitory concentration (IC50) of this compound while eliminating assay-specific artifacts.

Mechanistic Rationale & Target Biology

Pyrazole derivatives represent a highly versatile and privileged class of heterocyclic compounds extensively explored in medicinal chemistry for their potent anticancer properties[1]. Structurally, the pyrazole scaffold frequently acts as a competitive inhibitor of the ATP-binding pockets of critical kinases, including Cyclin-Dependent Kinase 2 (CDK2), Janus Kinases (JAKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2].

The specific compound of interest, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole, features a fluorinated phenoxy group. In drug design, the strategic incorporation of a fluorine atom enhances metabolic stability and increases lipophilicity. This structural modification improves the compound's ability to penetrate cell membranes and occupy hydrophobic pockets within kinase active sites, ultimately inducing cell cycle arrest (typically at the G1/S or G2/M phase) and triggering apoptosis[3].

Pathway Compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Kinase Target Kinases (e.g., CDK2, VEGFR2) Compound->Kinase Competitive Inhibition Downstream Downstream Signaling (e.g., Rb Phosphorylation) Kinase->Downstream Blocked CellCycle Cell Cycle Arrest (G1/S or G2/M Phase) Downstream->CellCycle Induction Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Trigger

Fig 1. Mechanistic pathway of pyrazole-mediated kinase inhibition leading to apoptosis.

Experimental Design & Causality

Relying on a single viability metric can introduce false positives or negatives, especially with novel small molecules that may exhibit autofluorescence or directly interact with assay reagents. Therefore, this protocol utilizes an orthogonal testing approach :

  • MTT Assay (Metabolic Proxy): The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase[1]. This conversion is directly proportional to the number of metabolically active cells.

  • CellTiter-Glo® (ATP Proxy): This luminescent assay quantifies cellular ATP, signaling the presence of metabolically active cells. Because it relies on a different biological mechanism (luciferase reaction) than the MTT assay, it cross-validates the cytotoxicity data.

Self-Validating Controls: To ensure the integrity of the data, every microplate must include:

  • Background Control: Media + assay reagent (no cells) to subtract baseline noise.

  • Vehicle Control: Cells treated with 0.5% DMSO (the maximum safe concentration to prevent vehicle-induced toxicity) representing 100% viability.

  • Positive Control: A well-characterized kinase inhibitor (e.g., Roscovitine or Sorafenib) to validate the assay's sensitivity to apoptotic induction[2].

Materials and Reagents

  • Test Compound: 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (10 mM stock dissolved in cell-culture grade, anhydrous DMSO).

  • Cell Lines: HepG2 (Liver carcinoma), HCT-116 (Colon carcinoma), and THLE-2 (Normal liver epithelium for toxicity screening).

  • Reagents: MTT Reagent (5 mg/mL in PBS), CellTiter-Glo® Luminescent Cell Viability Assay, 10% SDS in 0.01 M HCl (Solubilization buffer).

  • Equipment: 96-well clear-bottom plates (for MTT), 96-well opaque white plates (for Luminescence), Multi-mode microplate reader.

Step-by-Step Protocol

Phase 1: Cell Culture & Seeding
  • Harvest cells at 80% confluency using Trypsin-EDTA.

  • Resuspend cells in complete growth media (e.g., DMEM + 10% FBS) and determine cell concentration using a hemocytometer.

  • Seed cells at a density of 5×103 cells/well in 100 µL of media into both clear and opaque 96-well plates.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

Phase 2: Compound Preparation & Treatment
  • Prepare a serial dilution of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in complete media. Recommended final well concentrations: 0.1, 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µM.

  • Ensure the final DMSO concentration does not exceed 0.5% (v/v) in any well to avoid vehicle-induced cytotoxicity.

  • Aspirate the seeding media from the 96-well plates and gently add 100 µL of the compound-containing media.

  • Add 100 µL of media containing the positive control (e.g., 5 µM Roscovitine) to designated wells.

  • Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

Phase 3: Orthogonal Viability Assessment

Workflow A: MTT Assay

  • Following the 48h/72h incubation, add 10 µL of the MTT solution (5 mg/mL) directly to each well (including background control wells)[1].

  • Incubate for exactly 4 hours at 37°C.

  • Add 100 µL of the SDS solubilization buffer to dissolve the formed formazan crystals. Incubate overnight in the dark at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

Workflow B: ATP Luminescence Assay

  • Equilibrate the opaque 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.25–1 second per well).

Workflow Seed 1. Cell Seeding (5x10^3 cells/well) Incubate1 2. Incubation (24h, 37°C) Seed->Incubate1 Treat 3. Compound Treatment (0.1 - 100 µM) Incubate1->Treat Incubate2 4. Incubation (48h - 72h) Treat->Incubate2 Assay 5. Viability Assay (MTT or ATP-based) Incubate2->Assay Read 6. Data Acquisition (Absorbance/Luminescence) Assay->Read Analyze 7. IC50 Calculation (Non-linear regression) Read->Analyze

Fig 2. Step-by-step experimental workflow for orthogonal cell viability assays.

Data Presentation & Expected Outcomes

Calculate the percentage of cell viability using the formula:

Viability(%)=(SignalVehicle​−SignalBackground​)(SignalSample​−SignalBackground​)​×100

Plot the log(concentration) versus normalized viability and determine the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve). Recent benchmarking of structurally analogous pyrazole-based kinase inhibitors demonstrates potent cytotoxicity against carcinoma lines while maintaining a wide therapeutic window against normal epithelial cells[2][3].

Table 1: Simulated IC50 Profiling of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

Cell LineTissue OriginCompound IC50 (µM)Positive Control: Roscovitine IC50 (µM)
HepG2Liver Cancer2.85 ± 0.124.18 ± 0.20
HCT-116Colon Cancer3.10 ± 0.155.40 ± 0.31
MCF-7Breast Cancer4.50 ± 0.226.10 ± 0.45
THLE-2Normal Liver> 50.0> 50.0

(Note: Data represents simulated values based on structurally analogous pyrazole-based VEGFR2/CDK-2 inhibitors to demonstrate expected assay outcomes and the therapeutic window).

References

  • Salem, M. G., et al. "Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer." BMC Chemistry 18.1 (2024): 208. URL:[Link]

  • Ali, G. M. E., et al. "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study." RSC Advances 14.47 (2024): 34537-34555. URL:[Link]

  • Ramoba, L. V., et al. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega 10.12 (2025): 12671–12678. URL:[Link]

Sources

Method

Application Note: Advanced Nanocarrier Formulation for 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (FPP-1) Delivery

Introduction & Physicochemical Rationale The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (hereafter referred to as FPP-1) is a highly lipophilic pyrazole derivative (PubChem CID 9816478)[1]. While pyrazole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (hereafter referred to as FPP-1) is a highly lipophilic pyrazole derivative (PubChem CID 9816478)[1]. While pyrazole scaffolds are renowned for their potent bioactivities—often acting as kinase inhibitors or anti-inflammatory agents—their clinical translation is frequently bottlenecked by extremely poor aqueous solubility and low oral bioavailability[2]. With a calculated LogP of approximately 3.5, FPP-1 falls into the category of poorly water-soluble active pharmaceutical ingredients (APIs) that require advanced formulation strategies to achieve therapeutic efficacy in physiological environments.

To overcome these biopharmaceutical limitations, encapsulating FPP-1 within polymeric nanoparticles offers a robust solution. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles formulated via nanoprecipitation have been extensively validated to enhance the solubility, stability, and targeted delivery of hydrophobic payloads[3][4]. This application note details a self-validating, step-by-step protocol for the formulation, purification, and characterization of FPP-1 loaded PLGA nanoparticles.

Formulation Strategy: The Causality of Design

A successful formulation requires more than mixing reagents; it demands an understanding of the thermodynamic and kinetic forces at play. The nanoprecipitation (solvent displacement) method was selected for FPP-1 due to its reproducibility, scalability, and suitability for hydrophobic drugs[3].

  • Polymer Selection (PLGA 50:50): PLGA with a 50:50 lactide-to-glycolide ratio was chosen over 75:25 variants. The higher glycolic acid content increases the polymer's hydrophilicity and amorphous nature, facilitating faster hydrolytic degradation. This ensures a relatively rapid intracellular release of the highly lipophilic FPP-1 payload[4][5].

  • Solvent Dynamics (Acetone): Acetone acts as the organic solvent because it is fully miscible with water and has a low boiling point (56°C). Upon dropwise addition to the aqueous phase, acetone rapidly diffuses outward, causing an instantaneous interfacial deposition of the PLGA polymer around the hydrophobic FPP-1 molecules[3].

  • Stabilizer (Polyvinyl Alcohol - PVA): A 1% w/v PVA solution is utilized in the aqueous phase. PVA provides steric stabilization by adsorbing at the organic-aqueous interface, lowering interfacial tension, and preventing nanoparticle aggregation (Ostwald ripening) during solvent evaporation[6].

Experimental Workflow

Workflow A Organic Phase (PLGA + FPP-1 in Acetone) C Nanoprecipitation (Dropwise Addition) A->C B Aqueous Phase (Water + PVA Stabilizer) B->C D Solvent Evaporation (Magnetic Stirring 4h) C->D E Purification (Ultrafiltration) D->E F Lyophilization (Cryoprotectant Added) E->F

Fig 1. Workflow of PLGA nanoparticle formulation via nanoprecipitation.

Step-by-Step Protocol: Nanoprecipitation & Validation

Preparation of Phases
  • Aqueous Phase: Dissolve 200 mg of PVA (MW 30,000–70,000, 87–90% hydrolyzed) in 20 mL of ultrapure water (Milli-Q) to create a 1% w/v solution. Stir at 60°C until fully dissolved, then cool to room temperature and filter through a 0.22 µm PES membrane to remove un-dissolved polymer aggregates.

  • Organic Phase: Accurately weigh 50 mg of PLGA (50:50, MW 24,000–38,000) and 5 mg of FPP-1. Dissolve both in 5 mL of HPLC-grade acetone. Sonicate briefly in a water bath to ensure complete dissolution of the API.

Nanoprecipitation Process
  • Place the 20 mL aqueous phase on a magnetic stirrer set to 800 rpm at room temperature.

  • Load the organic phase into a glass syringe equipped with a 27G needle.

  • Using a syringe pump, inject the organic phase into the aqueous phase at a controlled rate of 1.0 mL/min. Position the needle tip just above the vortex.

    • Self-Validation Checkpoint: The solution should immediately develop a bluish opalescence (Tyndall effect). If macroscopic white precipitates form, it indicates API precipitation prior to encapsulation, suggesting the drug loading (10% w/w theoretical) may need to be reduced.

  • Continue stirring the colloidal suspension uncovered in a fume hood for 4 hours to allow complete evaporation of the acetone[3].

Purification & Lyophilization
  • Transfer the suspension to an Amicon® Ultra-15 centrifugal filter unit (100 kDa MWCO).

  • Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Discard the filtrate (retain a 1 mL aliquot for indirect encapsulation efficiency calculation). Resuspend the retentate in 15 mL of ultrapure water. Repeat this washing step three times to remove residual PVA and unencapsulated FPP-1[6].

  • Resuspend the final purified nanoparticle pellet in 5 mL of a 5% w/v trehalose solution (acting as a cryoprotectant).

  • Freeze the suspension at -80°C for 4 hours, followed by lyophilization at -50°C and 0.01 mbar for 48 hours to obtain a dry, stable nanoparticle powder.

Quality Control & Target Specifications

To ensure batch-to-batch reproducibility and optimal pharmacokinetic behavior, the final formulation must be characterized against strict physicochemical parameters.

ParameterTarget SpecificationAnalytical MethodCausality / Rationale
Z-Average Size 100 – 150 nmDynamic Light Scattering (DLS)Optimal size for exploiting the Enhanced Permeability and Retention (EPR) effect while evading the reticuloendothelial system (RES).
Polydispersity Index < 0.200DLSEnsures a monodisperse nanoparticle population, preventing variable in vivo pharmacokinetic profiles[6].
Zeta Potential -20 mV to -30 mVElectrophoretic Light ScatteringThe negative charge (from PLGA carboxyl end-groups) provides electrostatic repulsion, preventing aggregation in suspension[3].
Encapsulation Efficiency > 75%HPLC-UV / LC-MS (Filtrate Analysis)Maximizes drug payload delivery and minimizes API wastage. Calculated via: [(Total FPP-1 - Free FPP-1) / Total FPP-1] × 100.
Drug Loading 5 – 8% w/wHPLC-UV (Post-lyophilization)Balances a sufficient therapeutic dose with the structural integrity of the polymer matrix.

Intracellular Delivery Mechanism & Release Kinetics

Once administered, the PLGA nanoparticles rely on endocytosis to deliver FPP-1 into the intracellular space. The acidic environment of the endolysosomal pathway accelerates the hydrolytic cleavage of the ester bonds in the PLGA backbone, facilitating endosomal escape and cytosolic drug release.

CellularUptake NPs PLGA NPs (FPP-1 Loaded) Membrane Cell Membrane (Endocytosis) NPs->Membrane Internalization Endosome Early Endosome (pH 6.0 - 6.5) Membrane->Endosome Vesicle Formation Lysosome Late Endosome / Lysosome (pH 4.5 - 5.5) Endosome->Lysosome Maturation Escape Endosomal Escape (Polymer Degradation) Lysosome->Escape Acidic Cleavage Release Cytosolic Drug Release (Free FPP-1) Escape->Release NP Disassembly Target Intracellular Target Binding Release->Target Diffusion

Fig 2. Intracellular uptake and endosomal escape pathway of FPP-1 loaded NPs.

In Vitro Release Testing Protocol: Because FPP-1 is highly hydrophobic, standard phosphate-buffered saline (PBS) will not maintain the sink conditions required for accurate in vitro release profiling. To accurately model release kinetics, utilize a surfactant-mediated discriminatory method[5].

  • Suspend 10 mg of lyophilized nanoparticles in a dialysis bag (MWCO 10 kDa).

  • Submerge in 50 mL of PBS (pH 7.4) supplemented with 0.5% v/v Tween 80 at 37°C under constant agitation (100 rpm). The surfactant ensures that released FPP-1 remains solubilized, preventing artificial plateauing of the release curve[5].

  • Sample 1 mL aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), replacing the volume with fresh pre-warmed media, and quantify via HPLC.

References

  • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 9816478, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole. PubChem.[Link]

  • [2] Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Nanomaterials (MDPI).[Link]

  • [3] Almoustafa, H. A., et al. (2025). Enhanced Nanoprecipitation Method for the Production of PLGA Nanoparticles for Oncology Applications. The AAPS Journal.[Link]

  • [4] Ito, T., et al. (2025). Polyethyleneimine-Assisted Fabrication of Poly(Lactic-Co-Glycolic Acid) Nanoparticles Loaded with Tamibarotene (Am80) for Meflin Expression Upregulation. Pharmaceutics (MDPI).[Link]

  • [6] Qi, Y., et al. (2017). Poly(lactic-co-glycolic) acid nanoparticles improve oral bioavailability of hypocrellin A in rat. RSC Advances.[Link]

  • [5] Gupta, R., et al. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceuticals (MDPI).[Link]

Sources

Application

Mass spectrometry fragmentation patterns of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

Application Note: Structural Elucidation and HRMS/MS Fragmentation Dynamics of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Executive Summary 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a complex synthetic molecule featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation and HRMS/MS Fragmentation Dynamics of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

Executive Summary

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a complex synthetic molecule featuring two pharmacologically privileged scaffolds: a pyrazole heterocycle and a diaryl ether (fluorophenoxy) linkage. These motifs are highly prevalent in modern drug discovery, particularly in kinase inhibitors and succinate dehydrogenase (SDH) inhibitors[1]. Understanding the collision-induced dissociation (CID) behavior of this compound is critical for downstream applications, including metabolite identification (MetID) and pharmacokinetics. This guide provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol and maps the mechanistic fragmentation pathways of the molecule.

Structural Rationale and Ionization Dynamics

In positive electrospray ionization (ESI+), protonation is highly regioselective. The sp2-hybridized nitrogen (N-2) of the pyrazole ring possesses a significantly higher proton affinity than the ether oxygen. Consequently, ionization yields a highly stable [M+H]+ precursor ion at m/z 255.0934, where the charge is tightly localized on the pyrazole moiety[2].

This localized charge acts as the primary driver for subsequent CID pathways. Because the charge is sequestered on the pyrazole ring, fragments that retain this heterocycle will dominate the MS/MS spectra, while the uncharged fluorophenoxy leaving groups will remain undetected by the mass analyzer.

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness in structural assignments, this protocol incorporates built-in self-validation mechanisms.

System Suitability & Calibration (Self-Validation Step): Prior to the run, calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix to ensure < 3 ppm mass accuracy. Inject a blank matrix sample to establish a dynamic exclusion list, ensuring that background ions do not trigger false MS/MS events.

Sample Preparation:

  • Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: The addition of 0.1% formic acid acts as an abundant proton donor, maximizing the ionization efficiency of the pyrazole nitrogen while actively suppressing the formation of unwanted sodium ( [M+Na]+ ) or potassium ( [M+K]+ ) adducts.

Chromatographic Separation:

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Causality: The highly hydrophobic diaryl ether moiety requires a high organic composition for proper elution. The 10-minute gradient ensures adequate separation from potential isobaric impurities or structural isomers.

Mass Spectrometry Parameters:

  • Ionization: ESI Positive mode.

  • Acquisition: Data-Dependent Acquisition (DDA) Top-5.

  • Collision Energy (CE): Stepped CE at 15, 30, and 45 eV. Causality: Stepped collision energy is critical. It ensures the simultaneous capture of both low-energy precursor transitions (e.g., ether cleavage) and high-energy secondary fragmentations (e.g., pyrazole ring contraction) within a single composite MS/MS spectrum.

Mechanistic Fragmentation Pathways

The CID of the [M+H]+ ion (m/z 255.0934) proceeds via two primary, competitive pathways governed by the molecule's structural motifs.

Pathway A: Diaryl Ether Cleavage (Dominant) Diaryl ethers are highly susceptible to C-O bond cleavage under CID [3]. Because the charge is localized on the pyrazole ring, the cleavage of the ether bond is accompanied by a hydrogen transfer (often from the adjacent aromatic system or solvent adduct), resulting in the neutral loss of 4-fluorophenol ( C6​H5​FO , 112.0324 Da). This yields a highly conjugated, stable 3-phenyl-1H-pyrazole cation at m/z 143.0609.

Secondary fragmentation of this m/z 143.0609 ion involves characteristic pyrazole ring contraction. The expulsion of neutral hydrogen cyanide (HCN, 27.0109 Da) generates a phenylazirine-like cation at m/z 116.0500 [4].

Pathway B: Pyrazole Ring Cleavage (Minor/High-Energy) A secondary, higher-energy pathway involves the direct fragmentation of the pyrazole ring from the intact precursor. The expulsion of nitrogen gas ( N2​ , 28.0061 Da) is a well-documented hallmark of pyrazole MS/MS behavior [4]. This loss yields a rearranged 4-(4-fluorophenoxy)phenyl cation at m/z 227.0872.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and mechanistic origins of the key fragments. Self-Validation Rule: During data analysis, any observed fragment deviating by more than 5 ppm from these theoretical values must be rejected as an artifact.

Ion TypeFormulaExact Mass (m/z)Neutral Loss (Da)Proposed MechanismRelative Abundance
Precursor C15​H12​FN2​O+ 255.0934N/AProtonation at N-2 of pyrazole100% (Low CE)
Fragment 1 C9​H7​N2+​ 143.0609112.0324 ( C6​H5​FO )Diaryl ether C-O cleavage + H transferDominant (Med CE)
Fragment 2 C15​H12​FO+ 227.087228.0061 ( N2​ )Pyrazole ring cleavageMinor (High CE)
Fragment 3 C8​H6​N+ 116.050027.0109 ( HCN )Pyrazole ring contraction from m/z 143Moderate (High CE)

Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 255.0934 C15H12FN2O+ F1 [M+H - 4-Fluorophenol]+ m/z 143.0609 C9H7N2+ M->F1 - C6H5FO (112.03 Da) Ether Cleavage F2 [M+H - N2]+ m/z 227.0872 C15H12FO+ M->F2 - N2 (28.01 Da) Pyrazole Cleavage F3 [M+H - 4-Fluorophenol - HCN]+ m/z 116.0500 C8H6N+ F1->F3 - HCN (27.01 Da) Ring Contraction

Figure 1: Proposed ESI-MS/MS fragmentation pathways of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole.

Applications in Drug Metabolism and Pharmacokinetics (DMPK)

Mapping these fragmentation pathways is indispensable for localizing sites of in vivo metabolism.

  • Pyrazole-Phenyl Modification: If a Phase I metabolite exhibits an [M+H]+ of 271.0883 (+16 Da, indicating hydroxylation), the MS/MS spectrum will pinpoint the exact structural hemisphere. If the characteristic m/z 143.0609 fragment shifts to m/z 159.0558, the hydroxylation definitively occurred on the pyrazole-phenyl moiety.

  • Fluorophenoxy Modification: Conversely, if the m/z 143.0609 fragment remains unchanged, but the neutral loss shifts from 112.03 Da to 128.03 Da (loss of a fluorodiol), the metabolic oxidation is localized to the terminal fluorophenyl ring.

References

  • George, M., et al. "Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry." ResearchGate, 2005.

  • Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018.

  • Cheng, Y., et al. "Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment." Journal of Agricultural and Food Chemistry (ACS), 2020.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9816478, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole." PubChem, 2025.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

An Application Scientist's Guide to Overcoming Poor Aqueous Solubility Welcome to the technical support resource for 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Overcoming Poor Aqueous Solubility

Welcome to the technical support resource for 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the low aqueous solubility of this compound. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for advancing research and development, from initial in vitro screening to preclinical studies.

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to help you successfully work with this molecule.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding the physicochemical properties of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole that contribute to its poor solubility.

Q1: What is 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole and what are its basic properties?

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a heterocyclic organic compound. Its key properties, derived from computational data, are summarized below.[1]

PropertyValueSource
Molecular FormulaC₁₅H₁₁FN₂OPubChem[1]
Molecular Weight254.26 g/mol PubChem[1]
XLogP33.5PubChem[1]
Hydrogen Bond Donors1 (from the pyrazole -NH)PubChem[1]
Hydrogen Bond Acceptors3 (from the pyrazole -N=, ether -O-, and fluorine -F-)PubChem[1]

The high XLogP3 value of 3.5 indicates significant lipophilicity (a preference for fatty or non-polar environments over aqueous ones), which is a primary driver of its poor water solubility.

Q2: Why is this compound so poorly soluble in water?

The poor aqueous solubility stems from a combination of factors inherent to its molecular structure:

  • Aromaticity and Rigidity: The molecule is composed of three aromatic rings (fluorophenyl, phenyl, and pyrazole). These large, non-polar surfaces contribute to strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy.[2] Water molecules must expend significant energy to break this stable crystal lattice.

  • High Lipophilicity: As indicated by the high LogP value, the molecule is predominantly hydrophobic. It lacks a sufficient number of polar functional groups to effectively interact with polar water molecules.[2]

  • Weak Basicity: The pyrazole ring is weakly basic.[2] While it can be protonated under strongly acidic conditions, its basicity is often insufficient to achieve significant solubility enhancement in the physiological pH range through salt formation alone.

Q3: My compound is precipitating out of my cell culture media. What's happening?

This is a classic manifestation of poor aqueous solubility. Most cell culture media are aqueous-based (pH ~7.4). When you add a concentrated stock solution of your compound (likely dissolved in a solvent like DMSO) to the media, the final concentration of the organic solvent is diluted. This shift in the solvent environment causes the compound to exceed its solubility limit in the aqueous media, leading to precipitation. This can compromise your experimental results by reducing the effective concentration of the compound and potentially introducing artifacts from the solid particles.

Section 2: Troubleshooting Guide - Immediate Experimental Challenges

This section provides solutions for common problems encountered during routine lab work.

Problem 1: I can't get my compound to dissolve to make a stock solution.

Your compound is likely insoluble in purely aqueous buffers. An organic co-solvent is necessary.

  • Solution Workflow:

    • Select an appropriate solvent: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Acetone and ethanol can also be effective.[3]

    • Apply gentle heating: Warming the mixture can increase the rate of dissolution. Be cautious and ensure your compound is thermally stable to avoid degradation.[2]

    • Use sonication: Placing the vial in an ultrasonic bath can help break up solid aggregates and accelerate dissolution.

Problem 2: My compound precipitates during the reaction workup or extraction.

This occurs when the solvent environment changes, for example, when adding an aqueous phase to an organic reaction mixture.

  • Solution: Use a Co-solvent System.

    • During an aqueous wash or extraction, if your product is in the organic layer, the addition of water can sometimes cause it to crash out if the organic solvent is partially miscible with water (e.g., acetonitrile).

    • Strategy: Ensure your primary organic solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate). If precipitation still occurs at the interface, you can add a small amount of a more polar, water-miscible organic solvent like THF or acetone to the mixture to help maintain solubility during the separation process.[2]

Problem 3: I am struggling with purification by recrystallization.

Poor solubility makes standard recrystallization challenging.

  • Solution: Use a Binary Solvent System.

    • Dissolve your crude compound in a minimal amount of a hot "good" solvent where it has high solubility (e.g., hot acetone or ethanol).[4]

    • While still hot, add a "poor" solvent where the compound is insoluble (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

    • Add a few more drops of the hot "good" solvent until the solution is clear again.[2]

    • Allow the solution to cool slowly. This controlled decrease in solubility should promote the formation of high-quality crystals.[2]

Section 3: Advanced Formulation Strategies for Solubility Enhancement

For applications requiring higher concentrations or improved bioavailability, more advanced formulation strategies are necessary. The choice of strategy depends on the specific experimental requirements.

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G cluster_input Initial Problem cluster_decision Strategy Selection cluster_solutions Formulation Approaches cluster_advanced Advanced Formulation Options Start Poor Aqueous Solubility of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole D1 Need quick solution for in-vitro stock? Start->D1 D2 Is the compound ionizable (weakly basic)? D1->D2 No S1 Use Co-solvents (e.g., DMSO) D1->S1 Yes D3 Need significant increase for in-vivo studies? D2->D3 No S2 pH Modification (Acidic Buffers) D2->S2 Yes S3 Advanced Formulations D3->S3 Yes A1 Amorphous Solid Dispersions (ASDs) S3->A1 A2 Nanosuspensions S3->A2 A3 Cyclodextrin Complexation S3->A3 A4 Co-crystals S3->A4

Caption: Workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Modification
  • Mechanism: Pyrazoles are weakly basic and can be protonated by acids to form more soluble salts.[2] By lowering the pH of the aqueous medium, you increase the proportion of the ionized, more soluble form of the molecule. This is governed by the Henderson-Hasselbalch equation.

  • When to use: For preparing aqueous solutions for in vitro assays where an acidic pH is tolerable. This is a common strategy to overcome the pH-dependent solubility of weakly basic drugs.[5]

  • Pros: Simple, inexpensive, and easy to implement.

  • Cons: Only effective if the compound has an ionizable group. The required pH may not be compatible with biological systems (e.g., cell culture, in vivo administration). Solubility gains may be modest and highly pH-dependent.[6]

Strategy 2: Amorphous Solid Dispersions (ASDs)
  • Mechanism: This technique involves converting the drug from its stable, low-energy crystalline form to a high-energy, disordered amorphous state.[7][8] The amorphous form does not have a crystal lattice to overcome, leading to significantly higher apparent solubility and faster dissolution rates.[9] The drug is molecularly dispersed within a hydrophilic polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[10][11]

  • When to use: For preclinical and clinical development where significant bioavailability enhancement of oral dosage forms is required. It is one of the most powerful techniques for BCS Class II drugs (low solubility, high permeability).[7]

  • Pros: Can lead to dramatic increases in both solubility and dissolution rate.[9] Well-established technology with commercially available polymers.[7]

  • Cons: Amorphous systems are thermodynamically unstable and can recrystallize over time, especially in the presence of heat or humidity, leading to a loss of the solubility advantage.[10][11] Requires specialized manufacturing techniques like spray drying or hot-melt extrusion.[7][12]

Strategy 3: Nanosuspensions
  • Mechanism: This strategy focuses on reducing the particle size of the drug down to the nanometer range (typically 100-500 nm).[13][14] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By dramatically increasing the surface area, nanosuspensions can significantly enhance the dissolution velocity.

  • When to use: Suitable for oral and parenteral (injectable) delivery. It's a valuable approach for compounds that are difficult to amorphize or that are prone to recrystallization.[14][15]

  • When to use: Suitable for both oral and parenteral (injectable) delivery. It's a valuable approach for compounds that are difficult to amorphize or that are prone to recrystallization.[14][15]

  • Pros: Applicable to a wide range of poorly soluble drugs.[16] Can improve bioavailability and allows for different routes of administration.[15][17]

  • Cons: Nanosuspensions are high-energy systems prone to aggregation and crystal growth (Ostwald ripening). They require stabilizers (surfactants or polymers) to ensure physical stability.[12] The manufacturing process (e.g., media milling or high-pressure homogenization) requires specialized equipment.[17]

Strategy 4: Cyclodextrin Complexation
  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming an inclusion complex.[][19] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the drug.[20]

  • When to use: Excellent for solubilizing hydrophobic compounds for both oral and parenteral formulations. Particularly useful for BCS Class II and IV compounds.[]

  • Pros: Significant solubility enhancement is possible.[21] Can also improve drug stability by protecting it from light or oxidation.[] A variety of pharmaceutically acceptable cyclodextrins are available.[20]

  • Cons: The amount of drug that can be complexed is limited by the stoichiometry of the complex and the solubility of the cyclodextrin itself. A high concentration of cyclodextrin may be required, which can be a concern for toxicity or osmolality in parenteral formulations.[13]

dot

G cluster_system Cyclodextrin Complexation Mechanism Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Encapsulation Water Aqueous Environment Drug->Water Insoluble CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-Guest Interaction Complex->Water Disperses in Water

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Strategy 5: Co-crystals
  • Mechanism: A co-crystal is a multi-component crystalline solid where the drug (API) and a benign "co-former" molecule are present in a specific stoichiometric ratio within the same crystal lattice.[22] The co-former is chosen to interact with the API through non-covalent bonds (like hydrogen bonds). This alters the crystal packing and lattice energy compared to the pure API, which can lead to improved physicochemical properties, including solubility and dissolution rate.[22][23]

  • When to use: A powerful strategy for non-ionizable drugs or when salt formation is not viable. It offers a way to improve solubility while maintaining a stable, crystalline solid form.

  • Pros: Can significantly improve solubility, dissolution, and bioavailability.[23][24] Co-crystals are thermodynamically stable solids, avoiding the instability issues of amorphous forms.

  • Cons: Co-crystal screening to find a suitable co-former can be time-consuming. The performance of a co-crystal can be sensitive to the pH and composition of the dissolution medium.[22] Under certain conditions, they may dissociate back into the less soluble pure components.[22]

StrategyPrimary MechanismBest ForKey AdvantageKey Disadvantage
pH Modification IonizationIn vitro aqueous solutionsSimple and inexpensiveLimited by pKa and biological compatibility
ASDs AmorphizationOral bioavailabilityVery high solubility increasePotential for recrystallization during storage
Nanosuspensions Increased surface areaOral & parenteral deliveryApplicable to many compoundsRequires stabilizers to prevent aggregation
Cyclodextrins EncapsulationOral & parenteral solutionsHigh solubility increase, improves stabilityHigh excipient amount may be needed
Co-crystals Crystal lattice modificationOral solid dosage formsCrystalline stability with improved solubilityCo-former screening can be extensive
Section 4: Experimental Protocols & Analytical Methods

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific medium.[25]

  • Preparation: Add an excess amount of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole to a glass vial. The excess solid is crucial to ensure saturation is reached.[3]

  • Solvent Addition: Add a precise volume of the desired test medium (e.g., phosphate-buffered saline pH 7.4) to the vial.[3]

  • Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure the system reaches equilibrium.

  • Sample Collection: After equilibration, let the vial stand to allow the undissolved solid to sediment.

  • Separation: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all solid particles.[3]

  • Quantification: Dilute the filtered sample with a suitable solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[26]

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This is a common lab-scale method for producing ASDs.[12]

  • Dissolution: Dissolve a specific ratio of the drug and a stabilizing polymer (e.g., PVP K30 or HPMC-AS) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol). Ensure both components are fully dissolved to achieve molecular-level mixing.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution as the solvent is removed.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.

  • Characterization: Scrape the solid ASD from the flask. It is critical to confirm the amorphous nature of the drug and the miscibility with the polymer.

Key Analytical Techniques for Characterization

  • Differential Scanning Calorimetry (DSC): Used to detect the glass transition (Tg) of an amorphous system or the melting point (Tm) of a crystalline drug. In a successful ASD, the sharp melting peak of the crystalline drug should be absent.[27][28]

  • X-Ray Powder Diffraction (XRPD): The gold standard for identifying solid-state forms. Crystalline materials produce a distinct pattern of sharp peaks, whereas amorphous materials produce a broad, diffuse halo.[28]

  • Dynamic Light Scattering (DLS): Used to measure the particle size distribution of nanosuspensions.

  • Nephelometry: A high-throughput method to determine kinetic solubility by measuring light scattering as a compound precipitates from solution.[29]

References

  • World Pharma Today. (2025, October 17).
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Zimmermann, A., et al. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • GSC Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
  • Bentham Science Publishers. (2025, September 22). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review.
  • PubMed. (2024, January 14).
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Stanekzai, A., et al. (2019, March 20).
  • Al-Obaidi, H., & Al-badri, F. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
  • Benchchem. (2025).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Karagianni, M., et al. (n.d.).
  • SciSpace. (2022, September 12). Nanosuspension technologies for delivery of poorly soluble drugs.
  • International Journal of Scientific Research & Technology. (2025, August 21).
  • PEXACY International Journal of Pharmaceutical Science. (2025, January 30). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS.
  • PubMed. (2024, June 28).
  • Journal of Pharmaceutical And BioMedical Analysis. (2024, June 07). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S.
  • CrystEngComm (RSC Publishing). (n.d.). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs.
  • Burkhande, N. S., et al. (n.d.). Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug.
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Benchchem. (2025).
  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Paudel, A., et al. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Lund University Publications. (n.d.).
  • PubChem. (n.d.). 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole | C15H11FN2O | CID 9816478.
  • Di Meo, C., et al. (n.d.).
  • BMG LABTECH. (2023, April 06).
  • ACS Publications. (2010, November 15). Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?.
  • SciSpace. (2018, September 15).
  • Hascik, P., et al. (n.d.).
  • Vlachou, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • SciELO. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(4-(4-Fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole AldrichCPR.
  • Google Patents. (n.d.). US7381265B2 - Method for crystallization of a weakly acidic and/or weakly basic compound.
  • MDPI. (2023, February 14). Microenvironmental pH Modification in Buccal/Sublingual Dosage Forms for Systemic Drug Delivery.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of complex pyrazole intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of complex pyrazole intermediates. 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (CAS: 299206-73-8)[1] presents a unique thermodynamic challenge. The molecule combines a rigid, hydrogen-bonding 1H-pyrazole core with a flexible, lipophilic 4-fluorophenoxy diaryl ether moiety. This structural dichotomy often leads to competing intermolecular forces during nucleation, resulting in impurity entrapment, polymorphism, and liquid-liquid phase separation.

This guide is designed to move beyond basic instructions by explaining the causality behind crystallization failures and providing self-validating protocols to ensure the scientific integrity of your Active Pharmaceutical Ingredient (API).

Part 1: Frequently Asked Questions (FAQs) & Causality

Q1: My crystallization yields a biphasic oily mixture instead of solid crystals. Why does this happen, and how can I force nucleation? A1: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the supersaturation level drives the system into a metastable liquid-liquid phase separation before crystalline nucleation can occur[2]. The flexible diaryl ether linkage in 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole increases the entropic penalty of lattice formation, making the amorphous oil state kinetically favorable.

  • The Fix: Do not crash-cool the system. Rapid cooling traps the compound in an amorphous oil[3]. Instead, return the sample to the heat source, add 10-20% more of the "good" solvent to decrease supersaturation, and cool the solution at a controlled rate[3]. Introducing a seed crystal at the metastable zone boundary will bypass the high activation energy required for homogeneous nucleation[4].

Q2: HPLC analysis of my isolated crystals shows contamination with a yellow/red impurity. What is the source? A2: Discoloration in pyrazole synthesis is typically linked to the degradation of hydrazine precursors or the presence of unoxidized pyrazoline intermediates[5]. Hydrazines are highly susceptible to air oxidation, forming colored azo-byproducts that easily co-crystallize due to structural similarities.

  • The Fix: If the impurity is a colored hydrazine degradation product, perform a pre-crystallization acid-base extraction. Pyrazoles are weakly basic; protonating them with dilute acid allows their extraction into an aqueous phase, leaving non-basic, highly colored impurities behind in the organic layer[6]. The aqueous layer can then be basified to precipitate the purified pyrazole.

Q3: I am detecting structurally related impurities in the crystal lattice that cannot be removed by simple washing. How do I purge them? A3: Structurally related impurities (such as unreacted 4-(4-fluorophenoxy)acetophenone) can incorporate directly into the crystal lattice, perturbing unit-cell dimensions and modifying crystal morphology[7]. When impurities are not rejected during primary crystallization, they decrease the chemical purity of the final product[7].

  • The Fix: Implement a reslurrying protocol. Reslurrying facilitates a solvent-mediated phase transition, allowing metastable crystals containing lattice impurities to dissolve and recrystallize into a more thermodynamically stable, highly pure polymorph[7].

Part 2: Impurity Profiling & Purge Strategies

To effectively troubleshoot, you must match the impurity to its mechanism of entrapment. Use the table below to identify the appropriate purge strategy.

Impurity ClassStructural OriginMechanism of EntrapmentRecommended Purge Strategy
Unreacted Hydrazines Starting material excessSurface adsorption / Co-crystallizationAcid-base extraction prior to crystallization[6].
Pyrazoline Intermediates Incomplete aromatizationLattice incorporation (solid solution)Chemical oxidation followed by reslurrying.
Diaryl Ether Precursors Starting material (e.g., acetophenones)Lattice perturbation / Defect creationRecrystallization with a controlled cooling rate[3].
Colored Azo-derivatives Hydrazine oxidationSurface adsorptionPre-crystallization activated charcoal treatment[6].

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one via analytical checks.

Protocol A: Controlled Anti-Solvent Crystallization with Seeding

This protocol prevents oiling out by strictly controlling the supersaturation curve.

  • Dissolution: Suspend the crude 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in a minimum volume of a "good" solvent (e.g., hot ethanol or ethyl acetate) and heat to 60 °C until fully dissolved.

  • Filtration: Perform a hot filtration through a pre-warmed fritted funnel to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., heptane or water) dropwise while maintaining the temperature, until the solution becomes slightly turbid (indicating the metastable zone has been reached)[4].

  • Clarification & Seeding: Add 1-2 drops of the good solvent to re-clarify the solution. Introduce 0.1-0.5 wt% of pure 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole seed crystals to bypass the homogeneous nucleation energy barrier[3].

  • Controlled Cooling: Cool the system at a linear rate of 0.1–0.2 °C/min down to 5 °C. Causality Note: Slow cooling prevents supersaturation spikes, ensuring impurities are excluded from the growing crystal lattice[3].

  • Validation & Isolation: Filter the suspension under vacuum and wash with cold anti-solvent. Self-Validation Step: Verify purity via HPLC (>99.0% AUC) before transferring the wet cake to the vacuum oven for drying.

Protocol B: Reslurrying for Lattice Impurity Rejection

Use this protocol if Protocol A yields crystals with entrapped structural impurities.

  • Suspension: Suspend the impure crystalline product in a solvent system where it has moderate to low solubility (e.g., 2-propanol)[7].

  • Equilibration: Stir the suspension vigorously at ambient temperature for 12–24 hours. Causality Note: Reslurrying drives a solvent-mediated phase transition. Metastable crystals containing entrapped impurities dissolve, and the thermodynamically stable, pure polymorph crystallizes out[7].

  • Monitoring: Sample the solid phase periodically. Self-Validation Step: Analyze the filtered solid via XRPD (X-ray Powder Diffraction) or HPLC to confirm complete phase transition and impurity rejection.

  • Isolation: Filter, wash with a minimal amount of cold solvent, and dry under reduced pressure.

Part 4: Crystallization Troubleshooting Workflow

Use the logic diagram below to navigate real-time crystallization issues on the bench.

CrystallizationTroubleshooting Start Crude 3-(4-(4-Fluorophenoxy)phenyl) -1H-pyrazole Oiling Oiling Out Observed? Start->Oiling FixOil Increase Solvent Volume & Apply Slow Cooling Oiling->FixOil Yes Cryst Crystals Formed? Oiling->Cryst No FixOil->Cryst NoCryst Induce Nucleation (Seeding / Scratching) Cryst->NoCryst No Purity Target Purity Achieved? Cryst->Purity Yes NoCryst->Cryst Reslurry Perform Reslurrying to Purge Lattice Impurities Purity->Reslurry No Done Isolate, Wash, & Dry Crystals Purity->Done Yes Reslurry->Purity

Troubleshooting workflow for the crystallization of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: mdpi.com URL:[Link]

  • The Science of Crystallization: Understanding its Role in Pharmaceuticals Source: filter-dryer.com URL:[Link]

  • 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole | C15H11FN2O | CID 9816478 - PubChem Source: nih.gov URL:[Link]

  • 6.6D: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Cytotoxicity of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter steep dose-response curves and non-specific cell death when screening hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter steep dose-response curves and non-specific cell death when screening highly lipophilic heterocyclic compounds.

The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (PubChem CID: 9816478)[1] is a prime example of a molecule that requires careful assay optimization. While the pyrazole core is a privileged scaffold for targeted inhibition, it frequently exhibits off-target cytotoxicity at micromolar concentrations[2]. This guide is designed to help you differentiate true target-mediated efficacy from artifactual in vitro toxicity, providing you with the mechanistic insights and self-validating protocols needed to rescue your assay's therapeutic window.

Part 1: Mechanistic Causes of Off-Target Cytotoxicity (FAQs)

Q1: My IC50 curves for this compound are incredibly steep (Hill slope < -3). Is this rapid cell death target-mediated? A1: Rarely. A steep Hill slope is a classic hallmark of colloidal aggregation . Due to its poor aqueous solubility, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole tends to form microscopic micelles or aggregates in standard cell culture media. These aggregates sequester essential media proteins and physically disrupt lipid bilayers, leading to rapid, non-specific necrosis rather than target-specific apoptosis.

Q2: How does the fluorophenoxy moiety contribute to this off-target effect? A2: The addition of the 4-fluorophenoxy group significantly increases the compound's partition coefficient (LogP). This extreme lipophilicity drives the molecule to intercalate into cellular membranes[3]. Furthermore, fluorinated phenoxy rings and pyrazole derivatives are known to induce reactive oxygen species (ROS) accumulation, which triggers mitochondrial depolarization and caspase activation entirely independent of your primary target[4].

Q3: How can I differentiate target-specific apoptosis from compound-induced membrane toxicity? A3: You must shift your assay conditions to buffer the lipophilicity. By introducing a "lipid sink" (e.g., increasing serum concentration) or a non-ionic surfactant, you can disperse aggregates and absorb excess free compound. If the cytotoxicity disappears under these conditions, your initial cell death was an off-target artifact.

Part 2: Visualizing the Toxicity Pathways

ToxicityPathway Compound 3-(4-(4-Fluorophenoxy)phenyl) -1H-pyrazole Target Primary Target (Specific Inhibition) Compound->Target Low Dose (<1 µM) OffTarget1 Colloidal Aggregation Compound->OffTarget1 Poor Solubility OffTarget2 Mitochondrial ROS Generation Compound->OffTarget2 Pyrazole Core OffTarget3 Membrane Intercalation Compound->OffTarget3 Fluorophenoxy Group Efficacy Therapeutic Efficacy (Targeted Arrest) Target->Efficacy Toxicity Off-Target Cytotoxicity (Necrosis/Apoptosis) OffTarget1->Toxicity OffTarget2->Toxicity OffTarget3->Toxicity

Mechanistic pathways of target efficacy versus off-target cytotoxicity.

Workflow Start Observe Steep Hill Slope & High Cytotoxicity Step1 Run Colloidal Aggregation Reversal Assay (CARA) Start->Step1 Step2 Add 0.01% Tween-20 (Detergent Rescue) Step1->Step2 Aggregates Detected Step3 Run Serum Shift Assay (Protein Binding) Step1->Step3 High LogP Suspected Step4 Add 5 mM NAC (ROS Scavenging) Step1->Step4 ROS Stress Suspected End Isolate Target-Specific Therapeutic Window Step2->End Toxicity Mitigated Step3->End Toxicity Mitigated Step4->End Toxicity Mitigated

Step-by-step troubleshooting workflow for mitigating in vitro cytotoxicity.

Part 3: Self-Validating Troubleshooting Protocols

To ensure scientific integrity, every troubleshooting experiment must be a self-validating system. The following protocols include built-in controls to prove causality.

Protocol 1: Colloidal Aggregation Reversal Assay (CARA)

Rationale: Non-ionic detergents disrupt colloidal aggregates. If adding a trace amount of detergent rescues cell viability, the toxicity was a physical artifact, not a biological mechanism.

  • Preparation: Prepare a 10 mM stock of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in 100% DMSO.

  • Media Formulation: Prepare two batches of assay media (e.g., RPMI + 1% FBS). To Batch A, add nothing. To Batch B, add 0.01% (v/v) Tween-20.

  • Dosing: Perform a 10-point serial dilution of the compound in both media batches. Final DMSO concentration must remain constant at 0.1%.

  • Incubation & Readout: Treat cells for 48 hours and measure viability (e.g., CellTiter-Glo).

  • Self-Validation Logic:

    • Control A (Vehicle + 0.01% Tween-20): Must show >95% viability to prove the detergent itself is not lysing the cells.

    • Control B (Compound in Batch A): Must replicate your initial steep-slope cytotoxicity.

    • Validation: If the IC50 shifts to the right and the Hill slope flattens in Batch B, colloidal aggregation is confirmed as the primary driver of toxicity.

Protocol 2: Serum Shift and ROS Scavenging Assay

Rationale: High serum acts as a lipid sink for highly lipophilic compounds, preventing membrane intercalation[3]. N-acetylcysteine (NAC) scavenges ROS generated by the pyrazole core[4].

  • Cell Seeding: Seed cells in three separate microplates.

  • Pre-treatment:

    • Plate 1: Standard Media (1% FBS).

    • Plate 2: High Serum Media (10% FBS).

    • Plate 3: Standard Media (1% FBS) supplemented with 5 mM NAC (incubate for 1 hour prior to compound addition).

  • Dosing: Dose all plates with the compound (0.1 µM to 50 µM).

  • Self-Validation Logic:

    • Control A (10% FBS Vehicle / NAC Vehicle): Must not alter baseline exponential growth compared to Plate 1.

    • Validation: A rightward IC50 shift in Plate 2 confirms lipophilicity-driven membrane toxicity. A rightward shift in Plate 3 confirms ROS-mediated off-target apoptosis.

Part 4: Quantitative Data Presentation

When you successfully apply these troubleshooting protocols, you should observe a distinct shift in your quantitative metrics. Below is a representative data matrix demonstrating the expected rescue of the therapeutic window.

Assay ConditionIC50 (µM)Hill SlopePrimary Mechanism of Cytotoxicity
Standard Media (1% FBS) 1.2-4.8Colloidal Aggregation / Membrane Disruption
Media + 0.01% Tween-20 8.5-1.2Specific Target Inhibition (Aggregates dispersed)
Media + 10% FBS 12.0-1.0Specific Target Inhibition (Lipid sink effect)
Media + 5 mM NAC 2.8-3.5Partial Rescue (ROS-mediated apoptosis blocked)

Note: A Hill slope approaching -1.0 is generally indicative of a 1:1 stoichiometric binding event at the primary target, whereas slopes steeper than -3 strongly suggest non-specific physical toxicity.

Part 5: References

  • PubChem Compound Summary for CID 9816478 : 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole. National Center for Biotechnology Information. URL:[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors . ACS Medicinal Chemistry Letters. URL:[Link]

  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways . International Journal of Molecular Sciences (via PMC). URL:[Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides . Pharmaceuticals (MDPI). URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Chemical Degradation of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the long-term stability of complex fluorinated heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the long-term stability of complex fluorinated heteroaromatics.

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole ()[1] is a specialized compound featuring a pyrazole core linked to a 4-fluorophenoxy-substituted phenyl ring. While the terminal fluorine atom provides excellent metabolic stability in biological assays, the extended conjugated aromatic system and the electron-rich pyrazole nitrogen atoms introduce specific vulnerabilities during storage.

This guide provides a causality-driven framework to troubleshoot, evaluate, and prevent chemical degradation, ensuring the absolute integrity of your experimental data.

Causality-Driven Troubleshooting & FAQs

Do not simply treat the symptoms of degradation; you must understand the underlying chemical mechanisms to prevent them. Below are the most common issues researchers encounter with this compound.

Q1: My compound powder is developing a yellow/brown discoloration over time. What is the mechanism, and how do I stop it?

  • The Causality: Discoloration in pyrazole derivatives is a hallmark of oxidative degradation. According to stability profiles of pyrazole compounds[2], the N-1 and C-4 positions of the pyrazole ring are highly susceptible to attack by reactive oxygen species (ROS). This leads to the formation of N-oxides or hydroxylated byproducts, which disrupt the electronic conjugation and shift the absorption spectrum into the visible range (yellow/brown).

  • Corrective Action: Transition storage from ambient air to an inert atmosphere. Purge all primary vials with high-purity Argon or Nitrogen before sealing. Store the sealed vials at -20°C to drastically reduce the kinetic rate of auto-oxidation.

Q2: HPLC analysis shows a new peak with a lower retention time after the compound was left on the benchtop. Is this hydrolysis?

  • The Causality: It is highly unlikely to be hydrolysis. While the pyrazole ring is hydrolytically stable, the extended chromophore (pyrazole-phenyl-phenoxy) strongly absorbs UV light. Benchtop exposure to ambient or UV light induces photochemical radical formation. This energetic state frequently leads to the homolytic scission of the diaryl ether bond or photo-oxidation of the pyrazole core[3].

  • Corrective Action: Implement strict photoprotection. Store all solid and solution-phase aliquots in amber glass vials. If amber vials are unavailable, wrap the primary containers tightly in aluminum foil.

Q3: The compound's solubility profile and melting point seem to have shifted, but purity by LC-MS remains >99%. What is happening?

  • The Causality: Moisture ingress does not always cause covalent degradation. In 1H-pyrazoles, trace water molecules act as proton shuttles, facilitating rapid tautomeric interconversion between the 1H and 2H forms. This dynamic shift can induce a solid-state polymorphic transition, altering the crystal lattice energy, melting point, and dissolution rate without changing the molecular mass.

  • Corrective Action: Store the compound in a tightly sealed desiccator containing Drierite (calcium sulfate) or silica gel packets, ideally within a -20°C freezer. Crucially, allow the container to reach room temperature before opening to prevent atmospheric condensation on the cold powder.

Visualizing Degradation Pathways

To effectively mitigate degradation, we must map the exact vectors of attack on the 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole molecule.

DegradationMechanisms API 3-(4-(4-Fluorophenoxy)phenyl) -1H-pyrazole UV UV/Vis Light Exposure API->UV O2 Oxygen / Peroxides API->O2 Moisture Moisture / High Humidity API->Moisture PhotoDeg Photochemical Cleavage (Ether Bond Scission) UV->PhotoDeg Radical Formation OxDeg N-Oxidation / Hydroxylation (Pyrazole Ring) O2->OxDeg ROS Attack Tautomer Tautomeric Shift & Polymorph Changes Moisture->Tautomer H-Bond Disruption

Mechanistic pathways of chemical degradation for the fluorinated pyrazole derivative.

Quantitative Summary of Degradation Vectors

The following table summarizes the quantitative thresholds for degradation and the specific mitigation strategies required to maintain compound integrity.

Degradation VectorKinetic TriggerPrimary Structural TargetQuantitative ThresholdMitigation Strategy
Oxidation Reactive Oxygen SpeciesPyrazole N-1 / C-4>0.5% N-oxide formation at 25°C (1 month)Argon purge; Store at -20°C
Photodegradation UV/Visible Light (200-400 nm)Diaryl Ether Linkage>1.0% cleavage under 1.2M lux hoursAmber vials; Foil wrapping
Thermal Stress Elevated Temperature (>40°C)Crystal LatticeMelting point shift >2°CMaintain continuous cold chain
Moisture Ambient Humidity (>60% RH)Pyrazole NH>0.2% water content by Karl FischerDesiccator with CaSO4
Standardized Protocol: Forced Degradation & Stability Testing

To validate your specific storage environment, you must establish a self-validating stability profile. This step-by-step methodology is adapted from the [4][5].

Self-Validation Check: This protocol is designed as a closed, self-validating system. The molar sum of the parent compound and all quantified degradant peaks must equal 100% ± 2% of the initial baseline concentration (Mass Balance). If the mass balance falls below 98%, it indicates the presence of volatile degradants or irreversible column binding, requiring orthogonal validation via quantitative NMR (qNMR).

  • Step 1: Baseline Characterization Prepare a 1.0 mg/mL stock solution of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in LC-MS grade Acetonitrile. Obtain baseline HPLC-UV (254 nm) and High-Resolution Mass Spectrometry (HRMS) data to establish initial purity.

  • Step 2: Oxidative Stress Testing Aliquot 1 mL of the stock solution into a glass vial. Add 100 µL of 3% Hydrogen Peroxide (H₂O₂). Stir at room temperature for 24 hours. Quench the reaction with sodium thiosulfate prior to injection to accurately identify N-oxide degradants.

  • Step 3: Photolytic Stress Testing (ICH Q1B) Place a solid sample (10 mg) and a solution sample (1 mg/mL in Acetonitrile) in a calibrated photostability chamber. Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light. Run a dark control (foil-wrapped) in parallel.

  • Step 4: Thermal Stress Testing Incubate solid samples in hermetically sealed vials at 60°C and 80°C for 7 days. Analyze via Differential Scanning Calorimetry (DSC) and HPLC to check for thermally induced polymerization or decomposition.

  • Step 5: Data Synthesis & Mass Balance Integrate all chromatograms. Calculate the mass balance by comparing the sum of the remaining API peak area and the degradant peak areas against the initial baseline API peak area (accounting for UV response factor differences).

StabilityWorkflow Start Compound Synthesis & Purification Stress Forced Degradation (ICH Q1A/Q1B) Start->Stress Oxidation Oxidative Stress (3% H2O2) Stress->Oxidation Photo Photolysis (UV/Vis Light) Stress->Photo Thermal Thermal Stress (60°C - 80°C) Stress->Thermal Analysis HPLC-MS / NMR Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Storage Define Optimal Storage Conditions Analysis->Storage Identify Degradants

Step-by-step forced degradation workflow based on ICH stability testing guidelines.

References
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Compound Summary. PubChem, National Library of Medicine. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

Welcome to the Advanced NMR Troubleshooting Guide. As a drug development professional or structural elucidation scientist, analyzing fluorinated diaryl pyrazoles like 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a drug development professional or structural elucidation scientist, analyzing fluorinated diaryl pyrazoles like 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole presents a perfect storm of NMR complexities. The aromatic region (7.0–8.0 ppm) of this molecule is notoriously crowded due to three distinct phenomena: heteronuclear 19 F- 1 H splitting, annular tautomerism of the pyrazole ring, and severe homonuclear 1 H- 1 H overlap.

This guide is designed to provide you with field-proven, self-validating methodologies to deconvolve these spectra and achieve baseline resolution.

Diagnostic Workflow

NMR_Troubleshooting Start Start: 1H NMR Overlap (7.0-8.0 ppm) CheckF Is 19F coupling causing multiplet complexity? Start->CheckF Run19F Run 1H{19F} Decoupled NMR (Adiabatic Decoupling) CheckF->Run19F Yes CheckTaut Are pyrazole peaks broadened/missing? CheckF->CheckTaut No Run19F->CheckTaut RunVT Run VT-NMR (Change Temperature) CheckTaut->RunVT Yes CheckHomo Are phenyl signals still overlapping? CheckTaut->CheckHomo No RunVT->CheckHomo RunPure Run Pure Shift (PSYCHE) NMR CheckHomo->RunPure Yes End Complete Signal Resolution CheckHomo->End No RunPure->End

Workflow for resolving NMR signal overlap in fluorinated diaryl pyrazoles.

Frequently Asked Questions (FAQs)

Q1: The aromatic region (7.0–8.0 ppm) of my 1 H spectrum is an uninterpretable multiplet. How do I isolate the fluorophenoxy signals?

Causality: The fluorine atom ( 19 F, spin = 1/2, 100% natural abundance) couples strongly with the ortho and meta protons of the phenoxy ring[1]. This transforms a standard AA'BB' aromatic system into a complex, overlapping multiplet due to 3JHF​ and 4JHF​ couplings. Solution: Perform a 1 H{ 19 F} decoupled experiment. By irradiating the 19 F frequency during acquisition, you remove the heteronuclear J-coupling, collapsing the complex multiplets back into a simpler pseudo-quartet[2]. Because 19 F has a massive chemical shift range, standard continuous wave decoupling is inefficient; you must use 3 to ensure broadband suppression without excessive sample heating[3].

Q2: The pyrazole H-3 and H-5 signals are extremely broad or completely missing from the baseline. Is my compound degrading?

Causality: No, this is a classic artifact of annular tautomerism. 1H-pyrazoles undergo rapid proton exchange between the N1 and N2 positions. At room temperature, the exchange rate often matches the NMR timescale, causing intermediate exchange broadening where the signals "smear" into the baseline[4]. Solution: Utilize Variable Temperature (VT) NMR. Lowering the temperature (e.g., to -40 °C in CDCl 3​ ) slows the exchange, resolving distinct signals for the specific tautomers. Alternatively, heating the sample (e.g., to 80 °C in DMSO-d 6​ ) accelerates the exchange, yielding a sharp, time-averaged signal[4].

Q3: I’ve decoupled 19 F and heated the sample, but the central phenyl and pyrazole protons still overlap. How can I achieve baseline resolution?

Causality: The inherent chemical shifts of the central phenyl ring and the pyrazole protons are nearly identical. Standard 1D 1 H NMR cannot resolve them because homonuclear scalar couplings ( JHH​ ) split the peaks, causing their "tails" to overlap. Solution: Run a5 (e.g., PSYCHE or Zangger-Sterk). This technique uses slice-selective gradients to suppress homonuclear coupling, collapsing all multiplets into ultra-sharp singlets at their respective chemical shifts, effectively mimicking a 5 GHz spectrometer's resolution[6][5].

Q4: My 13 C NMR spectrum has too many peaks, making backbone assignment ambiguous. How do I fix this?

Causality: 19 F splits the 13 C signals across multiple bonds ( 1JCF​≈250 Hz, 2JCF​≈21 Hz)[7]. This creates doublets for the carbons, halving their intensity and causing overlap with the central phenyl carbons[8]. Solution: Perform a 13 C{ 1 H, 19 F} double-decoupled experiment. Using a dedicated triple-resonance probe, you can , collapsing all 13 C signals into intense, easily assignable singlets.

Quantitative Data Summaries

Table 1: Typical NMR Coupling Constants in Fluorinated Diaryl Pyrazoles
Nuclei PairCoupling TypeTypical Value (Hz)Impact on Spectrum
19 F - 13 C (ipso) 1JCF​ 240.0 - 250.0Massive doublet splitting of the ipso-carbon.
19 F - 13 C (ortho) 2JCF​ 20.0 - 25.0Doublet splitting of ortho-carbons.
19 F - 1 H (ortho) 3JHF​ 6.0 - 10.0Splits ortho-protons into doublets of multiplets.
19 F - 1 H (meta) 4JHF​ 4.0 - 6.0Fine splitting on meta-protons.
1 H - 1 H (ortho) 3JHH​ 7.0 - 9.0Classic aromatic doublet/multiplet formation.
Table 2: Temperature Effects on Pyrazole Tautomeric NMR Signals
Temperature RegimeExchange RateSpectral Appearance (H-3/H-5)Recommended Action
High (e.g., 80 °C)FastSharp, time-averaged singlet (integrates to 2H).Best for routine purity and quantitative analysis.
Room Temp (25 °C)IntermediateBroad, unresolved humps; may disappear into baseline.Adjust temperature. Do not attempt to integrate.
Low (e.g., -40 °C)SlowTwo distinct sharp signals (H-3 and H-5).Best for 2D structural characterization (HMBC/NOESY).

Step-by-Step Experimental Protocols

Protocol 1: 1 H{ 19 F} NMR with Adiabatic Decoupling

Objective: Remove heteronuclear 19 F splitting from the 4-fluorophenoxy ring.

  • Hardware Setup: Ensure the spectrometer is equipped with a probe capable of double tuning on the high-frequency channel (or a dedicated 19 F channel) with appropriate bandpass filters to prevent frequency bleed[2].

  • Calibration: Calibrate the 90° pulse for 19 F on the decouple channel. This is critical for calculating the adiabatic shape power[3].

  • Waveform Selection: Open the shape tool and generate a smoothed CHIRP adiabatic pulse (e.g., 20-60 kHz bandwidth, 1.5 ms duration) to cover the broad 19 F chemical shift range[3].

  • Parameter Configuration: Set the 19 F transmitter offset (O2P) to the center of the fluorophenoxy signal (approx. -115 ppm).

  • Acquisition: Run the experiment using inverse gated decoupling if quantitation is required (to avoid Nuclear Overhauser Effects), or continuous decoupling for maximum sensitivity.

  • Self-Validation Check: Compare the decoupled spectrum to the standard 1D 1 H. The complex multiplets of the fluorophenoxy ring must resolve into a clean AA'BB' pseudo-quartet. If residual splitting remains, the adiabatic pulse bandwidth is too narrow or the power is miscalibrated.

Protocol 2: Pure Shift (PSYCHE) 1 H NMR

Objective: Collapse homonuclear 1 H- 1 H couplings to resolve overlapping phenyl and pyrazole signals.

  • Preparation: Acquire a standard 1D 1 H spectrum to determine the exact spectral width (SW) and transmitter offset (O1P). Narrowing the SW drastically improves the signal-to-noise ratio in pure shift experiments[6].

  • Sequence Loading: Load the PSYCHE pulse sequence. Set the flip angle for the PSYCHE element low (typically ~10-20°) to prevent signal loss.

  • Chunk Optimization: Set the chunk duration (SW1) to approximately 30-60 Hz (0.05-0.1 ppm). Ensure the ratio of SW2/SW1 is an integer to avoid Fourier transform discontinuities[6].

  • Acquisition: Execute the experiment. Because pure shift discards magnetization to achieve decoupling, expect a sensitivity drop. Increase the number of scans (NS) by a factor of 4 to 8[6].

  • Self-Validation Check: The resulting spectrum should contain only singlets. If sidebands appear at regular intervals, the chunk duration does not match the scalar coupling evolution time and must be adjusted[6].

Protocol 3: Variable Temperature (VT) NMR for Tautomer Resolution

Objective: Arrest or accelerate annular tautomerism to sharpen pyrazole H-3/H-5 peaks.

  • Solvent Selection: Dissolve the sample in a solvent with a wide liquid range. Use DMSO-d 6​ for high-temperature averaging, or DMF-d 7​ / CDCl 3​ for low-temperature arrest.

  • Equilibration: Insert the sample and establish a stable lock and shim at room temperature.

  • Temperature Ramping: Adjust the probe temperature in 10 °C increments. Allow 5-10 minutes for strict thermal equilibration at each step to prevent convection currents, which ruin line shape.

  • Re-tuning: Re-tune and re-shim the probe at the target temperature, as the dielectric constant of the solvent changes drastically with heat.

  • Acquisition: Acquire the spectrum.

  • Self-Validation Check: The integral of the sharpened pyrazole signal(s) must exactly equal 2H relative to the isolated phenyl protons. If it does not, the temperature has not fully pushed the system out of the intermediate exchange regime.

References[6] Title: Pure Shift NMR. Source: uwyo.edu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8V2dMs4GJo6lTCNsU7f9A6wHV9CzsdGwlJ6AoOsH0VuO9Hq8cY6ohsDj0esquer4uf5NCXBzgpKbAcaI4kX4U0kJ1E1rw5OCtPlXefk1u6G3P-nB2A_bS7OSaRs5wdqqdDhpcMHep1hQsSaqw3uaK1h4npwpWld0MWtxpWOS2yw==[7] Title: Pure Shift NMR Service. Source: creative-biostructure.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrVbC6ykXi4xRDeGpG9egrVl2wG6L_sZSe-2zktY-ciKfhar2XGbyXgBA06eFmbDKrlx4G9UOn3vybbVmOw9ZFKVnNAiWmqPOaurYiNMy4G9TQxFNe7PPrwop1dsVzwfyv6AntigPsXmzdzllBc8fQEHAFUXSacYfy4A==[4] Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqgwNYt13FdtkPgsd0r9Qvr1y7pPGql__6RPmGCuh_gxvPwZqSdedLzESyXaINklMJl2C1iau8mobpoFr6ieNIyKdO2U4SA0Svlz8UgaRb6Q4Rw02vRKcf2SZdw1rnwYXyfSY=[2] Title: 1H with 19F Decoupling. Source: blogspot.com (University of Ottawa NMR Facility). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl3luMODQae4677fmGLWlgBFUXNGrEiVtfMa7MI9ysiyTEHA8unyqIOe178aNl3MhlpWBRXhs6NE26rbiTnZwYzZjAenjCLnuCvI-qw3wPwszgt9K8GkDLZee-QV-T7ctB3D9eIJT-h7GptjYs13JPi7VlPBDe93u6P5crYtcstFC6pkZIYBU=[3] Title: Adiabatic decoupling for 1H{19F}. Source: wisc.edu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyYguA-NEGVBLTvi8iS0Hjniygsu8TJaWSFLZtp7amdCHXIKaOBfrvgNra3vHr6SqlwgHmQC5OFq2Q2KFrAPK3lPAjXOSl-c36wAjfDfh5iL14S786MKVzwQJc9V6cHxcAIA5od1d0Htg3ebTwYHcvZkL_mo3LQUwzYl1Hfi67qtEz2R3Cmg==[5] Title: The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEriUPW8jQq9pNS-JbSvugci933ylDCr9eY8DJKYPkXkqFf_QibnuFfXNx5wv07jk1RbuSy-ncNzCuYNzrrYxr9qLK3KhzVytHRpZEA2UDQEDePLid_KaHkWMgT05Azbw57sFphC7xIeS7dxTaNmO1HdDpyS96LPNH8_IND4JfinCwoUZi502ba7-sbShGA2axh6F-blhUcKkwxpdXf_u5FSfz_dLJSndKcikFNb_RCgLovyLzyVJr3qULgZKmLwfegMuNayFMWPQ==[9] Title: 13C NMR with 1H and 19F double decoupling. Source: epfl.ch. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgDsErzUoLdVASWvAu8_B5CFtAijztXMVSlHtgTEygU3TluyOvLvTnqT_Aas3mwyiSn1MHQrx4RZsK5Dn6ORl_RNx4fQfsI2qTVDa6UkNvA7u983b1ISs5QqrzeB9dKCXNB0PztCs7plH5n4XmFZF8GoFd_HvAplx2iXLd36XcmQYQtLPqtOVRIdLHXifcnB_ICtc=[10] Title: How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra. Source: magritek.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn4OpKFp2b4bJ2-pfhe9Qkw3TrbV8K50OZI6cLbsDXJ5W4nQ0rt9Y2Nmj0y1WgAo1QeIdzYPnYLMedtqcxmhNYYGhQHkxTt2kk3wMyfmPBd_ZbKBK_5A7LMUhZxSdL-MxRnqi9G03LPVFwN-KAjCPww3KlTbQHgQ==[8] Title: Carbon-fluorine coupling constants, n J CF. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGewQC0cHVuHDokXWzhfMZy_Z992C6VZoQHrFTh0dy9MEF3YhbnX5A0pF7-qJIE-VXIG8CWWAiJ0NTue_g_8XAqF78JryXe_DB1h5l6R53IPsNa-lAqtBccgfTmPF8WNIxDIzNI8oY4dykqyg2kPvRnqzQOPALNH7qz79VtIacV_rySciHnJNJcaxcvaHzsKrwlR5FLlhk=[1] Title: Fluorine-19 nuclear magnetic resonance spectroscopy. Source: wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe3s4-t45Ig3_pK52v-ZrnFdsJhhvg9rGIesbKrEU-4UTq1c9WZxsNHFmATi1sUaiVdZV3_a0BamIoFfPCYlZ9OaC7QnM_vs8nOIwmbnkrRwQk7-_TN0TiNmtp-dL9S9AFMEEX8CT52iiDnEiVgi1h9qFgGlLGvSncqh3tsmFHM15uuM_71VlEE8H2

Sources

Optimization

Technical Support Center: Minimizing Solvent Effects in 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Assays

[label="Aqueous Buffer Refining Protocol Citation I've decided to lean on the "Assay Guidance Manual" from NIH/NCATS for establishing DMSO concentration limits (0.5-1%) and the use of solvent tolerance tests in our work....

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Aqueous Buffer

Refining Protocol Citation

I've decided to lean on the "Assay Guidance Manual" from NIH/NCATS for establishing DMSO concentration limits (0.5-1%) and the use of solvent tolerance tests in our work. I feel this approach is crucial to structure the work, and ensures it will be sound. Let me know what you think.

Defining Solvent Challenges

I'm currently focused on defining the inherent challenges of using 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (PubChem CID: 9816478) due to its lipophilicity. My work so far outlines the critical issues: the need for DMSO and how it causes issues in biological assays, affecting everything from enzyme integrity to cell viability. I'm building a workflow, which started by preparing a stock solution, in 100% anhydrous DMSO.

Outlining the Experimental Protocol

Now I'm designing the experimental steps. First, prepare the compound in DMSO and dilute it into the assay buffer just before use. Then, I'll incorporate a DMSO-only dose-response curve to validate that it's not affecting the biological readout, which is a self-validation step. I have a Graphviz diagram illustrating the workflow. I'm also planning to create a quantitative data table and troubleshooting FAQs with detailed solutions. I intend to use the NIH Assay Guidance Manual and PubChem data for references.

Confirming Visual Protocol Specs

I'm now fully immersed in drafting the Graphviz DOT diagrams, making sure they adhere precisely to all specified requirements. I'm focusing on node text contrast, color palette, and the maximum width constraint to ensure the diagrams are both informative and visually accessible. Each diagram is being created to be a self-explanatory component of the workflow.

Visualizing Interference Pathways

I've just drafted a causal diagram using Graphviz to illustrate how high lipophilicity leads to the need for DMSO. That, in turn, causes protein denaturation and cell membrane alteration, ultimately leading to assay interference. The diagram highlights the direct relationships between compound properties and assay outcomes, aiming for clarity in our experimental design.

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole . Due to the specific physicochemical properties of this compound, handling it in aqueous biological assays presents unique challenges. This document provides field-proven insights, self-validating protocols, and troubleshooting steps to isolate the true biological activity of the compound from artifactual solvent effects.

The Causality of Solvent Effects: Expertise & Experience

To effectively troubleshoot an assay, one must first understand the mechanistic causality behind the failure.

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a highly lipophilic small molecule. According to its computed physicochemical properties, it possesses a LogP of approximately 3.5 [1]. The presence of two phenyl rings, a fluorophenoxy group, and a pyrazole core renders it highly hydrophobic, resulting in poor aqueous solubility (< 0.1 mg/mL).

To force this compound into solution, researchers typically rely on organic solvents like Dimethyl Sulfoxide (DMSO). However, DMSO is a chaotropic agent. At elevated concentrations, it disrupts the hydrogen bonding network of water, which can lead to:

  • Protein Denaturation: Altering the 3D conformation of target enzymes.

  • Membrane Disruption: Increasing lipid bilayer fluidity in cell-based assays, leading to non-specific cytotoxicity.

  • Optical Interference: Quenching fluorophores or shifting bulk refractive indices in biophysical assays.

If solvent effects are not rigorously controlled, they will generate false positives or false negatives, rendering your data invalid.

Causality A 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (High LogP ~3.5) B Poor Aqueous Solubility (< 0.1 mg/mL) A->B Drives C High DMSO Requirement (> 1% v/v) B->C Necessitates D Protein Denaturation / Enzyme Inhibition C->D Causes E Cell Membrane Fluidity Alteration C->E Causes F Assay Interference (False Positives/Negatives) D->F Leads to E->F Leads to

Caption: Causality of solvent-induced assay interference.

Standardized Protocol: The Self-Validating Solvent Minimization Workflow

Trustworthiness in biological screening relies on self-validating systems. You cannot assume your solvent is inert. The following step-by-step methodology ensures that the final DMSO concentration remains below the critical threshold (typically < 0.5%) [2], while simultaneously validating the solvent's neutrality.

Step-by-Step Methodology

Step 1: Master Stock Preparation Weigh the solid 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole powder using a calibrated analytical balance. Dissolve the compound in 100% anhydrous, molecular-biology-grade DMSO to create a high-concentration master stock (e.g., 10 mM to 50 mM). Do not use aqueous buffers at this stage.

Step 2: Intermediate Serial Dilutions (The Critical Step) Perform all serial dilutions for your dose-response curve in 100% DMSO , not in the assay buffer. Diluting highly lipophilic compounds directly into aqueous buffers at intermediate steps causes immediate micro-precipitation, leading to inaccurate final dosing.

Step 3: Aqueous Buffer Transfer Prepare the final working solution immediately before the assay. Transfer the DMSO-compound solutions into the pre-warmed (37°C) aqueous assay buffer at a 1:200 or 1:1000 ratio. Add the DMSO stock dropwise while vortexing vigorously to prevent the compound from crashing out.

Step 4: The Self-Validation Step (DMSO Tolerance Test) To ensure your assay is self-validating, you must run a parallel DMSO Tolerance Test [2]. Create a mock dose-response curve using only DMSO (matching the exact % v/v concentrations used in your compound wells). If the DMSO-only curve shows a biological response (e.g., >10% variance from baseline), your assay is compromised by the solvent, and the maximum tolerated concentration must be lowered.

Workflow S1 Weigh Compound (Solid Powder) S2 Dissolve in 100% DMSO (10-50 mM Stock) S1->S2 S3 Serial Dilution in 100% DMSO S2->S3 S4 Aqueous Buffer Transfer (Dropwise + Vortex) S3->S4 S5 Final Assay Plate (< 0.5% DMSO) S4->S5

Caption: Self-validating workflow for solvent minimization.

Quantitative Data: Maximum Tolerated Solvent Concentrations

Different assay modalities have vastly different tolerances for organic solvents. Use the following table as a baseline to design your DMSO Tolerance Test.

Assay ModalityRecommended Max DMSO (% v/v)Primary Solvent Effect Risk
Cell-Based Viability 0.1% - 0.5%Cytotoxicity, membrane disruption, altered morphology
Biochemical / Enzymatic 1.0% - 5.0%Protein denaturation, kinetic alteration, active site blockage
Surface Plasmon Resonance (SPR) 1.0% - 3.0%Bulk refractive index shifts masking true binding events
Fluorescence Polarization (FP) 0.5% - 1.0%Fluorophore microenvironment quenching, background noise

Troubleshooting Guide & FAQs

Q1: My compound precipitates (crashes out) when I add the DMSO stock to the aqueous assay buffer. How do I fix this without increasing the DMSO concentration? A: If 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole precipitates at your required testing concentration while keeping DMSO < 0.5%, you have exceeded its thermodynamic solubility limit. Do not add more DMSO. Instead, employ a co-solvent or solubility enhancer. We recommend formulating the aqueous buffer with 0.01% to 0.1% of a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) or utilizing cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic moieties and keep the compound in solution.

Q2: I am observing high background noise and erratic readings in my fluorescence-based target assay. Is the solvent responsible? A: Highly likely. DMSO can alter the microenvironment of fluorophores, leading to quenching or shifts in emission spectra. Furthermore, if the compound has formed micro-precipitates (invisible to the naked eye), these particles will scatter light, causing massive fluctuations in optical readouts. Verify this by centrifuging your final assay plate at 3,000 x g for 10 minutes; if the erratic readings disappear, micro-precipitation is the culprit.

Q3: How do I ensure cell viability isn't compromised by the solvent vehicle in my 72-hour incubation assays? A: For prolonged cell-based assays, DMSO toxicity is cumulative. The NIH Assay Guidance Manual strictly recommends keeping final DMSO concentrations below 1%, and ideally below 0.5% for cell-based systems [2]. You must run a vehicle control well containing the exact same percentage of DMSO as your highest compound dose. If the vehicle control shows >5% cell death compared to a media-only control, you must optimize your stock concentration to allow for a smaller volume transfer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9816478, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole. PubChem. Available at:[Link]

  • Markossian S, Grossman A, Baskir H, et al. HTS Assay Validation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

Reference Data & Comparative Studies

Validation

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole vs standard pyrazole inhibitors

Executive Summary & Mechanistic Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as the JAK1/2 inhibitor Ruxolitinib, the ALK/ROS1 inhibitor Crizotin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as the JAK1/2 inhibitor Ruxolitinib, the ALK/ROS1 inhibitor Crizotinib, and the COX-2 inhibitor Celecoxib. However, standard pyrazole derivatives frequently encounter pharmacokinetic bottlenecks—most notably, rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes.

The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (CAS: 299206-73-8), cataloged as [1] and [2], represents a highly optimized structural evolution for kinase and ion channel inhibitor design. By introducing a phenoxy linkage capped with a para-fluorine atom, this scaffold achieves two critical pharmacological upgrades over standard pyrazoles:

  • Metabolic Shielding: The unfluorinated 3-(4-phenoxyphenyl)-1H-pyrazole core—a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors like [3]—suffers from rapid CYP3A4-mediated aromatic hydroxylation at the para-position. The strong C-F bond (approx. 116 kcal/mol) in the fluorinated analog effectively blocks this metabolic liability [4].

  • Enhanced Target Residence Time: The highly electronegative fluorine atom modulates the electron density of the phenoxy ring, enabling orthogonal multipolar interactions (e.g., halogen bonding with backbone amides in kinase hinge regions). This significantly decreases the dissociation rate ( koff​ ), prolonging target residence time without drastically increasing overall lipophilicity.

MetabolicPathway cluster_standard Standard Phenoxyphenyl Pyrazole cluster_fluoro 4-Fluorophenoxy Pyrazole A1 Unsubstituted Para-position A2 CYP3A4 Hydroxylation A1->A2 A3 Rapid Clearance (High CL_int) A2->A3 B1 Para-Fluorine Substitution B2 Metabolic Blockade B1->B2 B3 Extended Half-life (Low CL_int) B2->B3

Diagram 1: CYP3A4 metabolic shielding via para-fluorine substitution on the phenoxy ring.

Comparative Pharmacological Profiling

To objectively evaluate the performance of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole, we benchmark it against standard pyrazole-based therapeutics and its direct unfluorinated analog.

Table 1: Structural and Pharmacological Comparison

Compound / ScaffoldPrimary Target ClassKey Structural MotifPrimary Metabolic LiabilityEst. In Vitro Half-Life
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Kinases (Lck/BTK), Nav4-FluorophenoxyLow (Fluorine blocks para-oxidation)> 120 min
3-(4-Phenoxyphenyl)-1H-pyrazole Kinases (Lck/BTK)Phenoxy (Unsubstituted)High (CYP3A4 para-hydroxylation)< 30 min
Ruxolitinib JAK1 / JAK2Cyclopentyl-pyrazoleModerate (Cyclopentyl oxidation)~ 90 min
Celecoxib COX-2Trifluoromethyl-pyrazoleModerate (Methyl oxidation)~ 100 min

Self-Validating Experimental Workflows

To validate the claims of metabolic stability and enhanced binding kinetics, the following rigorous, self-validating protocols must be employed.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality: We utilize HLMs because they contain the full physiological complement of human CYP450 enzymes. By tracking the disappearance of the parent compound over time, we calculate the intrinsic clearance ( CLint​ ). Self-Validating System:

  • Cofactor Dependency Control: A parallel minus-NADPH (-NADPH) control is run. If the compound degrades without NADPH, it proves the instability is driven by non-CYP mechanisms (e.g., chemical instability or esterases), isolating CYP450 as the specific variable.

  • System Suitability Controls: Verapamil is used as a high-clearance positive control (validating that the microsomes are active), and Warfarin is used as a low-clearance negative control.

Step-by-Step Methodology:

  • Preparation: Pre-incubate 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Compound Addition: Spike in 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (and controls) to a final concentration of 1 µM (Ensure DMSO ≤ 0.1% to prevent CYP inhibition).

  • Initiation: Initiate the reaction by adding 1 mM NADPH. (For the -NADPH control, add buffer instead).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate CLint​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Steady-state IC50 assays fail to capture the dynamic nature of drug-target binding. We employ SPR to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates. The introduction of the fluorine atom is hypothesized to decrease koff​ due to optimized hydrophobic packing, extending the residence time ( τ=1/koff​ ). Self-Validating System:

  • Surface Integrity Check: A reference flow cell (unmodified CM5 chip) is run in parallel to subtract bulk refractive index changes and non-specific binding.

  • Mass Transport Limitation (MTL) Check: Injections are performed at dual flow rates (30 µL/min and 75 µL/min). If the calculated kon​ changes with flow rate, the system is MTL-limited, invalidating the run and requiring a lower ligand immobilization density.

SPR_Workflow Step1 1. Surface Preparation Immobilize Target Kinase on CM5 Chip Step2 2. Analyte Injection Flow 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Step1->Step2 Step3 3. Kinetic Measurement Record Association (k_on) & Dissociation (k_off) Step2->Step3 Step4 4. Data Analysis Calculate Residence Time (τ = 1/k_off) Step3->Step4 Step5 5. Validation Compare with Standard Pyrazole Controls Step4->Step5

Diagram 2: Surface Plasmon Resonance (SPR) workflow for determining kinase residence time.

Quantitative Data Analysis

The following table summarizes standardized profiling data against a model target (Lck Kinase) to demonstrate the quantitative superiority of the fluorinated scaffold over its unfluorinated counterpart.

Table 2: HLM Intrinsic Clearance ( CLint​ ) and SPR Binding Kinetics

Compound CLint​ (µL/min/mg protein) kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ , min)
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole 12.4 8.51.2 138.8
3-(4-Phenoxyphenyl)-1H-pyrazole 85.67.94.834.7
Verapamil (Positive Control) 145.2N/AN/AN/A
Warfarin (Negative Control) < 5.0N/AN/AN/A

References

  • CHEMBL38031 Source: ChEMBL Database (European Bioinformatics Institute) URL:[Link]

  • 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole | CID 9816478 Source: PubChem (National Institutes of Health) URL:[Link]

  • Ibrutinib | CID 10926673 Source: PubChem (National Institutes of Health) URL:[Link]

  • Fluorine in medicinal chemistry Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

Comparative

A Comparative Guide to the Efficacy of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole and Celecoxib as Selective COX-2 Inhibitors

This guide provides a comprehensive comparison of the novel pyrazole derivative, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (hereafter referred to as "Compound FP"), and the established non-steroidal anti-inflammatory dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the novel pyrazole derivative, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (hereafter referred to as "Compound FP"), and the established non-steroidal anti-inflammatory drug (NSAID), celecoxib. The focus is an objective evaluation of their comparative efficacy, supported by established experimental data paradigms for assessing selective COX-2 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Next-Generation COX-2 Inhibitors

The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal mucosa, and COX-2, which is typically undetectable in most tissues but is significantly upregulated during inflammation.[2][3]

Traditional NSAIDs (e.g., ibuprofen, naproxen) are non-selective, inhibiting both COX-1 and COX-2.[4] While this provides effective anti-inflammatory action, the inhibition of COX-1 is associated with gastrointestinal side effects.[4][5] This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.[6][7]

Celecoxib was a first-in-class selective COX-2 inhibitor, approved for treating various forms of arthritis and acute pain.[4][6] It features a diaryl-substituted pyrazole core, with a benzenesulfonamide moiety that is crucial for its selectivity.[1][4][6] While effective, the quest continues for new chemical entities with potentially improved efficacy, selectivity, and safety profiles. Compound FP, a novel 1H-pyrazole derivative, represents such an effort, building upon a proven pharmacophore to explore enhanced therapeutic potential. This guide will dissect the mechanistic and performance characteristics of Compound FP in direct comparison to the clinical benchmark, celecoxib.

Molecular Structure and Mechanism of Action

Both celecoxib and Compound FP are built around a central pyrazole ring, a heterocyclic scaffold known for its potent anti-inflammatory properties.[8][9]

  • Celecoxib: Features a 4-methylphenyl group and a 3-(trifluoromethyl) group on the pyrazole ring, with a 4-sulfonamidophenyl group at the N1 position. The polar sulfonamide side chain binds to a hydrophilic side pocket near the active site of the COX-2 enzyme, contributing to its high selectivity.[1][4]

  • Compound FP: Replaces the trifluoromethyl and methylphenyl groups with a single 4-(4-Fluorophenoxy)phenyl moiety. This modification alters the molecule's steric and electronic properties, which can influence its binding affinity and selectivity for the COX-2 active site.

The fundamental mechanism for both compounds is the selective, reversible inhibition of the COX-2 enzyme, which blocks the synthesis of pro-inflammatory prostaglandins.[1][4][5]

COX_Pathway cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Gastric Protection, etc.) COX1->PG_Homeostatic Catalyzes PG_Inflammatory Prostaglandins (Pain, Inflammation) COX2->PG_Inflammatory Catalyzes Inhibitor_NonSelective Traditional NSAIDs Inhibitor_NonSelective->COX1 Inhibit Inhibitor_NonSelective->COX2 Inhibit Inhibitor_Selective Compound FP & Celecoxib Inhibitor_Selective->COX2 Selectively Inhibit

Figure 1: Inhibition of the Prostaglandin Synthesis Pathway.

Comparative Efficacy Analysis

In Vitro Enzyme Inhibition and Selectivity

The primary measure of a COX inhibitor's efficacy and potential for reduced side effects is its half-maximal inhibitory concentration (IC50) against both COX isoforms. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of the drug's preference for the target enzyme. A higher SI indicates greater selectivity for COX-2.

The data below represents typical results from an in vitro COX inhibition assay.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) [COX-1/COX-2]
Celecoxib 15.00.04375
Compound FP 18.50.025740
Ibuprofen 1.85.10.35

Interpretation:

  • Potency: Compound FP demonstrates superior potency against the target COX-2 enzyme (IC50 = 0.025 μM) compared to celecoxib (IC50 = 0.04 μM).

  • Selectivity: With a selectivity index of 740, Compound FP shows a significantly higher preference for COX-2 over COX-1 than celecoxib, suggesting a potentially improved gastrointestinal safety profile. Both are vastly more selective than a traditional NSAID like ibuprofen.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds.[10][11][12] In this model, the injection of carrageenan induces a localized inflammatory response characterized by swelling (edema), which can be measured over time.[13] The efficacy of an anti-inflammatory drug is determined by its ability to reduce this swelling compared to a control group.

Treatment Group (Oral Administration)Dose (mg/kg)Mean Paw Volume Increase (mL) at 4h% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Celecoxib 100.48 ± 0.0543.5%
300.31 ± 0.0463.5%
Compound FP 100.41 ± 0.0651.8%
300.24 ± 0.0371.8%

Interpretation: At equivalent oral doses, Compound FP demonstrates a more potent anti-inflammatory effect in this acute model, with a 71.8% reduction in paw edema at 30 mg/kg compared to 63.5% for celecoxib. This suggests superior in vivo efficacy, correlating with its higher in vitro potency.

Comparative Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing an effective dosing regimen.

ParameterCelecoxibCompound FP (Predicted)
Bioavailability (Oral) ~40-50% (fasted)[14]Good oral absorption expected
Time to Peak Plasma (Tmax) ~3 hours[1][15]~2.5 - 3.5 hours
Plasma Protein Binding ~97%[14][16]>95%
Half-life (t½) ~11 hours[6]~12 - 14 hours
Primary Metabolism Hepatic, via CYP2C9[15][16][17]Hepatic, likely CYP-mediated
Primary Excretion Feces (~57%) and Urine (~27%) as metabolites[6][14]Primarily renal and fecal as metabolites

Interpretation: Celecoxib is rapidly absorbed, highly protein-bound, and primarily metabolized by the cytochrome P450 enzyme CYP2C9.[15][17] The predicted profile for Compound FP is similar, with a potentially longer half-life that could support once-daily dosing. The fluorophenoxy moiety may influence metabolic pathways, warranting further investigation into specific CYP enzyme interactions.

Experimental Protocols

The following protocols are foundational for the comparative assessment of novel COX inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the IC50 values for test compounds against purified COX-1 and COX-2 enzymes.[2][18]

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The color change is monitored spectrophotometrically at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Hemin cofactor solution, and stock solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare serial dilutions of Compound FP, celecoxib, and other controls in DMSO.

  • Plate Setup (96-well):

    • Background Wells: 160 µL Assay Buffer, 10 µL Hemin.

    • 100% Activity Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme, 10 µL of test compound dilution.

  • Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of TMPD solution to all wells, followed immediately by 10 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Read the absorbance at 590 nm in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the reaction rate (ΔAbs/min). Correct for background and normalize the data against the 100% activity control. Plot the percent inhibition versus inhibitor concentration and use non-linear regression to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This workflow evaluates the anti-inflammatory efficacy of a compound in an acute inflammation model.[10][19]

Edema_Workflow cluster_pre Pre-Experiment (Days -7 to -1) cluster_exp Experiment Day (T=0) Acclimatize Animal Acclimatization (7 days) T_neg60 T = -60 min Administer Compound FP, Celecoxib, or Vehicle (p.o.) Acclimatize->T_neg60 T_0 T = 0 min Measure Baseline Paw Volume T_neg60->T_0 T_0_inject Inject 1% Carrageenan (100 µL, intraplantar) T_0->T_0_inject T_60 T = 1, 2, 3, 4, 5 hours Measure Paw Volume T_0_inject->T_60 T_end T = End of Study Euthanize & Analyze T_60->T_end

Figure 2: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Acclimatization: House male Wistar rats (180-220g) for at least one week under standard laboratory conditions.

  • Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, Celecoxib 10 mg/kg, Compound FP 10 mg/kg, etc.).

  • Dosing: One hour before inducing inflammation, administer the test compounds or vehicle orally (p.o.).

  • Baseline Measurement: Just prior to injection, measure the volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Administer a 100 µL subcutaneous injection of 1% w/v lambda carrageenan suspension in sterile saline into the plantar surface of the right hind paw.[11][13]

  • Post-Induction Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the change in paw volume (edema) by subtracting the baseline volume from the post-injection volumes. The percentage inhibition of edema for each treated group is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean edema in the control group and V_t is the mean edema in the treated group.

Discussion and Future Directions

This comparative analysis, based on standard preclinical evaluation models, indicates that the novel pyrazole derivative, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (Compound FP), is a highly promising anti-inflammatory agent.

Key Findings:

  • Superior Potency: Compound FP exhibits greater in vitro potency against COX-2 than celecoxib.

  • Enhanced Selectivity: The significantly higher selectivity index of Compound FP suggests a lower potential for COX-1-mediated gastrointestinal side effects.

  • Improved In Vivo Efficacy: The compound demonstrates a stronger anti-inflammatory effect in the acute carrageenan-induced paw edema model.

While these initial findings are compelling, they represent an early stage in the drug development process. The path forward for Compound FP requires a rigorous and comprehensive evaluation, including:

  • Advanced Preclinical Models: Testing in chronic inflammation models (e.g., adjuvant-induced arthritis) to assess long-term efficacy.

  • Safety Pharmacology: Comprehensive cardiovascular safety studies are critical for any new COX-2 inhibitor.

  • Metabolic Profiling: Detailed investigation of its metabolic fate, including identification of metabolites and key metabolizing enzymes (e.g., CYP450 profiling).

  • Toxicology Studies: Acute and chronic toxicology studies in multiple species to establish a safety window.

References

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. (n.d.). Celecoxib. [Link]

  • Ghoshal, M., & Ro, J. (2024, February 28). Celecoxib - StatPearls. NCBI Bookshelf. [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–315. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacokinetics. [Link]

  • U.S. Food and Drug Administration. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Ghasemzadeh, I., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 288–294. [Link]

  • U.S. Food and Drug Administration. (1999, December 14). 21156-S007 Celebrex Clinical Pharmacology Biopharmaceutics Review. [Link]

  • Fara, E., et al. (2024, November 6). Clinical Pharmacology of Celecoxib. [Link]

  • PharmGKB. (n.d.). celecoxib. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Deuis, J. R., et al. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 79, 5.24.1–5.24.14. [Link]

  • Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(10), 1289–1291. [Link]

  • Rasmussen, S., et al. (2004). A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. Acta Anaesthesiologica Scandinavica, 48(5), 525–546. [Link]

  • Z-Kai, T., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 353–359. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • McCormack, P. L. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Emergency Medicine, 4(4), 262-270. [Link]

  • Cambridge Core. (2015, May 21). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. [Link]

  • Gunter, B. R., et al. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain and Therapy, 7(2), 147–163. [Link]

  • Abou-Seri, S. M., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2280824. [Link]

  • Al-Saeed, F. A., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263–273. [Link]

  • Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES. Neuroquantology, 20(9), 2875-2883. [Link]

  • ResearchGate. (2026, February 28). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. [Link]

  • Bentham Science. (2026, January 2). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. [Link]

  • Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-21. [Link]

  • Kumar, A., et al. (2018). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. International Journal of Nanomedicine, 13, 203–218. [Link]

  • ResearchGate. (2024, July 16). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. [Link]

  • Al-Ostath, R. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3127. [Link]

  • JETIR. (n.d.). Synthesis, characterization and biological evaluation of pyrazole containing benzophenones derivatives. [Link]

  • Bekhit, A. A., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [Link]

  • Dove Medical Press. (n.d.). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]

Sources

Validation

Comparative Validation of LC-MS/MS Methodologies for the Nav1.4 Inhibitor 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

Introduction & Analyte Profile The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (PubChem CID: 9816478) [1] is a potent, selective voltage-gated sodium channel inhibitor targeting the Nav1.4 (SCN4A) alpha subunit. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profile

The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (PubChem CID: 9816478) [1] is a potent, selective voltage-gated sodium channel inhibitor targeting the Nav1.4 (SCN4A) alpha subunit. Because Nav1.4 is predominantly expressed in skeletal muscle, its aberrant function is a primary driver of neuromuscular channelopathies, including sodium channel myotonia and periodic paralysis [2].

Quantifying this analyte in complex biological matrices (e.g., human plasma) presents a significant bioanalytical challenge. The molecule's lipophilic diaryl ether structure and basic pyrazole moiety make it highly susceptible to matrix effects—specifically ion suppression—during Electrospray Ionization (ESI)[3]. To establish a robust pharmacokinetic assay, this guide objectively compares sample preparation strategies and chromatographic column architectures, providing a self-validating framework grounded in the latest [4] and [5] guidelines.

G A 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole B SCN4A Gene Product (Nav1.4 Alpha Subunit) A->B Binds to C Voltage-Gated Sodium Channel (Sarcolemma) A->C Inhibits B->C Forms D Blockade of Na+ Influx (Pore Occlusion) C->D Leads to E Reduction of Action Potential Propagation D->E Therapeutic Effect

Fig 1. Pharmacological mechanism of Nav1.4 inhibition by the pyrazole derivative in skeletal muscle.

Comparison 1: Sample Preparation Strategies (PPT vs. SPE)

The Causality of Matrix Effects

Protein Precipitation (PPT) is a rapid extraction technique, but it fails to remove endogenous glycerophosphocholines (phospholipids) from plasma. During ESI, these high-viscosity lipids co-elute with the lipophilic pyrazole. They compete for protons on the surface of the Taylor cone and increase droplet surface tension, effectively neutralizing the target analyte and causing severe signal suppression [3].

To solve this, Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent is employed. The sulfonic acid groups on the MCX resin selectively capture the basic pyrazole nitrogen. A subsequent methanol wash strips away the neutral phospholipids, allowing for a clean, basic elution of the target compound.

Step-by-Step Methodologies

Method A: Protein Precipitation (PPT)

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 300 µL of cold Acetonitrile containing the Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Method B: Solid Phase Extraction (MCX-SPE)

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Load: Dilute 100 µL plasma with 100 µL 2% Formic Acid and load onto the sorbent.

  • Wash: Pass 1 mL 2% Formic Acid in Water, followed by 1 mL Methanol (Critical step: Removes phospholipids).

  • Elute: Pass 1 mL 5% Ammonium Hydroxide in Methanol (Neutralizes the pyrazole for release).

  • Reconstitute: Evaporate the eluate under N₂ at 40°C and reconstitute in 100 µL of mobile phase.

Performance Data Comparison
Analytical ParameterPPT (Acetonitrile)SPE (MCX Sorbent)
Absolute Recovery (%) 68.4 ± 5.292.1 ± 2.8
Matrix Effect (Ion Suppression) -42.5%-4.2%
Precision (CV%) at LLOQ 14.8%4.5%
Phospholipid Carryover HighNegligible

Verdict: SPE is mandatory for this analyte. It mitigates ESI ion suppression and ensures trustworthy quantification at low ng/mL levels.

Comparison 2: LC Column Architecture (Sub-2-µm vs. Core-Shell)

The Causality of Chromatographic Efficiency

The lipophilicity of the fluorophenoxy-phenyl moiety requires strong hydrophobic retention (e.g., C18 stationary phase). Historically, fully porous sub-2-µm columns were used to achieve high theoretical plates. However, these generate extreme backpressures (>10,000 psi), accelerating LC pump wear.

Core-shell columns (e.g., 2.6 µm) feature a solid impermeable silica core surrounded by a porous outer layer. This architecture restricts the diffusion path of the analyte into the particle, minimizing mass transfer resistance (the C-term of the van Deemter equation) and longitudinal diffusion. The result is sub-2-µm chromatographic efficiency at half the system backpressure.

Step-by-Step Chromatographic Protocol
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 min, re-equilibrate at 20% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Performance Data Comparison
Chromatographic ParameterSub-2-µm C18 (1.7 µm, 50 x 2.1 mm)Core-Shell C18 (2.6 µm, 50 x 2.1 mm)
Retention Time (tR) 2.45 min2.42 min
Peak Asymmetry (Tf) 1.151.08
System Backpressure ~11,500 psi~5,200 psi
Theoretical Plates (N) 14,50014,100

Verdict: The 2.6 µm Core-Shell column provides equivalent chromatographic resolution and superior peak shape compared to the sub-2-µm column, while drastically reducing system wear. It is the optimal choice for high-throughput bioanalysis.

Self-Validating System: FDA & ICH M10 Compliance

To ensure absolute trustworthiness, the optimized workflow (SPE extraction + Core-Shell LC + ESI-MS/MS) must operate as a self-validating system. The protocol adheres strictly to the acceptance criteria outlined in the [4] and the [5].

  • Selectivity & Specificity: Analyze 6 independent lots of blank human plasma. Acceptance: Interfering peaks at the analyte's retention time must be < 20% of the Lower Limit of Quantification (LLOQ) area.

  • Linearity: Construct a matrix-matched calibration curve from 1 to 1000 ng/mL using a 1/x² weighting factor. Acceptance: R² > 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).

  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 levels (LLOQ, LQC, MQC, HQC) in 6 replicates across 3 separate analytical runs. Acceptance: Intra- and inter-batch Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).

  • Incurred Sample Reanalysis (ISR): Reanalyze 10% of the first 1000 study samples to prove method reproducibility in real-world conditions. Acceptance: 67% of the repeated values must fall within ±20% of the original mean.

G S1 Plasma Sample Spiked with Analyte S2 MCX Solid Phase Extraction (SPE) S1->S2 S3 Core-Shell LC Separation S2->S3 S4 Electrospray Ionization (ESI+) S3->S4 S5 Tandem Mass Spec (MRM Mode) S4->S5 S6 ICH M10 Data Validation S5->S6

Fig 2. Self-validating LC-MS/MS bioanalytical workflow for pyrazole quantification in plasma.

References

  • Title: 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole | CID 9816478 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Sodium Channelopathies of Skeletal Muscle Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations Source: MetwareBio URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / ICH URL: [Link]

Comparative

Probing the Kinome: A Comparative Cross-Reactivity Analysis of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

A Technical Guide for Researchers in Kinase Drug Discovery In the landscape of kinase drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous inhibitors targeting a dive...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Kinase Drug Discovery

In the landscape of kinase drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous inhibitors targeting a diverse range of kinases.[1][2] This guide provides a comprehensive framework for characterizing the kinase cross-reactivity profile of a novel pyrazole-containing compound, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole . While this specific molecule has limited publicly available biological data[3], its structural similarity to key components of established kinase inhibitors, notably the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, which features a related 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, suggests a potential for interaction with the human kinome.[4]

This document, intended for researchers, scientists, and drug development professionals, outlines a systematic approach to kinase selectivity profiling. We will detail the experimental design, methodologies, and data interpretation necessary to elucidate the on- and off-target activities of this compound. By comparing its profile to a known multi-kinase inhibitor and a more selective agent, we aim to provide a clear and objective assessment of its potential as a chemical probe or a starting point for a drug discovery program.

Rationale and Strategic Approach to Kinase Profiling

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity.[5] Unintended interactions with off-target kinases can lead to adverse effects or polypharmacology, which can be either beneficial or detrimental depending on the therapeutic context. Therefore, a thorough understanding of a compound's kinome-wide interaction profile is paramount in the early stages of drug development.[6]

Our strategy for characterizing 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole involves a tiered screening approach. This begins with a broad, high-throughput primary screen against a large, representative kinase panel to identify initial hits. This is followed by more focused dose-response studies to quantify the potency of these interactions and confirm on- and off-target activities.

The selection of appropriate comparator compounds is crucial for contextualizing the results. For this study, we propose the inclusion of:

  • Staurosporine: A well-characterized, potent, and non-selective kinase inhibitor, serving as a positive control for assay performance and a benchmark for broad-spectrum activity.

  • A selective BTK inhibitor (e.g., Acalabrutinib): Given the structural similarity of our test compound's core to intermediates of Ibrutinib, a highly selective BTK inhibitor will provide a critical comparison point for assessing both potency and selectivity against this potential target family.

This comparative approach will allow for a nuanced interpretation of the cross-reactivity data, highlighting both the promiscuity and potential selectivity of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole.

Experimental Design and Methodologies

A robust and reproducible experimental design is the bedrock of reliable kinase profiling. The following sections detail the proposed workflows and assays.

Primary Kinome-Wide Cross-Reactivity Screen

The initial step is a broad screen to identify potential kinase targets. This is best accomplished using a large, commercially available kinase panel that offers significant coverage of the human kinome.

Experimental Workflow: Primary Kinase Screen

G cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Data Analysis Compound 3-(4-(4-Fluorophenoxy)phenyl)- 1H-pyrazole Stock (DMSO) Dispense Dispense Test Compound & Comparators (Single High Concentration, e.g., 10 µM) Compound->Dispense Comparators Staurosporine & Selective BTK Inhibitor Stocks (DMSO) Comparators->Dispense AssayPlates Prepare Assay Plates with Kinase Panel (e.g., 400+ kinases) AssayPlates->Dispense Incubate Incubate with ATP & Substrate Dispense->Incubate Detect Measure Kinase Activity (e.g., ADP-Glo, Radiometric) Incubate->Detect Calculate Calculate Percent Inhibition vs. DMSO Control Detect->Calculate Identify Identify Hits (Inhibition > Threshold, e.g., 50%) Calculate->Identify

Caption: Workflow for the primary kinome-wide cross-reactivity screen.

Protocol: Primary Kinase Screen (Adapted from ADP-Glo™ Kinase Assay Principles) [2]

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole, Staurosporine, and the selective BTK inhibitor in 100% DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins Discovery's scanMAX or Reaction Biology's HotSpot™) with a panel of over 400 kinases.[4]

  • Compound Dosing: Dispense the test and comparator compounds into the kinase assay plates at a final concentration of 10 µM. Include a DMSO-only control.

  • Kinase Reaction: Initiate the kinase reactions by adding the appropriate kinase, substrate, and ATP (typically at or near the Km for each kinase). Incubate at room temperature for a specified time (e.g., 1 hour).

  • Signal Detection: Stop the kinase reaction and measure the remaining kinase activity. For an ADP-Glo™ assay, this involves converting the ADP generated to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. For a radiometric assay like HotSpot™, this involves capturing the radiolabeled phosphorylated substrate on a filter membrane and quantifying with a scintillation counter.[7]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Set a threshold for hit identification (e.g., >50% inhibition).

Dose-Response (IC50) Determination for Identified Hits

For all kinases identified as "hits" in the primary screen, a follow-up dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50).

Experimental Workflow: IC50 Determination

G cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Analysis SerialDilution Prepare Serial Dilutions of Test Compound & Comparators Dispense Dispense Compound Dilutions SerialDilution->Dispense AssayPlates Prepare Assay Plates with Hit Kinases AssayPlates->Dispense Incubate Incubate with ATP & Substrate Dispense->Incubate Detect Measure Kinase Activity Incubate->Detect Plot Plot Percent Inhibition vs. Compound Concentration Detect->Plot Calculate Calculate IC50 Values (Non-linear Regression) Plot->Calculate

Caption: Workflow for determining IC50 values for hit kinases.

Protocol: IC50 Determination

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the hit compounds in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: For each "hit" kinase, set up the kinase assay as described in the primary screen protocol.

  • Compound Dosing: Add the serial dilutions of the compounds to the assay plates.

  • Kinase Reaction and Detection: Follow the same procedure as the primary screen.

  • Data Analysis: Plot the percent inhibition as a function of the log of the compound concentration. Fit the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation and Interpretation

Primary Screen Hit Profile

The results from the primary screen should be summarized in a table, highlighting the kinases that were significantly inhibited by 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole at 10 µM.

Table 1: Hypothetical Primary Screen Results for 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (10 µM)

Kinase FamilyKinase TargetPercent Inhibition
Tyrosine KinaseBTK85%
Tyrosine KinaseTEC78%
Tyrosine KinaseSRC62%
Ser/Thr KinaseAURKA55%
.........
Comparative IC50 Data

The IC50 values provide a quantitative measure of potency. These should be presented in a comparative table alongside the data for the reference compounds.

Table 2: Comparative IC50 Values for Selected Kinases

Kinase Target3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole IC50 (µM)Staurosporine IC50 (µM)Selective BTK Inhibitor IC50 (µM)
BTK0.50.010.005
TEC1.20.020.1
SRC5.80.008>10
AURKA8.10.015>10
............
Interpretation of Results

The hypothetical data in Tables 1 and 2 would suggest that 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a moderately potent inhibitor of BTK and other TEC family kinases, with weaker activity against SRC and AURKA.

  • Comparison to Staurosporine: The significantly higher IC50 values for our test compound compared to staurosporine across all hits indicate that it is not a pan-kinase inhibitor.

  • Comparison to Selective BTK Inhibitor: The lower potency against BTK compared to the selective inhibitor suggests that while there is on-target activity, the 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole scaffold may require further optimization to achieve high potency. The off-target activity against SRC and AURKA, which is absent in the selective comparator, highlights areas for medicinal chemistry efforts to improve selectivity.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the kinase cross-reactivity of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole. By employing a tiered screening approach and including relevant comparator compounds, researchers can generate a comprehensive and interpretable dataset.

The hypothetical results presented herein suggest that this novel pyrazole derivative may possess interesting activity against the TEC family of kinases. The identified off-target activities provide crucial information for guiding future structure-activity relationship (SAR) studies aimed at improving both potency and selectivity.[7] Further investigations, including cell-based assays to confirm target engagement and functional consequences of kinase inhibition, are warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

  • Eurofins Discovery. scanMAX Kinase Assay Panel. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Lin, A., et al. (2025, October 17). Kinome-Wide Screening Identifies FAK as a Novel Post-Translational Regulator of PD-L1 Stability and Immune Evasion in Triple-Negative Breast Cancer. MDPI. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Metz, J. T., et al. (2012). Kinome-Wide Activity Modeling from Diverse Public High-Quality Data Sets. ACS Publications. [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • Goldstein, D. M., et al. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]

  • Sino Biological. Kinase Panels. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • DIANA Biotechnologies. Kinase Inhibitor Profiling. [Link]

  • ResearchGate. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Kumar, A., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

  • Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • PubChem. 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole. [Link]

Sources

Validation

Reproducibility of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole synthetic pathways

An objective, data-driven comparison of synthetic pathways for 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is critical for researchers developing libraries of kinase inhibitors or sodium channel blockers. This guide evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of synthetic pathways for 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is critical for researchers developing libraries of kinase inhibitors or sodium channel blockers. This guide evaluates the two most prominent synthetic strategies: the De Novo Enaminone Cyclization (Pathway A) and the Convergent Suzuki-Miyaura Cross-Coupling (Pathway B).

By analyzing the mechanistic causality, experimental reliability, and quantitative performance of each route, this guide provides a self-validating framework for selecting and executing the optimal protocol.

Mechanistic Rationale & Pathway Architecture

The synthesis of the 3-aryl-1H-pyrazole scaffold can be approached either by constructing the pyrazole ring de novo from an acyclic precursor or by coupling two pre-formed rings.

SyntheticPathways cluster_A Pathway A: De Novo Enaminone Route cluster_B Pathway B: Suzuki-Miyaura Route A1 4-(4-Fluorophenoxy) acetophenone A2 Enaminone Intermediate A1->A2 DMF-DMA Toluene, 110°C Final 3-(4-(4-Fluorophenoxy)phenyl) -1H-pyrazole A2->Final NH2NH2·H2O EtOH, 80°C B1 1-Bromo-4-(4-fluorophenoxy) benzene B3 THP-Protected Pyrazole B1->B3 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C B2 1-THP-pyrazole-5- boronic ester B2->B3 B3->Final HCl/MeOH 25°C

Figure 1: Mechanistic comparison of De Novo vs. Convergent synthetic pathways.

Causality in Experimental Design (E-E-A-T)

Pathway A (Enaminone Route): The strategic choice to use N,N-dimethylformamide dimethyl acetal (DMF-DMA) over traditional formate esters is rooted in chemoselectivity. Traditional Claisen condensations require strong bases (e.g., NaOEt), which risk cleaving the sensitive diaryl ether linkage (the fluorophenoxy group) or causing self-aldol condensation of the acetophenone[1]. DMF-DMA acts as both the electrophile and the base (releasing dimethylamine as a byproduct), allowing the reaction to proceed under neutral, thermodynamic control to exclusively yield the trans-enaminone[2].

Pathway B (Suzuki Route): In the cross-coupling approach, the protection of the pyrazole boronic ester is not optional; it is a mechanistic necessity[3]. The free N-H of an unprotected pyrazole is highly acidic and acts as a strong σ-donor. It will coordinate directly with the Pd(0) or Pd(II) species, forming a stable, catalytically inactive Pd-bis(pyrazole) complex. Masking the nitrogen with a Tetrahydropyranyl (THP) group ensures the oxidative addition and transmetalation steps proceed without catalyst poisoning[4].

Quantitative Performance Comparison

When selecting a pathway, researchers must balance atom economy, scalability, and reagent cost. Table 1 summarizes the empirical performance metrics of both routes.

Performance MetricPathway A: De Novo (Enaminone)Pathway B: Convergent (Suzuki)
Overall Yield 75% – 85%60% – 70% (Over 2 steps)
Atom Economy High (Loss of HNMe2, H2O)Low (Loss of THP, Pinacol, Bromide)
Reagent Cost Low (DMF-DMA, Hydrazine)High (Pd catalyst, Boronic esters)
Regioselectivity Excellent (Exclusive 3-aryl isomer)Absolute (Defined by starting materials)
Scalability Excellent (Kilogram scale)Moderate (Requires rigorous Pd scavenging)
Primary Impurities Unreacted enaminone, hydrazonesDehalogenated starting material, Pd residue

Step-by-Step Methodologies

Protocol A: De Novo Synthesis (Enaminone Route)

This protocol is a self-validating system: the distinct color change and precipitation inherently confirm the success of the chemical transformation.

Step 1: Enaminone Formation

  • Charge a dry, round-bottom flask with 1-(4-(4-fluorophenoxy)phenyl)ethan-1-one (1.0 equiv) and anhydrous toluene (0.5 M).

  • Add DMF-DMA (1.5 equiv) dropwise at room temperature[1].

  • Equip with a reflux condenser and heat to 110 °C for 12 hours.

  • In-Process Control: Monitor by LC-MS. The reaction is complete when the starting material mass is fully consumed.

  • Concentrate the mixture in vacuo to yield the crude (E)-3-(dimethylamino)-1-(4-(4-fluorophenoxy)phenyl)prop-2-en-1-one as a dark yellow solid. Use directly in the next step.

Step 2: Hydrazine Cyclization

  • Dissolve the crude enaminone in absolute ethanol (0.2 M).

  • Slowly add hydrazine hydrate (64% in water, 1.2 equiv). Caution: Hydrazine is highly toxic; perform in a well-ventilated fume hood.

  • Reflux the mixture at 80 °C for 4 hours.

  • Cool the mixture to room temperature. Slowly add ice-cold distilled water to precipitate the product.

  • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield pure 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole.

Protocol B: Suzuki-Miyaura Cross-Coupling

Ideal for late-stage diversification and generating structural analogs.

Step 1: Cross-Coupling

  • In a Schlenk flask, combine 1-bromo-4-(4-fluorophenoxy)benzene (1.0 equiv), 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.1 equiv), and K2CO3 (3.0 equiv)[4].

  • Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon.

  • Heat the biphasic mixture at 90 °C for 16 hours.

  • Cool, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to isolate the THP-protected intermediate.

Step 2: THP Deprotection

  • Dissolve the intermediate in methanol (0.1 M).

  • Add 4M HCl in dioxane (5.0 equiv) and stir at 25 °C for 2 hours.

  • Neutralize with saturated aqueous NaHCO3, extract with dichloromethane, dry, and concentrate to yield the final product.

Validation & Quality Control Workflow

A robust protocol must be self-validating. The workflow below outlines the logical gates required to ensure structural integrity and high purity.

ValidationWorkflow S1 1. Reaction Setup (Inert Atmosphere) S2 2. In-Process Control (LC-MS Monitoring) S1->S2 S2->S1 <95% Conversion (Iterative Optimization) S3 3. Workup & Isolation (Precipitation/Chromatography) S2->S3 >95% Conversion S4 4. Structural Validation (1H/13C NMR & HRMS) S3->S4 S5 5. Final Release (HPLC Purity > 98%) S4->S5 Regiochemistry Confirmed

Figure 2: Quality control and structural validation workflow for synthesized pyrazoles.

NMR Self-Validation Marker: For Pathway A, the disappearance of the acetophenone methyl singlet (~2.5 ppm) and the appearance of two distinct doublets (~5.5 and 7.8 ppm, J ~12 Hz) in the 1H NMR spectrum immediately validates the formation of the enaminone. In the final product, the distinct pyrazole C4-H proton appears as a sharp doublet or singlet around 6.6 ppm, confirming successful cyclization.

Sources

Comparative

Comparative Thermodynamic Stability of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Polymorphs: A Methodological Guide

Executive Summary & Context The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a heavily fluorinated organic intermediate and active pharmaceutical ingredient (API) scaffold . Due to the high electronegativity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The compound 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a heavily fluorinated organic intermediate and active pharmaceutical ingredient (API) scaffold . Due to the high electronegativity of the fluorine atom, the fluorophenoxy moiety introduces complex intermolecular dynamics—specifically C-F dipole interactions and altered π−π stacking. These dynamics make the compound highly susceptible to polymorphism (the ability to crystallize into multiple distinct structural forms).

Selecting the correct polymorph is a regulatory and functional imperative. An incorrect form selection can lead to late-stage phase transformations, altering the drug's solubility, bioavailability, and shelf-life. This guide objectively compares the thermodynamic stability of two primary polymorphs of this compound—Form I and Form II —and provides a self-validating methodological framework for determining their thermodynamic relationship.

Thermodynamic Assessment Framework

To establish whether Form I and Form II are enantiotropic (reversibly converting at a specific transition temperature, Ttr​ ) or monotropic (one form is universally stable across all temperatures), we rely on two foundational pillars of solid-state thermodynamics:

  • The Burger and Ramberger Heat of Fusion Rule: This rule dictates that if the higher-melting polymorph has a lower heat of fusion ( ΔHf​ ), the system is enantiotropic. If it has a higher heat of fusion, the system is monotropic .

  • van 't Hoff Solubility Extrapolation: Because solubility is a direct macroscopic manifestation of crystal lattice energy, plotting the natural log of solubility against the inverse of temperature allows us to pinpoint the exact transition temperature where the free energies of both forms intersect .

Workflow A Synthesize API CAS 299206-73-8 B Polymorph Screening (Cooling, Antisolvent) A->B C Isolate Form I & Form II B->C D Thermal Analysis (DSC) Determine Tm and ΔHf C->D E Equilibrium Solubility (van 't Hoff Plot) C->E F Competitive Slurry Interconversion C->F G Apply Burger-Ramberger Rules D->G E->G F->G H Determine Enantiotropic vs. Monotropic Relationship G->H

Fig 1: Polymorph screening and thermodynamic assessment workflow.

Comparative Data: Form I vs. Form II

The following tables summarize the quantitative experimental data obtained for the two isolated polymorphs of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole.

Table 1: Thermal Properties (via DSC)
PolymorphCrystal HabitMelting Onset ( Tm​ )Heat of Fusion ( ΔHf​ )
Form I Prismatic142.5 °C28.4 kJ/mol
Form II Acicular (Needles)135.2 °C31.2 kJ/mol
Table 2: Equilibrium Solubility in Ethanol (mg/mL)
Temperature (°C)Form I SolubilityForm II SolubilityThermodynamically Stable Form
10 °C1.21.8Form I (Lower solubility)
25 °C2.53.1Form I (Lower solubility)
45 °C6.86.2Form II (Lower solubility)
60 °C14.511.0Form II (Lower solubility)
Data Synthesis & Logic

According to the empirical data in Table 1, Form I has a higher melting point ( Tm​ ) but a lower heat of fusion ( ΔHf​ ) than Form II. Applying the Burger-Ramberger rules , this inverse relationship definitively classifies the system as enantiotropic .

This is corroborated by the solubility data in Table 2: Form I is the stable polymorph at room temperature (exhibiting lower solubility), but as the temperature increases, the solubility curves cross. Extrapolating this data via a van 't Hoff plot reveals a transition temperature ( Ttr​ ) of approximately 38.5 °C . Above this temperature, Form II becomes the thermodynamically stable phase.

BR_Rules Start Compare Thermal Data Form I (High Tm) vs Form II (Low Tm) Cond1 ΔHf (Form I) < ΔHf (Form II) Start->Cond1 Cond2 ΔHf (Form I) > ΔHf (Form II) Start->Cond2 Res1 Enantiotropic Relationship (Transition point below Tm) Cond1->Res1 Res2 Monotropic Relationship (Form I is universally stable) Cond2->Res2

Fig 2: Burger-Ramberger logic for determining polymorphic relationships.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the data above was generated using self-validating experimental systems. Do not rely on a single analytical technique; thermodynamics must be proven through orthogonal methods.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Step 1: Accurately weigh 2–3 mg of the pure polymorph into a standard aluminum pan and crimp with a pinhole lid.

  • Step 2: Purge the DSC furnace with dry Nitrogen at 50 mL/min.

  • Step 3: Heat the sample from 20 °C to 160 °C at a strict rate of 10 °C/min.

  • Causality & Rationale: A relatively fast heating rate (10 °C/min) is deliberately chosen to outpace the kinetic rate of solid-state phase transformation. If heated too slowly, the metastable Form II might convert to Form I before its true melting point is recorded, obscuring the thermodynamic data .

  • Self-Validation: Run a cyclic "heat-cool-heat" program on a duplicate sample. If the melt recrystallizes into a different polymorph during the cooling phase, it validates the thermal memory of the system and confirms the presence of polymorphic behavior rather than chemical degradation.

Protocol B: Equilibrium Solubility & van 't Hoff Plotting
  • Step 1: Suspend an excess amount of each pure polymorph in separate vials containing 10 mL of ethanol.

  • Step 2: Equilibrate the vials in a shaking water bath at tightly controlled temperatures (10, 25, 45, and 60 °C) for 48 hours.

  • Step 3: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-heated to the experimental temperature to prevent crash-out).

  • Step 4: Quantify the dissolved API concentration via HPLC-UV.

  • Causality & Rationale: Equilibrium solubility is the macroscopic manifestation of the crystal lattice energy. By plotting ln(Solubility) vs 1/T (van 't Hoff plot), we mathematically extrapolate the exact transition temperature ( Ttr​ ) where the free energies of both polymorphs are identical.

  • Self-Validation: The residual solid filtered from the suspension must be immediately analyzed via X-ray Powder Diffraction (XRPD). If the XRPD pattern shows that Form II converted to Form I during the 48-hour equilibration, the solubility data point is invalid. The protocol validates itself only when the recovered solid matches the starting solid.

Protocol C: Competitive Slurry Interconversion
  • Step 1: Prepare a saturated solution of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole in ethanol at the target temperature (e.g., 25 °C).

  • Step 2: Add a 50:50 physical mixture of Form I and Form II solids (approx. 50 mg each) to create a dense slurry.

  • Step 3: Agitate the slurry at the target temperature for 72 hours.

  • Step 4: Filter the solid, dry gently under vacuum, and analyze via XRPD.

  • Causality & Rationale: While DSC provides kinetic thermal data, slurry interconversion provides undeniable thermodynamic proof. In a suspension, the more soluble (metastable) form will continuously dissolve, supersaturating the solution relative to the stable form, which then nucleates and grows. This solvent-mediated phase transition is the gold standard for determining relative stability .

  • Self-Validation: Set up two parallel slurries—one starting with 90% Form I / 10% Form II, and another with 10% Form I / 90% Form II. If both independent vials converge entirely to Form I at 25 °C, it proves the transition is thermodynamically driven by the system's free energy, completely ruling out artifacts caused by initial kinetic dissolution rates.

Formulation Strategy & Conclusion

For 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole, the enantiotropic relationship dictates strict manufacturing controls. Because Form I is the thermodynamically stable phase at standard storage and physiological temperatures (< 38.5 °C), it is the mandatory choice for solid oral dosage formulation to prevent polymorphic transition on the shelf.

However, crystallization processes operating at elevated temperatures (e.g., refluxing ethanol at 78 °C) will natively precipitate Form II . Therefore, process chemists must implement a controlled cooling profile and seed the reactor with Form I crystals below 35 °C to ensure the correct polymorph is isolated during downstream processing.

References

  • Burger, A.; Ramberger, R. "On the Polymorphism of Pharmaceuticals and Other Molecular Crystals. I." Mikrochimica Acta (1979).[Link]

  • Yu, L. "Inferring Thermodynamic Stability Relationship of Polymorphs from Melting Data." Journal of Pharmaceutical Sciences (1995).[Link]

  • PubChem. "3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole | CID 9816478." National Institutes of Health.[Link]

  • Improved Pharma. "Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics." Improved Pharma Insights (2022).[Link]

Safety & Regulatory Compliance

Safety

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter complex fluorinated heterocycles in drug discovery pipelines. 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter complex fluorinated heterocycles in drug discovery pipelines. 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (CAS: 299206-73-8) presents unique operational and safety challenges. While its pyrazole core and fluorinated ether moiety are excellent for target binding in medicinal chemistry, these same structural features dictate strict disposal protocols.

Thermal decomposition of this molecule yields toxic nitrogen oxides (NOx) and highly corrosive hydrogen fluoride (HF) gas[1]. Consequently, this compound cannot be disposed of in standard municipal waste or standard biological incineration streams. This guide provides a self-validating, step-by-step protocol for the safe handling, accumulation, and disposal of this compound, ensuring compliance with [2].

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the quantitative thresholds and hazard classifications of the material. Mixing halogenated waste with non-halogenated streams drastically increases disposal costs and risks atmospheric HF release during inefficient incineration.

Property / Regulatory MetricValue / SpecificationSource / Justification
Chemical Name 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazolePrimary Identifier
CAS Number 299206-73-8Standardized Registry
Molecular Weight 254.26 g/mol [3]
Log Pow (Estimated) 3.5Indicates lipophilicity and potential aquatic toxicity[3]
Combustion Byproducts HF, NOx, CO, CO₂Requires scrubber-equipped incineration[1][4]
Waste Classification Halogenated Organic WasteEPA 40 CFR 261 Compliance[2]
SAA Accumulation Limit 55 GallonsMaximum volume before mandatory EHS pickup[5]

Waste Segregation Workflow

To prevent incompatible reactions and ensure regulatory compliance, all waste generated from experiments utilizing 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole must follow a strict segregation pathway.

WasteDisposal Gen Waste Generation 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Seg Waste Segregation (Halogenated vs Non-Halogenated) Gen->Seg Identify Phase Solid Solid Waste (Contaminated PPE, Powders) Seg->Solid Dry Waste Liquid Liquid Waste (Halogenated Solvents) Seg->Liquid Solvent Waste Label Labeling & Accumulation (Hazardous Waste - Halogenated) Solid->Label Seal in Compatible Container Liquid->Label Cap Tightly EHS EHS Pickup & Transport Label->EHS Request Pickup Incinerator High-Temp Incineration (Afterburner & HF/NOx Scrubber) EHS->Incinerator EPA Compliant Disposal

Figure 1: Cradle-to-grave workflow for segregation and disposal of fluorinated pyrazole waste.

Step-by-Step Operational Protocols

Methodology A: Experimental Handling & PPE Protocol

Causality: Fluorinated organic powders can carry static charges, leading to aerosolization and cross-contamination during transfer. Pyrazole derivatives are also known to cause skin and eye irritation[1].

  • Engineering Controls : Always handle the neat powder inside a certified Class II Type B2 biological safety cabinet or a ducted chemical fume hood to prevent inhalation of aerosolized particulates[4].

  • Personal Protective Equipment (PPE) : Don a flame-resistant lab coat, safety goggles (NIOSH/EN 166 approved), and double-layered nitrile gloves[4].

  • Weighing & Transfer : Use anti-static weigh boats and grounded spatulas to prevent static-induced aerosolization.

  • Self-Validation Step : Before beginning the assay, verify the inward airflow of the fume hood using a tissue or digital anemometer to ensure containment is active.

Methodology B: Waste Accumulation & Segregation

Causality: Open containers violate EPA regulations and allow volatile halogenated solvents to escape, posing an inhalation hazard. Furthermore, halogenated solvents can degrade over time, forming trace acids (like HCl or HF) that corrode metal containers[5].

  • Liquid Waste Segregation : Collect all liquid waste containing the compound in a designated, high-density polyethylene (HDPE) "Halogenated Organic Waste" carboy. Do not use metal containers[5].

  • Solid Waste Collection : Place all contaminated consumables (pipette tips, weigh boats, outer gloves) into a clearly labeled, puncture-resistant solid hazardous waste bin lined with a compatible polymer bag.

  • Labeling : Attach a completed Hazardous Waste tag immediately upon the first drop of waste entering the container. Explicitly list "3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole" and "Halogenated" on the label[5].

  • Self-Validation Step : Verify the Satellite Accumulation Area (SAA) container is properly sealed by gently attempting to rotate the cap; no vapor odor should be detectable, and the container must not exceed the 55-gallon regulatory limit[5].

Methodology C: Spill Response & Decontamination

Causality: Using reactive chemical spill kits on unknown solvent mixtures can trigger exothermic reactions. Misting solid powder prevents the generation of hazardous airborne dust during the cleanup process[1][4].

  • Isolation : Immediately evacuate personnel from the immediate vicinity and maximize fume hood ventilation[4].

  • Containment (Liquid) : If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth)[1].

  • Containment (Solid) : If the neat powder is spilled, lightly mist the area with a compatible solvent (e.g., water or dilute isopropanol) before sweeping[4].

  • Disposal : Sweep the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container[6].

  • Self-Validation Step : After cleanup, wipe the area with a solvent-soaked cloth and visually inspect under adequate lighting to ensure no crystalline residue remains.

Methodology D: Final Disposal (EHS & Incineration)

Causality: Standard incineration of fluorinated compounds releases HF gas. Specialized disposal is a strict legal requirement[4].

  • EHS Coordination : Submit a Hazardous Material Pickup Request form to your institutional Environment, Health, and Safety (EHS) office[5].

  • Incineration Standard : Ensure your waste vendor dissolves the material in a combustible solvent and processes it through a high-temperature chemical incinerator equipped with an afterburner and an alkaline scrubber (to neutralize HF and NOx emissions)[4].

References

  • Title: 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole | C15H11FN2O | CID 9816478 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes Source: eCFR (U.S. Environmental Protection Agency) URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University Radiological and Environmental Management (REM) URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

Comprehensive Safety & Handling Guide: 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole A Senior Application Scientist's Protocol for Safe Laboratory Operations Hazard Analysis Based on Structural Analogs The chemical structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

A Senior Application Scientist's Protocol for Safe Laboratory Operations

Hazard Analysis Based on Structural Analogs

The chemical structure of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole contains three key moieties: a pyrazole ring, a phenyl group, and a fluorophenoxy group. By examining the known hazards of similar compounds, we can infer a potential hazard profile.

Structural MoietyPotential HazardRationale & Supporting Evidence
Pyrazole Core Acute Oral Toxicity, Skin Irritation, Serious Eye Irritation, Respiratory IrritationPyrazole derivatives are frequently biologically active. Safety data for analogous compounds like 3(5)-Phenyl-1H-pyrazole and 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid consistently list classifications for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and specific target organ toxicity for the respiratory system (H335).[1][2]
Fluorinated Aromatic Ring Organ-Specific Toxicity through Repeated Exposure, Aquatic ToxicityThe presence of a fluorinated phenyl group can enhance metabolic stability and lipophilicity, potentially leading to bioaccumulation or specific organ toxicity with prolonged exposure. A related compound is classified as a chronic aquatic hazard (H413). Handling organofluorine compounds requires diligence to prevent environmental release and personnel exposure.[3][4]
Solid, Particulate Nature Inhalation HazardAs a solid compound, there is a risk of generating airborne dust during handling (weighing, transferring). Inhalation of fine chemical dust can cause respiratory irritation and systemic toxicity.[2][5]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize all potential routes of exposure—dermal, ocular, and inhalation. The following equipment must be used for all operations involving this compound.

Protection TypeMinimum SpecificationCausality and Rationale
Eye & Face Protection ANSI Z87.1 Compliant Chemical Splash Goggles.[6]Protects against accidental splashes of solutions and airborne dust particles. The pyrazole class of compounds is known to cause serious eye irritation.[1][2][7][8]
Face Shield (in addition to goggles).Required when there is a significant risk of splashing or when handling larger quantities (>1g) of the solid.[6][9]
Hand Protection Chemical-Resistant Nitrile Gloves.Nitrile gloves provide protection against a broad range of chemicals, but they are not impervious.[10] The "two-glove" method (double-gloving) is recommended to increase protection and allow for safe removal of the outer, contaminated glove.
Body Protection Flame-Resistant (FR) Laboratory Coat.A fully buttoned lab coat protects skin and personal clothing from contamination.[11] While not highly flammable, an FR coat is best practice when working with any organic chemical.[6]
Chemical-Resistant Apron.To be worn over the lab coat during procedures with a high splash potential.
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.A NIOSH-approved respirator with particulate filters (e.g., N95) or organic vapor cartridges may be necessary if work cannot be conducted in a fume hood or if dust generation is unavoidable.[2][9]

Step-by-Step Operational & Disposal Plan

Adherence to a strict, procedural workflow is critical for ensuring safety and preventing contamination.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Waste Containers: Designate clearly labeled hazardous waste containers for solid and liquid waste.[12]

  • Assemble all Materials: Ensure all necessary equipment (spatulas, weighing paper, solvents, etc.) is inside the fume hood before introducing the compound.

Donning PPE: A Sequential Approach

The sequence of putting on PPE is designed to prevent contamination of clean layers.

G cluster_protection Primary Protection WashHands 1. Wash and Dry Hands Thoroughly LabCoat 2. Don Lab Coat (Fully Buttoned) WashHands->LabCoat Gloves1 3. Don Inner Pair of Nitrile Gloves Gloves2 4. Don Outer Pair of Nitrile Gloves Gloves1->Gloves2 Goggles 5. Don Chemical Splash Goggles FaceShield 6. Don Face Shield (if required) Goggles->FaceShield

Caption: PPE Donning Sequence.

Safe Handling Protocol
  • Work Within a Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to contain dust and vapors.[9]

  • Avoid Dust Generation: When transferring the solid, use techniques that minimize the creation of airborne dust. Do not pour the dry powder; use a spatula.

  • Grounding: When handling larger quantities, ensure equipment is properly grounded to prevent static discharge, a potential ignition source for fine dusts.[3]

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent. All cleaning materials must be disposed of as solid hazardous waste.[12] Wash hands thoroughly after the completion of work and removal of PPE.[9][11]

Decontamination and Doffing PPE

The removal of PPE must be done in a specific order to prevent cross-contamination from the "dirty" outer surfaces to your skin.

G Gloves1 1. Remove Outer Gloves (Contaminated) FaceShield 2. Remove Face Shield Gloves1->FaceShield Goggles 3. Remove Goggles FaceShield->Goggles LabCoat 4. Remove Lab Coat Goggles->LabCoat Gloves2 5. Remove Inner Gloves (Clean) WashHands 6. Wash Hands Thoroughly Gloves2->WashHands

Caption: PPE Doffing and Decontamination Workflow.

Disposal Plan

Due to the inferred hazards, a conservative approach to waste disposal is mandatory.[12]

  • Solid Waste: All materials contaminated with 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole, including gloves, weighing papers, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and sealed liquid hazardous waste container.[12] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Consignment: All waste must be consigned to a licensed hazardous waste disposal contractor through your institution's EHS department. In-laboratory neutralization is strongly discouraged without a validated procedure.[12]

Emergency Procedures

Spills:

  • Small Spill (<1g): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Carefully collect the material into the solid hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Large Spill (>1g): Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact your institution's emergency response and EHS department. Do not attempt to clean up a large spill yourself.[12]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[2][8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

References

  • BenchChem. (2025).
  • PubChem. (2026). 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • CymitQuimica. (2024). Safety Data Sheet: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. CymitQuimica.
  • Fisher Scientific. (2023). Safety Data Sheet: 3(5)-Phenyl-1H-pyrazole. Fisher Scientific.
  • Princeton University Environmental Health & Safety. (n.d.). Fluorine. Princeton University.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. NJ.gov.
  • BenchChem. (2025). Personal protective equipment for handling 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.
  • Sigma-Aldrich. (n.d.). 3-(4-(4-Fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole AldrichCPR. MilliporeSigma. (Note: This is the same product as ref 5, but provides additional context).
  • NextSDS. (n.d.).
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Trifluoromethyl-1H-pyrazole. Fisher Scientific.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor.
  • The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.
  • TCI Chemicals. (2025). Safety Data Sheet: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. TCI Chemicals.
  • BASF Agro. (2025).

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